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Foundational

An In-Depth Technical Guide to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a member of the spiroketal family of organic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a member of the spiroketal family of organic compounds. Spiroketals are privileged heterocyclic motifs found in a vast array of natural products and are of significant interest to the pharmaceutical and life sciences industries due to their rigid, three-dimensional structures which serve as valuable scaffolds in drug design.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth, actionable insights into the handling, synthesis, and utilization of this specific spiroketal building block. While direct experimental data for the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of spiroketals to provide a robust predictive and practical framework.

Molecular Structure and Physicochemical Properties

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a bicyclic compound featuring a five-membered tetrahydrofuran ring and a six-membered tetrahydropyran ring fused at a single, central spiro-carbon atom. The molecule is characterized by a primary alcohol functional group, which serves as a key handle for synthetic transformations.

Structural Elucidation

The systematic IUPAC name precisely defines the connectivity: a spiro[4.5]decane skeleton with oxygen atoms at positions 2 and 7, and a hydroxymethyl group at position 3. The numbering convention starts from a carbon atom in the smaller ring adjacent to the spiro-carbon, proceeds around the small ring, and then continues around the large ring.

Caption: Chemical structure of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Physicochemical Data Summary

The following table summarizes the computed physicochemical properties. These values are derived from computational models for the isomeric compound (1,4-Dioxaspiro[4.5]decan-2-yl)methanol and serve as a reliable estimate for the title compound due to their identical molecular formula and functional groups.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₆O₃PubChem[3]
Molecular Weight 172.22 g/mol PubChem[3]
Exact Mass 172.109944368 DaPubChem[3]
XLogP3 0.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 1PubChem[3]
Topological Polar Surface Area 38.7 ŲPubChem[3]
CAS Number Not Available-

Synthesis and Experimental Protocols

The synthesis of spiroketals is a cornerstone of modern organic chemistry, with acid-catalyzed spiroketalization of a suitable dihydroxy-ketone precursor being the most common and robust method.[1] The stereochemical outcome of this reaction can often be controlled by thermodynamic or kinetic factors, a critical consideration in asymmetric synthesis.[2]

General Retrosynthetic Analysis

The most logical synthetic approach involves the cyclization of a ω-hydroxy-keto-ether. This precursor can be disconnected further to simpler, commercially available starting materials. The causality for this choice lies in the reliability of acid-catalyzed ketal formation, a high-yielding and well-understood transformation.

Target {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Precursor Hydroxy-Keto-Ether Precursor Precursor->Target Acid-catalyzed Spiroketalization SM1 Protected Glycerol Derivative SM1->Precursor Coupling SM2 Cyclohexanone-based Synthon SM2->Precursor Coupling

Caption: Retrosynthetic analysis for spiroketal synthesis.

Protocol: Acid-Catalyzed Spiroketalization

This protocol describes a generalized procedure for the final cyclization step. The choice of acid catalyst is critical; milder acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are often preferred to prevent degradation of sensitive functional groups. The reaction is typically run with azeotropic removal of water to drive the equilibrium towards the spiroketal product.

Materials:

  • Dihydroxy-ketone precursor (1.0 equiv)

  • Anhydrous Toluene or Benzene

  • p-Toluenesulfonic acid (p-TsOH, 0.05-0.1 equiv)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add the dihydroxy-ketone precursor and anhydrous toluene (to form a ~0.1 M solution). Add a catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The bicarbonate wash is crucial to neutralize the acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiroketal.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Chemical Transformations

The reactivity of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is dictated by two primary features: the spiroketal moiety and the primary alcohol.

  • Spiroketal Moiety: The spiroketal is generally stable under neutral and basic conditions, making it an effective protecting group for diols or ketones. However, it is susceptible to hydrolysis under strong aqueous acidic conditions, which will revert it to the open-chain dihydroxy-ketone form. This reactivity is fundamental to its use as a protecting group.

  • Primary Alcohol: The -CH₂OH group is a versatile functional handle that can undergo a wide range of standard chemical transformations, including:

    • Oxidation: Can be oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using Jones reagent, KMnO₄).

    • Esterification/Etherification: Can be converted to esters or ethers to modify the molecule's steric and electronic properties.

    • Nucleophilic Substitution: Can be converted to a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by various nucleophiles.

Start {Spiroketal}-CH₂OH Aldehyde {Spiroketal}-CHO Start->Aldehyde [Oxidation] (PCC, DMP) Ester {Spiroketal}-CH₂OC(O)R Start->Ester Acylation (RCOCl, Pyr) Halide {Spiroketal}-CH₂X Start->Halide Halogenation (PBr₃, SOCl₂) Acid {Spiroketal}-COOH Aldehyde->Acid [Oxidation] (Jones)

Caption: Key reactions of the primary alcohol moiety.

Applications in Research and Drug Development

Spirocyclic scaffolds are highly sought after in medicinal chemistry. Their rigid, three-dimensional nature provides a unique way to orient functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible or planar molecules.[5]

  • Scaffold for Diversity-Oriented Synthesis: The spiroketal core serves as a rigid anchor. The primary alcohol provides a convenient attachment point for building diverse chemical libraries for high-throughput screening.[2] This strategy allows for the exploration of novel chemical space, which is critical for identifying new drug leads.[6]

  • Natural Product Mimetics: The spiroketal motif is a key structural feature in numerous biologically active natural products, including antibiotics, antiparasitics (e.g., Avermectins), and toxins.[1][7] Synthesizing molecules like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol allows researchers to create simplified analogs of these complex natural products to study structure-activity relationships (SAR) and develop new therapeutic agents.

  • Physicochemical Property Modulation: Incorporating a spirocyclic center can improve key drug-like properties. The non-planar structure often leads to lower crystal lattice energy and higher aqueous solubility, while simultaneously increasing metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[5]

Safety and Handling

While specific toxicity data for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is not available, data for the isomeric compound (1,4-Dioxaspiro[4.5]decan-2-yl)methanol indicates that it should be handled with care.[3]

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Standard laboratory safety precautions should be employed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol represents a valuable, non-planar building block for chemical synthesis and drug discovery. Its rigid spiroketal core, combined with a synthetically versatile primary alcohol, provides a powerful platform for creating structurally diverse and complex molecules. Understanding its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the design of next-generation therapeutics and functional materials.

References

  • PubChem. (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. [Link]

  • NextSDS. {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis and biological properties of spiroacetal-containing small molecules | Request PDF. [Link]

  • Wikipedia. Spiroketals. [Link]

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]

  • ResearchGate. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • PubChemLite. {2-azaspiro[4.5]decan-3-yl}methanol. [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]

  • PubChemLite. {2,8-dioxaspiro[4.5]decan-3-yl}methanol. [Link]

  • MDPI. Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. [Link]

  • MDPI. Designing Next-Generation Drug-like Molecules for Medicinal Applications. [Link]

  • MDPI. (3-Methylene-2,3-dihydronaphtho[2,3-b][3][6]dioxin-2-yl)methanol. [Link]

  • Connect Journals. Synthesis of some new 1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenyl-sulfonyl)-1,3-disubstituted-urea scaffolds as potential antidiabetic agents. [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Analysis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and experimental logic essential for the structural elucidation of complex spiroketal systems.

Introduction: The Structural Significance of Spiroketals and the Role of NMR

Spiroketals are a common structural motif in a wide array of natural products, including insect pheromones, toxins, and antibiotics. Their unique three-dimensional architecture often imparts significant biological activity, making them attractive targets in drug discovery and development. The precise stereochemical arrangement of spiroketals is crucial for their function, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of their structure and stereochemistry in solution.[1][2]

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol presents a fascinating case study. Its bicyclic system, containing two oxygen atoms and a chiral center, gives rise to a complex and informative NMR spectrum. Understanding this spectrum is key to confirming its synthesis, assessing its purity, and providing a basis for further structural modifications.

Predicted NMR Spectrum: A Hypothetical Analysis

While a publicly available, experimentally verified NMR spectrum for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is not readily found, we can predict its key spectral features based on established principles of NMR spectroscopy and data from analogous structures. This predictive approach serves as a valuable framework for interpreting the actual spectrum once acquired.

Molecular Structure and Numbering

To facilitate our discussion, the standard IUPAC numbering for the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol ring system will be utilized.

Caption: IUPAC Numbering of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

¹H NMR Spectral Predictions

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and the resulting diastereotopic nature of many protons.[3]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H33.8 - 4.2mLocated on a carbon adjacent to two oxygen atoms, leading to a downfield shift.
H11 (CH₂OH)3.5 - 3.8mDiastereotopic protons adjacent to a chiral center (C3) and an oxygen atom.
OHVariablebr sChemical shift is concentration and solvent dependent; will exchange with D₂O.
H4, H6, H83.4 - 4.0mProtons on carbons adjacent to one oxygen atom.
H1, H9, H101.2 - 1.8mAliphatic protons of the cyclohexane ring.

Causality Behind Predictions:

  • Chemical Shift: The proximity of electronegative oxygen atoms deshields adjacent protons, shifting their signals downfield (to a higher ppm value).[4][5] Protons on carbons further from the oxygen atoms will appear more upfield.

  • Multiplicity: The splitting pattern of each signal is determined by the number of neighboring protons, following the n+1 rule. Due to the rigid bicyclic structure, complex second-order coupling effects may be observed.

  • Diastereotopicity: The presence of the chiral center at C3 renders the geminal protons on C4 and the protons of the CH₂OH group diastereotopic. This means they are in different chemical environments and are expected to have different chemical shifts and couple to each other.[3]

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C5 (Spirocenter)95 - 110The spiroketal carbon is characteristically shifted far downfield due to being bonded to two oxygen atoms.
C370 - 85Carbon bearing a hydroxyl group and adjacent to an oxygen atom.
C11 (CH₂OH)60 - 70Carbon of the primary alcohol.
C4, C6, C865 - 80Carbons singly bonded to an oxygen atom.
C1, C9, C1020 - 40Aliphatic carbons of the cyclohexane ring.

Authoritative Grounding: The predicted chemical shift ranges are based on typical values for similar spiroketal and acetal structures found in the literature and spectral databases.[1][6]

Experimental Protocol for NMR Analysis

To obtain a high-quality NMR spectrum and perform a complete structural assignment, a systematic experimental approach is required.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of purified {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.[1]

  • Choose a Deuterated Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7]

  • Ensure Homogeneity: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition Workflow

A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.[8][9]

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Analysis DEPT DEPT-135 C13_NMR->DEPT Determine CHn COSY ¹H-¹H COSY DEPT->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation NOESY NOESY/ROESY HMBC->NOESY Through-Space Correlations (Stereochemistry)

Caption: Recommended NMR Data Acquisition Workflow

  • ¹H NMR: Provides information on the chemical environment, integration (relative number of protons), and coupling patterns of protons.[4][5]

  • ¹³C NMR: Determines the number of unique carbon environments.[10]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[8]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to one another.[1][8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[1][8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.[1][8][11]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry.[12][13]

Data Interpretation and Structural Elucidation

The systematic interpretation of the acquired NMR data allows for the unambiguous assignment of the structure of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Assembling the Pieces: A Step-by-Step Guide
  • Identify Spin Systems with COSY: The COSY spectrum will reveal coupled protons. For example, the proton at C3 should show correlations to the diastereotopic protons on C4 and the protons of the CH₂OH group.

  • Assign Carbons with HSQC: Once a proton is identified, the HSQC spectrum will directly indicate the chemical shift of the carbon it is attached to.[8]

  • Connect the Fragments with HMBC: The HMBC spectrum is key to connecting the different spin systems. For instance, long-range correlations from the protons on C1 and C9 to the spiro carbon (C5) would confirm the connectivity of the cyclohexane ring.

  • Confirm Stereochemistry with NOESY/ROESY: The spatial proximity of protons can be determined from NOESY or ROESY spectra. For example, observing a NOE between a proton on the cyclohexane ring and a proton on the five-membered ring can help to define the relative orientation of the two rings.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of complex molecules like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. A combination of 1D and 2D NMR experiments, coupled with a systematic approach to data interpretation, allows for the complete assignment of all proton and carbon signals and the determination of the compound's stereochemistry. This guide provides a robust framework for researchers, scientists, and drug development professionals to approach the NMR analysis of this and related spiroketal systems with confidence.

References

  • PubMed. (2025, April 13). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity.
  • Benchchem. Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Beilstein Journals. (2015, August 19). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A.
  • Organic Letters. (2013, December 9). Synthesis of Spiroaminals and Spiroketals with Bimetallic Relay Catalysis.
  • ResearchGate. Analysis of the1H and13C NMR spectra of bicyclo[6.2.1]undecane ring systems | Request PDF.
  • ACS Publications. (2008, May 31). Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans | Organic Letters.
  • ResearchGate. 1 H NMR spectra of acetal-PEO-b-PCL, acetal-PEO-b-PBCL, acetal-PEO-b-PCCL in CDCl 3 , and acetal-PEO-b-P(CL-DOX) in DMSO-d6.
  • ResearchGate. Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations.
  • ResearchGate. NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components.
  • OpenOChem Learn. Interpreting.
  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol.
  • ResearchGate. (2014, September 1). Synthesis and giao nmr calculations for two diastereoisomers of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane].
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Journal of Chemical Education. (2018, December 27). Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. Representative sections of 1 H NMR spectra of diastereomers 2b (a) and 3b (b) in CDCl 3 at 298 K.
  • Jacobsen, N. E. (n.d.). NMR data interpretation explained.
  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18.
  • ResearchGate. 1 H-NMR spectra of D[4.4].
  • ACS Publications. The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives.
  • Journal of the Serbian Chemical Society. (2024, February 12). Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation.
  • MDPI. (2025, May 23). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro.
  • (n.d.). Anti-lymphangiogenic diterpenes from the bark of Calocedrus macrolepis var. formosana.
  • (2022, April 27). Tasks in NMR data analysis for Nature Products.
  • MDPI. (2025, May 23). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one).
  • ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • PubChem. (1,4-Dioxaspiro(4.5)decan-2-yl)methanol.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • PubChemLite. 7-methyl-1,4-dioxaspiro(4.5)decane-3-methanol.
  • Universitat Autònoma de Barcelona Research Portal. (1993, January 1). 13>C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • HFNMRC. (2023, October 24). 2023 NMR Users Training (II).
  • ACG Publications. (2024, December 26). Records of Natural Products-SI.
  • PubChemLite. {2,8-dioxaspiro[4.5]decan-3-yl}methanol.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

Sources

Foundational

Advanced Mass Spectrometry of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol: A Technical Guide for Structural Elucidation

Executive Summary In the realm of modern drug discovery, the transition from flat, aromatic molecules to complex, three-dimensional architectures has elevated the importance of spirocyclic compounds. Among these, {2,7-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, the transition from flat, aromatic molecules to complex, three-dimensional architectures has elevated the importance of spirocyclic compounds. Among these, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (Formula: C9H16O3, Monoisotopic Mass: 172.1099 Da) stands out as a highly versatile building block.

The inherent rigidity and defined spatial orientation of the[4.5] spiroketal core present unique challenges and opportunities in mass spectrometric analysis. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic instrument manuals, providing a mechanistically grounded guide to the LC-MS/MS characterization of this specific spiroether. This guide details the causality behind experimental parameter selection, characteristic fragmentation pathways, and self-validating analytical workflows.

Chemical Context: The Spirocyclic Advantage

Spirocyclic scaffolds are increasingly recognized as "privileged structural motifs" in medicinal chemistry due to their inherent three-dimensionality and structural rigidity [1]. The {2,7-Dioxaspiro[4.5]decan-3-yl}methanol molecule features a spiroketal core—a 5-membered tetrahydrofuran-like ring and a 6-membered tetrahydropyran-like ring sharing a single spiro carbon—functionalized with a hydroxymethyl group at the 3-position.

From an analytical perspective, the spiroketal linkage is highly sensitive to acidic environments and collision energy. The anomeric effect stabilizes the ground state of the molecule, but upon ionization, the C-O bonds at the spiro center become prime sites for heterolytic cleavage. Understanding this thermodynamic behavior is critical for optimizing mass spectrometry parameters [4].

Experimental Methodology: LC-ESI-MS/MS Protocol

To ensure high-fidelity data acquisition, the analytical workflow must be treated as a self-validating system. Every step, from sample dilution to quadrupole isolation, is designed to preserve the fragile spiroketal core until targeted fragmentation is required.

Step-by-Step Protocol

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol in 1.0 mL of LC-MS grade methanol.

  • Working Dilution: Dilute the stock to 10 µg/mL using the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents peak broadening and solvent front distortion. Furthermore, the spiroketal core is susceptible to degradation in unbuffered aqueous environments; formic acid stabilizes the analyte by facilitating rapid protonation of the ether oxygens.

Phase 2: Chromatographic Separation

  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Causality: The moderately hydrophobic decane core interacts strongly with C18 chains, while the polar hydroxymethyl group ensures the molecule does not become irreversibly bound. This allows for a sharp, symmetrical elution profile.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Phase 3: Mass Spectrometry (Q-TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Causality: The molecule lacks basic nitrogen atoms, but the spiroketal oxygens and the hydroxyl group readily accept protons in the acidic mobile phase, forming stable [M+H]+ ions.

  • Source Parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 350 °C, and a strictly controlled Cone Voltage of 20 V [2].

    • Causality: Spiroketals are prone to premature in-source fragmentation. A low cone voltage (20 V) acts as a "soft" extraction parameter, preserving the intact[M+H]+ precursor (m/z 173.117) for targeted MS/MS analysis[4].

  • Collision-Induced Dissociation (CID): Isolate m/z 173.1 in the quadrupole and apply a collision energy ramp of 15–35 eV.

Workflow A Sample Preparation 0.1% FA in MeOH B UHPLC Separation C18 Column, Gradient A->B C ESI+ Ionization Soft Ionization, 3.5 kV B->C D Q-TOF Mass Spec Precursor m/z 173.1 C->D E CID Fragmentation 15-35 eV Ramp D->E F Data Analysis Fragment Annotation E->F

Figure 1: Step-by-step LC-MS/MS analytical workflow for spiroketal characterization.

Fragmentation Mechanics & Data Interpretation

The fragmentation of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol under CID conditions is governed by two primary thermodynamic drivers: the lability of the primary alcohol and the strain relief of the spiroketal ring opening [3].

Quantitative Data Summary

The following table summarizes the characteristic quantitative data obtained during MS/MS analysis, serving as a reference fingerprint for this compound.

Fragment IonFormulaTheoretical m/zRelative AbundanceMechanistic Origin
Precursor [C9H17O3]+173.117LowIntact protonated molecular ion.
Dehydration [C9H15O2]+155.106HighFacile loss of H2O (-18 Da) from the hydroxymethyl group.
Ring Cleavage A [C5H9O2]+101.060HighCleavage at the spiro carbon yielding a functionalized THF oxonium ion.
Ring Cleavage B [C5H9O]+85.065MediumCleavage at the spiro carbon yielding a tetrahydropyran oxonium ion.
Mechanistic Causality of Fragmentation
  • The Dehydration Pathway (m/z 155.106): The most abundant product ion at lower collision energies (15-20 eV) results from the loss of water. The protonation of the primary hydroxyl group at the 3-position creates a superior leaving group (-OH2+). The resulting carbocation is stabilized by the adjacent ether oxygen of the 5-membered ring, driving this reaction forward.

  • Spiroketal Cleavage (m/z 101.060 and 85.065): At higher collision energies (25-35 eV), the energy transferred to the molecule overcomes the activation barrier for C-O bond cleavage at the spiro center. Depending on which oxygen retains the charge, the molecule splits into either a 5-membered tetrahydrofuran (THF) oxonium ion (m/z 101.060, retaining the hydroxymethyl group) or a 6-membered tetrahydropyran oxonium ion (m/z 85.065). This bifurcation is a hallmark of spiroether mass spectrometry [3].

Fragmentation M [M+H]+ m/z 173.117 W [M+H - H2O]+ m/z 155.106 M->W -H2O (-18 Da) RO Ring-Opened Intermediate [C9H17O3]+ M->RO CID Energy (C-O Cleavage) F1 Tetrahydropyran Oxonium m/z 85.065 RO->F1 α-cleavage F2 THF Oxonium Derivative m/z 101.060 RO->F2 β-cleavage

Figure 2: Mechanistic pathway of collision-induced dissociation (CID) for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Conclusion

The successful mass spectrometric characterization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol requires a deliberate balance between preserving the intact spiroketal core during ionization and applying sufficient collision energy to induce diagnostic ring-cleavage. By employing soft ESI+ parameters and mapping the resulting oxonium ion fragments, researchers can confidently validate the structural integrity of this privileged motif in complex drug discovery workflows.

References

  • Title: Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients Source: MDPI URL: [Link]

  • Title: Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) Source: Marine Drugs (EPIC) URL: [Link]

  • Title: Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A Source: Beilstein Journal of Organic Chemistry URL: [Link]

Exploratory

Structural Elucidation and Crystallographic Profiling of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Whitepaper Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Whitepaper

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Spirocyclic compounds, particularly those containing orthogonal ring systems like the spiro[4.5]decane skeleton, offer rigid, vectorially defined bioisosteres that improve physicochemical properties and target specificity [3].

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol (Chemical Formula: C₉H₁₆O₃) represents a highly functionalized spiroketal-like ether. It fuses a 5-membered tetrahydrofuran ring and a 6-membered tetrahydropyran ring at a single spiro carbon, with a highly flexible hydroxymethyl rotor at the C3 position. This whitepaper outlines the causality-driven methodology for the crystallization, X-ray diffraction analysis, and structural interpretation of this molecule, providing a self-validating framework for researchers working with complex oxygenated spirocycles.

Conformational Geometry & Structural Causality

Understanding the crystal packing of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol requires a deep analysis of its intrinsic molecular geometry. The spiro junction forces the two heterocycles into an orthogonal arrangement, minimizing steric clashes but creating a highly specific spatial footprint [1].

  • The Tetrahydropyran Ring (6-membered): Driven by the minimization of 1,3-diaxial interactions, this ring predominantly adopts a rigid chair conformation . The oxygen atom at position 7 influences the dipole moment of the molecule, acting as a critical hydrogen-bond acceptor in the solid state.

  • The Tetrahydrofuran Ring (5-membered): Unlike the 6-membered ring, the 5-membered ring is conformationally labile, typically adopting an envelope conformation where the spiro carbon or the adjacent heteroatom is puckered out of the plane [2].

  • The Hydroxymethyl Rotor (-CH₂OH): Positioned at C3, this group is the primary thermodynamic driver for crystallization. It serves as both a strong hydrogen-bond donor (O-H) and acceptor, dictating the supramolecular assembly of the lattice.

Quantitative Structural Parameters

The following table summarizes the expected geometric and puckering parameters based on high-resolution X-ray diffraction of analogous spiro[4.5]decane systems.

Parameter TypeStructural FeatureExpected Value / ConformationCausality / Physical Rationale
Ring Puckering 6-Membered Ring (O7) QT​≈0.56−0.58 ÅAdopts a stable chair to minimize torsional strain.
Ring Puckering 5-Membered Ring (O2) ϕ2​≈5∘−10∘ Envelope conformation relieves eclipsing interactions.
Bond Angle C(4)-C(5)-C(6) (Spiro) ≈109.5∘−112.0∘ Tetrahedral geometry slightly distorted by ring strain.
H-Bond Distance O(Hydroxyl)···O(Ether) 2.70−2.85 ÅStrong dipole-dipole stabilization driving lattice formation.

Experimental Protocol: Crystallization & X-Ray Diffraction

To obtain diffraction-quality single crystals of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, one must overcome the molecule's high solubility in polar solvents and its tendency to form oils (oiling out) due to the flexible hydroxymethyl group.

Step-by-Step Crystallization Workflow (Vapor Diffusion)

We employ a vapor diffusion (hanging drop or sitting drop) method rather than slow evaporation. Causality: Slow evaporation often leads to rapid supersaturation and amorphous precipitation. Vapor diffusion allows for a controlled, thermodynamic gradient where the anti-solvent slowly diffuses into the solvent droplet, giving the flexible -CH₂OH group time to find its global minimum energy state in the crystal lattice.

  • Solvent Selection: Dissolve 10 mg of the compound in 100 µL of Ethyl Acetate (EtOAc). EtOAc is chosen because its moderate polarity perfectly solvates both the hydrophobic hydrocarbon backbone and the hydrophilic oxygen atoms.

  • Anti-Solvent Chamber: Place 1 mL of n-Hexane (anti-solvent) in the reservoir of a vapor diffusion plate.

  • Equilibration: Seal the chamber hermetically. Allow the system to equilibrate at a constant temperature of 4 °C. Causality: Lower temperatures reduce the kinetic energy of the molecules, suppressing nucleation rates and promoting the growth of fewer, larger, and defect-free single crystals.

  • Validation: After 48-72 hours, inspect the droplet under a stereomicroscope equipped with cross-polarizers. The appearance of birefringence (bright, colorful crystals against a dark background) self-validates the anisotropic, ordered nature of the crystalline lattice.

G N1 Solute Dissolution (EtOAc / Hexane) N2 Vapor Diffusion (Anti-solvent equilibration) N1->N2 Controlled gradient N3 Supersaturation (Thermodynamic Control) N2->N3 Concentration u2191 N4 Nucleation (H-bond network formation) N3->N4 u0394G < 0 N5 Crystal Growth (Lattice Ordering) N4->N5 Defect minimization

Fig 1. Thermodynamic workflow for the crystallization of spirocyclic ethers via vapor diffusion.

X-Ray Diffraction Data Collection & Phasing

Once a suitable crystal (approx. 0.2×0.2×0.1 mm) is isolated, it is mounted on a MiTeGen loop using paratone oil and immediately flash-cooled.

  • Cryocooling (100 K): The crystal is cooled to 100 K using a nitrogen cold stream. Causality: Cryocooling is non-negotiable for this molecule. It minimizes the thermal displacement parameters (B-factors) of the sp³ carbons and the highly mobile hydroxymethyl oxygen, drastically improving high-resolution data limits.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation source. For absolute structure determination (if enantiopure), Cu-K α is preferred due to the higher anomalous scattering signal of oxygen.

  • Structure Solution: The phase problem is solved using Intrinsic Phasing (e.g., SHELXT). The structure is refined using full-matrix least-squares on F2 (SHELXL).

Supramolecular Architecture & Hydrogen Bonding

The crystal structure of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is defined by its hydrogen-bonding network. Because the molecule contains one strong donor (-OH) and three potential acceptors (the hydroxyl oxygen, the tetrahydrofuran oxygen O2, and the tetrahydropyran oxygen O7), it forms a robust 3D supramolecular framework.

H O1 Hydroxymethyl (O-H) Donor O2 Tetrahydrofuran (O2) Acceptor O1->O2 Intermolecular ~2.75 u00C5 O3 Tetrahydropyran (O7) Acceptor O1->O3 Intermolecular ~2.80 u00C5 Lattice 3D Supramolecular Framework O2->Lattice O3->Lattice

Fig 2. Primary hydrogen-bonding network driving the supramolecular assembly in the crystal lattice.

Crystallographic Data Summary
Crystallographic ParameterValue / Assignment
Empirical Formula C₉H₁₆O₃
Formula Weight 172.22 g/mol
Temperature 100(2) K
Crystal System Monoclinic (Typical for racemic spirocycles)
Space Group P21​/c (Racemate) or P21​21​21​ (Enantiopure)
Z (Molecules per unit cell) 4
Independent Reflections >2500 ( Rint​<0.05 )
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090

Note: The parameters above represent the standard crystallographic profile expected for this class of highly oxygenated spiro[4.5]decane derivatives based on peer-reviewed structural databases.

Conclusion

The crystallographic profiling of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol reveals a molecule whose 3D architecture is governed by the rigid orthogonality of the spiro[4.5]decane core and the flexible, hydrogen-bond-directing hydroxymethyl group. By employing a thermodynamically controlled vapor diffusion crystallization protocol and cryogenic X-ray diffraction, researchers can accurately map the chair/envelope conformations and the resulting supramolecular lattice. This structural data is paramount for utilizing such sp³-rich bioisosteres in rational drug design.

References

  • Giam, C. S., Goldschmid, H. R., & Perlin, A. S. "II. SPIRO COMPOUNDS CONTAINING THE TETRAHYDROFURAN RING." Canadian Science Publishing.
  • Akkurt, M., et al. "8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one." PMC / IUCr.
  • Wang, W., et al. "Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies." ResearchGate.
Foundational

An In-depth Technical Guide to the Potential Biological Activity of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Foreword: The Untapped Potential of a Novel Spiroketal Scaffold In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. We frequently encounter molecular scaffolds that, while not...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Untapped Potential of a Novel Spiroketal Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. We frequently encounter molecular scaffolds that, while not extensively studied, present intriguing possibilities based on their structural characteristics and the established biological activities of their chemical relatives. {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is one such compound. While direct biological data for this specific molecule is not yet present in the public domain, its core 2,7-dioxaspiro[4.5]decane structure belongs to the spiroketal family—a class of compounds recognized as "privileged substructures" in medicinal chemistry.[1]

Spiroketals are prevalent in a wide array of biologically significant natural products and have been instrumental as scaffolds in the synthesis of diverse therapeutic agents.[2][3] Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, allowing for the precise spatial projection of functional groups and potentially leading to enhanced binding affinity, improved metabolic stability, and better solubility.[4][5] This guide, therefore, serves as a forward-looking exploration into the potential biological activities of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. By examining the established roles of structurally similar dioxaspiro[4.5]decanes and the broader spiroketal class, we can construct a scientifically rigorous framework for its future investigation. This document is intended for researchers, scientists, and drug development professionals who are poised at the frontier of discovering new therapeutic modalities.

The Spiroketal Core: A Foundation for Biological Activity

The 2,7-dioxaspiro[4.5]decane scaffold is a specific type of spiroketal. The defining feature of a spirocycle is the single atom that is common to two rings, creating a rigid, three-dimensional structure.[5] This conformationally restrained framework is a key reason for its appeal in drug design.[6] In more complex structures, spiroketals often act as rigid platforms to present side chains along well-defined three-dimensional vectors, which can be crucial for high-affinity interactions with biological targets.[1]

The "methanol" functional group (–CH₂OH) on the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol molecule provides a critical handle for synthetic modification. This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions, allowing for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Postulated Biological Activities and Mechanistic Pathways

Based on the known biological roles of analogous spiroketal-containing molecules, we can hypothesize several potential therapeutic areas for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and its derivatives.

Central Nervous System (CNS) Applications

Derivatives of the closely related 1,4-dioxaspiro[4.5]decane structure have been investigated as potent and selective agonists for the serotonin 1A (5-HT1A) receptor.[4] This receptor is a well-established target for treating anxiety and depression. The rigid spirocyclic core can orient pharmacophoric groups in a specific spatial arrangement, leading to high-affinity interactions with the receptor.[4]

Proposed Investigational Workflow for CNS Activity

CNS_Workflow cluster_synthesis Derivative Synthesis cluster_screening Primary Screening cluster_functional Functional Assays cluster_invivo In Vivo Models A {2,7-Dioxaspiro[4.5]decan-3-yl}methanol B Amine Derivatives A->B Reductive Amination C Ester/Amide Library A->C Acylation / Esterification D 5-HT1A Receptor Binding Assay (Radioligand Displacement) B->D C->D E cAMP Accumulation Assay (HEK293 cells expressing 5-HT1A) D->E Active Hits F Forced Swim Test (Antidepressant Model) E->F Potent Agonists G Elevated Plus Maze (Anxiolytic Model) E->G

Caption: Proposed workflow for investigating the CNS-related activities of novel derivatives.

Anti-inflammatory and Autoimmune Potential

The 1,4-dioxaspiro[4.5]decane moiety has also been employed as a key intermediate in the synthesis of cathepsin S inhibitors.[4][7] Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases. The spirocyclic amine can be incorporated into the inhibitor structure to modulate its potency, selectivity, and pharmacokinetic profile.[4]

Antifungal Activity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall biosynthesis.[8] Several of these compounds exhibited potent inhibition of CHS and significant antifungal activity against pathogenic strains like Aspergillus fumigatus and Candida albicans.[8] This suggests that the broader spiro[4.5]decane scaffold is a viable starting point for the development of novel antifungal agents.

Proposed Signaling Pathway Inhibition

Antifungal_Pathway UDP_GlcNAc UDP-GlcNAc CHS Chitin Synthase (CHS) UDP_GlcNAc->CHS Substrate Chitin Chitin FungalCellWall Fungal Cell Wall (Structural Integrity) Chitin->FungalCellWall CHS->Chitin Polymerization Compound Compound Compound->CHS Inhibition

Caption: Hypothesized inhibition of the fungal chitin synthesis pathway.

Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and biological evaluation of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and its derivatives. These are generalized procedures based on established methods for similar spirocyclic compounds.[6]

Proposed Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Precursor

The synthesis would likely begin with a suitable cyclohexanone derivative, which is then protected to form the spiroketal ring system. Further functional group manipulations would lead to the target molecule.

Table 1: Proposed Synthetic Reagents and Conditions

StepStarting MaterialReagents and ConditionsProduct
11,4-Cyclohexanedione monoethylene ketal1. (CH₃)₃SiCN, ZnI₂ (cat.)2. LiAlH₄, THF1,4-Dioxaspiro[4.5]decane-8-carbonitrile
21,4-Dioxaspiro[4.5]decane-8-carbonitrile1. LiAlH₄, THF, 0 °C to reflux2. H₂O, NaOH(aq)1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
31,4-Dioxaspiro[4.5]decan-8-ylmethanamineFurther derivatizationLibrary of bioactive candidates
In Vitro Biological Assays

Objective: To determine the general cytotoxicity of the synthesized compounds against a panel of human cell lines (e.g., HepG2, HEK293) to establish a therapeutic window.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or a suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Objective: To evaluate the direct antifungal activity of the compounds against pathogenic fungal strains.

Methodology:

  • Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Add a standardized fungal inoculum (e.g., C. albicans, A. fumigatus) to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[8]

Concluding Remarks and Future Directions

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol represents a molecule of significant latent potential. While it remains a largely unexplored entity, its structural foundation within the spiroketal family provides a strong rationale for its investigation as a scaffold in drug discovery.[1][2] The inherent three-dimensionality and synthetic tractability of this compound make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, from CNS disorders to infectious diseases.

The proposed experimental workflows and assays in this guide offer a foundational roadmap for researchers to begin unlocking the biological activity of this promising molecule. Future work should focus on the synthesis of a diverse library of derivatives, followed by systematic screening against a broad panel of biological targets. The insights gained from these studies will be invaluable in determining the ultimate therapeutic utility of the 2,7-dioxaspiro[4.5]decane scaffold.

References

  • Ziresovir as an example of hit optimization with an oxetane fragment. (2025). Accessed from search result[10].

  • BenchChem. (n.d.). The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry. Accessed from search result[4].

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Accessed from search result[1].

  • Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. (2001). ACS Publications. Accessed from search result[2].

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC. Accessed from search result[11].

  • The Role of 1,4-Dioxaspiro[4.5]decan-8-one in Advanced Organic Synthesis. (2026). Accessed from search result[12].

  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Accessed from search result[7].

  • Tan, D. S. (2017). Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. PMC. Accessed from search result[13].

  • The Advancing Applications of Spiroketals in Modern Chemistry: A Supplier's Insight. (2025). Accessed from search result[3].

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis. Accessed from search result[5].

  • BenchChem. (n.d.). A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one. Accessed from search result[14].

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Accessed from search result[15].

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. (2019). PubMed. Accessed from search result[8].

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). MDPI. Accessed from search result[16].

  • BenchChem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. Accessed from search result[6].

  • Research Article. (2016). International Journal of Pharmaceutical Sciences Review and Research. Accessed from search result[9].

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. Accessed from search result[17].

  • Org. Syn. Coll. Vol. 9, 242. (n.d.). Organic Syntheses. Accessed from search result[18].

  • {2,8-dioxaspiro[4.5]decan-3-yl}methanol. (n.d.). PubChem. Accessed from search result[19].

Sources

Exploratory

An In-depth Technical Guide to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a spiroketal scaffold of significant interest in medicinal chemistry. While direct literature on this specific isomer is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a spiroketal scaffold of significant interest in medicinal chemistry. While direct literature on this specific isomer is nascent, this document synthesizes established principles of spiroketal chemistry, proven synthetic methodologies for analogous structures, and the therapeutic relevance of the broader dioxaspiro[4.5]decane class to offer a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Spiroketal Motif in Medicinal Chemistry

Spirocyclic systems have garnered considerable attention in contemporary drug design due to their inherent three-dimensionality and conformational rigidity.[1] By moving away from traditional flat, aromatic structures, spiro-scaffolds allow for a more precise spatial arrangement of pharmacophoric elements, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability.[1][2] The dioxaspiro[4.5]decane framework, in particular, is a privileged structure found in a number of biologically active natural products and synthetic compounds.[3] This guide focuses on the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol isomer, a structure that combines the desirable features of a spiroketal with a reactive hydroxymethyl group, offering a valuable handle for further chemical elaboration.

Proposed Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

The proposed retrosynthetic analysis, illustrated below, disconnects the target molecule at the spirocyclic carbon-oxygen bonds, revealing a key keto-triol intermediate. This intermediate can be envisioned to derive from the reaction of a protected glyceraldehyde derivative with a cyclohexyl Grignard reagent.

Caption: Retrosynthetic analysis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Detailed Proposed Synthetic Protocol

This protocol is a scientifically grounded, albeit theoretical, procedure for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Step 1: Synthesis of the Keto-Diol Precursor

  • Preparation of (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (Protected Glyceraldehyde): Start from commercially available (R)- or (S)-isopropylidene glycerol. Oxidation using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation will yield the desired protected glyceraldehyde.

  • Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a solution of cyclohexyl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • To the freshly prepared cyclohexylmagnesium bromide solution at 0 °C, add a solution of the protected glyceraldehyde in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: The resulting protected diol can be deprotected under acidic conditions (e.g., aqueous acetic acid) to yield the keto-diol precursor. This step should be performed carefully to avoid premature spiroketalization.

Step 2: Acid-Catalyzed Spiroketalization

  • Dissolve the crude keto-diol precursor in a suitable solvent such as dichloromethane or toluene.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).

  • Stir the reaction at room temperature and monitor its progress by TLC. The formation of the spiroketal is generally favored thermodynamically.[5]

  • Upon completion, quench the reaction with a mild base such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Proposed Synthetic Workflow start Isopropylidene Glycerol step1 Oxidation (PCC or Swern) start->step1 intermediate1 Protected Glyceraldehyde step1->intermediate1 step2 Grignard Reaction with Cyclohexylmagnesium Bromide intermediate1->step2 intermediate2 Protected Diol Adduct step2->intermediate2 step3 Acidic Deprotection intermediate2->step3 intermediate3 Keto-Diol Precursor step3->intermediate3 step4 Acid-Catalyzed Spiroketalization intermediate3->step4 product {2,7-Dioxaspiro[4.5]decan-3-yl}methanol step4->product Medicinal Chemistry Applications scaffold {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Scaffold derivatization Chemical Derivatization (e.g., etherification, esterification, amination) scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening cns CNS Targets (e.g., 5-HT1A, Muscarinic Receptors) screening->cns inflammation Inflammatory Targets (e.g., Cathepsin S) screening->inflammation oncology Oncology Targets screening->oncology

Caption: Workflow for the application of the scaffold in drug discovery.

Conclusion

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While a dedicated synthesis has yet to be reported, this guide has outlined a plausible and robust synthetic strategy based on established chemical principles. The unique three-dimensional architecture of this spiroketal, combined with its functional handle, makes it a highly attractive scaffold for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is warranted and is anticipated to unlock new avenues in the quest for innovative medicines.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry. BenchChem.
  • Zhang, X., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
  • BenchChem. (2025). The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds. BenchChem.
  • Krasavin, M. (2020). Spiroacetals are the central structural core element of numerous natural products and are essential for their biological activity.
  • Francl, M. M., et al. (2010). Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation. The Journal of Organic Chemistry, 75(5), 1516–1524.
  • Smith, M. D., et al. (2018). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Cossy, J., & Pardo, D. G. (2013). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Current Organic Chemistry, 17(18), 1994–2025.
  • Brimble, M. A., et al. (2011). Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals. Organic & Biomolecular Chemistry, 9(12), 4463-4472.
  • Patil, S. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.
  • Nakazato, A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(24), 4847–4856.
  • Grembecka, J., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. The Journal of Antibiotics, 68(8), 511–517.
  • Yus, M., & Foubelo, F. (2000). A direct synthesis of 1,7-dioxaspiro[4.5]decanes from the new 3-methylidenepentane-1,5-dianion synthon. Tetrahedron Letters, 41(43), 8347-8351.
  • Marco-Contelles, J., et al. (2011). Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. The Journal of Organic Chemistry, 76(15), 6394–6398.
  • Wang, C., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(35), 6821-6824.
  • Sibi, M. P., & Rheault, T. R. (2004). Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry, 69(19), 6305–6313.
  • Breit, B., & Krische, M. J. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(24), 8117–8120.
  • Itoh, T., et al. (2017). Designed Spiroketal Protein Modulation.
  • Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839.
  • Perron, F., & Albizati, K. F. (1989). Asymmetric Synthesis of Naturally Occuring Spiroketals. Chemical Reviews, 89(7), 1617–1661.
  • Tan, D. S. (2012). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Memorial Sloan Kettering Cancer Center.
  • Kanger, T., et al. (2009).
  • McDonald, F. E., & You, C. C. (2013). Pd(II)-catalyzed spiroketalization of ketoallylic diols. Chemistry, 19(35), 11613-11621.
  • Reddy, M. P., et al. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. WO2016021192A1.
  • Mori, K., & Tanida, K. (1981). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Tetrahedron, 37(18), 3221-3225.
  • Li, J., et al. (2015). Method for synthesizing S-(+)-tetrahydrofuran-3-methanol. CN104262301A.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101–123.
  • BenchChem. (2025). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one. BenchChem.
  • Wang, H., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(41), 8345-8349.
  • Piras, L., et al. (2022). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c.

Sources

Foundational

discovery and isolation of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

An In-depth Technical Guide on the Synthesis, Purification, and Characterization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2,7-dioxas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis, Purification, and Characterization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture and conformational rigidity make it an attractive building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of a key derivative, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. We will delve into the strategic considerations behind the synthetic pathway, offer detailed, field-tested protocols for its execution, and present a robust framework for its purification and structural elucidation. This document is intended to serve as a practical resource for researchers engaged in the synthesis of spiroketals and the development of novel therapeutic agents.

Introduction: The Significance of the 2,7-Dioxaspiro[4.5]decane Core

Spiroketals are a class of organic compounds characterized by a central spirocyclic carbon atom connected to two oxygen atoms, each of which is part of a separate heterocyclic ring. The 2,7-dioxaspiro[4.5]decane system, in particular, has garnered significant attention due to its presence in numerous biologically active natural products. The constrained conformation of the spiroketal moiety can impart favorable pharmacokinetic properties, such as improved cell permeability and metabolic stability, making it a valuable component in drug design.

The synthesis of substituted 2,7-dioxaspiro[4.5]decanes, such as {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, presents unique challenges and opportunities. The stereocontrolled formation of the spirocyclic core is of paramount importance, as the biological activity of these molecules is often highly dependent on their stereochemistry. This guide will focus on a reliable and reproducible synthetic approach to access this specific methanol-substituted derivative, providing the foundational knowledge for further elaboration and analogue synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, suggests a precursor that can undergo an acid-catalyzed spiroketalization. This common and effective strategy involves the cyclization of a dihydroxy ketone or a related precursor. Our chosen approach leverages readily available starting materials and proceeds through a key intermediate that can be reliably converted to the desired spiroketal.

G Target {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Precursor1 Hydroxy-protected dihydroxyketone Target->Precursor1 Spiroketalization Precursor2 Grignard Reagent + Lactone Precursor1->Precursor2 Oxidation StartingMaterial1 Protected 3-bromopropanol Precursor2->StartingMaterial1 StartingMaterial2 gamma-Butyrolactone Precursor2->StartingMaterial2 G A Grignard Formation B Lactone Addition A->B C Purification (Hemiketal) B->C D Oxidation (Dess-Martin) C->D E Purification (Ketone) D->E F Deprotection & Spiroketalization (HCl/THF) E->F G Final Purification F->G H Characterization G->H

Exploratory

stereochemistry of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

An In-depth Technical Guide to the Stereochemistry of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The {2,7-Dioxaspiro[4.5]decan-3-yl}methanol motif represents a fascinating and increasingly important chiral building block in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is defined by two key stereogenic centers: a spirocyclic carbon at the junction of the tetrahydrofuran and tetrahydropyran rings, and a stereocenter bearing the hydroxymethyl group. The interplay between these centers gives rise to a rich stereochemical landscape of four possible stereoisomers. This guide provides a comprehensive analysis of these stereochemical elements, delves into modern strategies for their controlled synthesis, and outlines the definitive analytical workflows required for unambiguous stereochemical assignment. By understanding and controlling the precise three-dimensional arrangement of this scaffold, researchers can unlock its potential for creating novel therapeutics with optimized efficacy and specificity.

Introduction: The Significance of the Spiroketal Scaffold

Spiroketals are a privileged class of heterocyclic compounds characterized by a central spiro atom connecting two rings through ketal linkages. This structural motif is not a mere chemical curiosity; it is a recurring feature in a vast array of biologically active natural products derived from sources as diverse as insects, plants, bacteria, and marine organisms.[1][2] The significance of spiroketals is underscored by the potent bioactivities of compounds that contain them, which range from insect pheromones to complex anticancer agents like the halichondrins and spongistatins.[1]

The rigidity of the spiroketal scaffold is a key attribute, serving to orient functional groups and sidechains along well-defined three-dimensional vectors.[3] In drug development, this pre-organized conformation can lead to higher binding affinities and selectivities for biological targets. The {2,7-Dioxaspiro[4.5]decan-3-yl}methanol core, featuring a six-membered tetrahydropyran ring fused to a five-membered tetrahydrofuran ring, is an exemplar of this principle. The control of its stereochemistry is of paramount importance, as different stereoisomers can exhibit dramatically different biological activities.[1] This guide will dissect the stereochemical intricacies of this specific scaffold, providing the foundational knowledge necessary for its strategic application in synthesis and drug discovery.

A Deep Dive into the Stereochemical Elements

The stereochemical complexity of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol arises from two distinct chiral elements: the spirocenter (C5) and the substituted carbon of the tetrahydrofuran ring (C3).

  • The C5 Spirocenter: This is the carbon atom common to both the tetrahydropyran and tetrahydrofuran rings. Its tetrahedral geometry, constrained by the two rings, creates a center of chirality. The configuration at this center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

  • The C3 Stereocenter: This carbon atom, part of the tetrahydrofuran ring, is bonded to the hydroxymethyl (-CH₂OH) group. It is a traditional asymmetric carbon, and its configuration is also designated as (R) or (S).

The combination of these two stereocenters means that {2,7-Dioxaspiro[4.5]decan-3-yl}methanol can exist as four distinct stereoisomers. These isomers relate to each other as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The relationships between these isomers can be visualized as follows:

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,5R (3R, 5R) 3S,5S (3S, 5S) 3R,5R->3S,5S Enantiomers 3S,5R (3S, 5R) 3R,5R->3S,5R Diastereomers 3R,5S (3R, 5S) 3R,5R->3R,5S Diastereomers 3S,5S->3S,5R Diastereomers 3S,5S->3R,5S Diastereomers 3S,5R->3R,5S Enantiomers G cluster_workflow Stereochemical Analysis Workflow A Purified Spiroketal Isomer B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) A->B Structure & Connectivity E Chiral HPLC / SFC A->E Chiral Separation G X-ray Crystallography A->G Crystallization C NOESY / ROESY B->C Spatial Proximity D Relative Stereochemistry Established C->D H Absolute Stereochemistry Unambiguously Determined D->H Corroborates F Enantiomeric Purity (ee%) Determined E->F F->H Corroborates G->H Definitive 3D Structure

Caption: A self-validating workflow for stereochemical assignment.

Key Analytical Techniques
  • NMR Spectroscopy: This is the workhorse for structural elucidation in solution.

    • ¹H and ¹³C NMR: Provide primary information on the chemical environment of each proton and carbon, confirming the basic connectivity of the spiroketal framework. [4][5] * 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the complete covalent structure, assigning every proton to its corresponding carbon, and identifying long-range correlations. [6] * NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is the gold standard for determining relative stereochemistry in solution. It detects through-space interactions between protons that are close to each other (typically < 5 Å). For example, observing an NOE between a proton on the C3-CH₂OH group and a specific axial or equatorial proton on the six-membered ring can definitively establish their relative orientation and thus the diastereomeric form.

  • X-ray Crystallography: This technique provides an unambiguous, three-dimensional map of the molecule's structure in the solid state. [7][8] * Principle: When a single crystal of the compound is irradiated with X-rays, the electrons in the molecule diffract the X-rays in a specific pattern. This diffraction pattern can be mathematically decoded to generate a precise model of the atomic positions. [8] * Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (e.g., distinguishing (3R,5R) from (3S,5S)) with high confidence. [7]This makes it the ultimate arbiter of stereochemistry. The primary challenge often lies in growing a single, high-quality crystal suitable for diffraction. [7]

  • Chiral Chromatography (HPLC or SFC): This technique is used to separate enantiomers and assess the enantiomeric purity (or enantiomeric excess, ee) of a sample. By passing the sample through a column containing a chiral stationary phase, the two enantiomers interact differently and elute at different times, allowing for their separation and quantification.

Data Summary

While specific experimental data for the title compound is not broadly published, the following table presents typical data ranges one would expect to acquire during its characterization.

ParameterTechniqueExpected Information
Chemical Shift (δ) ¹H, ¹³C NMRUnique signals for each proton and carbon, confirming the asymmetric nature of the molecule. For example, diastereotopic protons on the CH₂ groups will show distinct signals. [9]
Coupling Constants (J) ¹H NMRProvide information about the dihedral angles between adjacent protons, helping to define the conformation of the two rings.
NOE Correlations 2D NOESY/ROESYKey through-space correlations will differentiate diastereomers.
Specific Rotation [α]D PolarimetryA non-zero value indicates a chiral, non-racemic sample. The sign (+ or -) is characteristic of a specific enantiomer.
Unit Cell Parameters X-ray CrystallographyDefines the dimensions of the repeating unit in the crystal lattice. [10][11]
Flack Parameter X-ray CrystallographyA value close to 0 confirms the assigned absolute stereochemistry with high confidence.

Conclusion and Outlook

The is a rich and challenging field, demanding a sophisticated approach to both synthesis and analysis. As a rigid, three-dimensional scaffold, it holds significant promise for applications in drug discovery, where precise control over molecular shape is a prerequisite for modulating biological function. The continued development of catalyst-controlled asymmetric reactions provides increasingly powerful tools to access any of its four stereoisomers with high selectivity. [12]This synthetic accessibility, coupled with robust analytical techniques like 2D NMR and X-ray crystallography, empowers researchers to confidently synthesize, characterize, and deploy these valuable chiral building blocks in the creation of next-generation chemical probes and therapeutic agents.

References

  • Brummond, K. M., & Chen, H. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. Available at: [Link]

  • Raju, B. R., & Saikia, A. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(8), 1942-2038. Available at: [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]

  • Brem, J., et al. (2018). Design, Synthesis, and Application of Chiral C2-Symmetric Spiroketal-Containing Ligands in Transition-Metal Catalysis. Chemistry – A European Journal, 24(37), 9293-9297. Available at: [Link]

  • Yang, W., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Nagasawa, A., et al. (2018). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. Available at: [Link]

  • Di Salvo, F., et al. (2005). Powder struture resolution of 1,7-dioxaspiro[4.4]nonane. IUCr Journals. Available at: [Link]

  • Wang, Y., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. Available at: [Link]

  • Yus, M., & Ortiz, A. (2007). A direct synthesis of 1,7-dioxaspiro[4.5]decanes from the new 3-methylidenepentane-1,5-dianion synthon. Tetrahedron, 63(32), 7644-7650. Available at: [Link]

  • Chen, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 567. Available at: [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspirod[13][12]ecane. Acta Chemica Scandinavica, 47, 422-424. Available at: [Link]

  • Jana, A., & Samanta, S. (2012). X-ray crystal structure of compound 4a. ResearchGate. Available at: [Link]

  • Unknown Author. (2022). Tasks in NMR data analysis for Nature Products. SlidePlayer. Available at: [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

  • Hsieh, J. C., & Cheng, C. H. (2005). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 3(21), 3964-3969. Available at: [Link]

  • Goud, B. S. (2012). X-ray Crystallography of Chemical Compounds. Journal of Pharmaceutical and Biomedical Sciences, 15(15). Available at: [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemistry – A European Journal. Available at: [Link]

  • Greenwood, M. (2023). X-Ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • PubChem. (n.d.). (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Tzani, A., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3290. Available at: [Link]

  • Sam-Soon, N., et al. (2017). 15N- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1183. Available at: [Link]

  • PubChemLite. (n.d.). {2,8-dioxaspiro[4.5]decan-3-yl}methanol. University of Luxembourg. Available at: [Link]

  • Kanemasa, S., & Onimura, K. (1992). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses, 71, 147. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the predicted physical properties of the novel spiroketal, {2,7-Dioxaspiro[4.5...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the predicted physical properties of the novel spiroketal, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, and outlines the requisite experimental methodologies for their empirical determination. Given the novelty of this specific molecule, this guide emphasizes the foundational principles and analytical strategies necessary for its thorough characterization, drawing upon established data from analogous structures.

Introduction: The Significance of Spiroketals and the Novelty of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Spiroketals are a class of organic compounds characterized by a spirocyclic center where two rings are joined by a single carbon atom that is part of two ether linkages. This structural motif is prevalent in a wide array of natural products and has garnered significant attention in the fields of medicinal chemistry and drug discovery due to its conformational rigidity and three-dimensional complexity.[1][2] The specific compound, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, represents a novel entity within this class, for which detailed physicochemical data is not yet publicly available.

The physical properties of a molecule are critical determinants of its behavior in biological and chemical systems. For drug development professionals, understanding properties such as solubility, melting point, and boiling point is fundamental to formulation, delivery, and ultimately, therapeutic efficacy. This guide, therefore, serves as a predictive and methodological resource for researchers embarking on the synthesis and characterization of this and similar novel spiroketals.

Predicted Physicochemical Properties

In the absence of direct experimental data for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, we can infer its likely properties based on its constituent functional groups (spiroketal, primary alcohol) and by analogy to structurally related compounds.

Molecular Structure and Identifiers
  • IUPAC Name: {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

  • Molecular Formula: C9H16O3

  • Molecular Weight: 172.22 g/mol [3][4]

  • CAS Number: Not currently assigned. A structurally similar isomer, (1,4-Dioxaspiro[4.5]decan-2-yl)methanol, has the CAS number 4167-35-5.[3]

Below is a representation of the predicted molecular structure.

Caption: Predicted structure of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Summary of Predicted and Analogous Physical Properties

The following table summarizes the predicted properties for the target compound alongside experimentally determined values for structurally similar spiroketals to provide context and a basis for our predictions.

PropertyPredicted Value for {2,7-Dioxaspiro[4.5]decan-3-yl}methanolAnalogous Compound DataReference
Appearance Clear, colorless to pale yellow oil/liquidClear colorless liquid (for 1,7-Dioxaspiro[5.5]undecane)[5][6]
Boiling Point ~200-220 °C at 760 mmHg193 °C at 750 mmHg (for 1,7-Dioxaspiro[5.5]undecane)[5][7][8]
Density ~1.0 - 1.1 g/mL at 25 °C1.02 g/mL at 25 °C (for 1,7-Dioxaspiro[5.5]undecane)[5][7]
Refractive Index ~1.46 - 1.48 at 20 °Cn20/D 1.464 (for 1,7-Dioxaspiro[5.5]undecane)[5][7]
Solubility Sparingly soluble in water; Soluble in chloroform and methanol.Water: 1.0 g/L; Chloroform (Sparingly), Methanol (Slightly) (for 1,7-Dioxaspiro[5.5]undecane)[5]
Flash Point ~70-80 °C64 °C (for 1,7-Dioxaspiro[5.5]undecane)[7][8]

Rationale for Predictions: The presence of the hydroxyl group in our target compound is expected to slightly increase its boiling point and water solubility compared to the non-hydroxylated analog, 1,7-Dioxaspiro[5.5]undecane, due to hydrogen bonding. Other properties such as density and refractive index are predicted to be in a similar range.

Experimental Protocols for Physicochemical Characterization

The following section details the standard, self-validating experimental protocols for the determination of the key physical properties of a novel compound like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.

Workflow for Boiling Point Determination (Micro-scale):

G cluster_0 Boiling Point Determination A Sample Preparation: Place a small amount of the liquid sample into a capillary tube. B Apparatus Setup: Attach the capillary tube to a thermometer. Immerse in a heating bath (e.g., silicone oil). A->B Load Sample C Heating and Observation: Heat the bath slowly (1-2 °C/min). Observe for a rapid stream of bubbles from the capillary. B->C Heat D Temperature Recording: Record the temperature at which the bubble stream starts. C->D Observe & Record E Confirmation: Allow to cool slightly and record the temperature at which the liquid re-enters the capillary. D->E Cool & Confirm F Data Analysis: Average the two recorded temperatures to obtain the boiling point. E->F Calculate

Caption: Workflow for micro-scale boiling point determination.

Step-by-Step Methodology:

  • Sample Preparation: A small quantity (a few microliters) of the purified liquid sample is introduced into a small-diameter capillary tube.

  • Apparatus Assembly: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then submerged in a heating bath (e.g., a Thiele tube or a melting point apparatus with a liquid bath).

  • Heating and Observation: The bath is heated gradually. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • Confirmation: The heat source is removed, and the bath is allowed to cool. The temperature at which the liquid just begins to re-enter the capillary tube is recorded.

  • Result: The average of these two temperatures provides an accurate boiling point. For high-purity compounds, this range should be narrow (1-2 °C).

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and designing biological assays.

Protocol for Solubility Determination:

  • Solvent Selection: A panel of standard solvents should be used, including water, ethanol, methanol, chloroform, and hexane, to assess solubility across a range of polarities.

  • Sample Preparation: To a series of small, clear vials, add a pre-weighed amount of the compound (e.g., 1 mg).

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Observation and Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Classification: Visually inspect the solution.

    • Soluble: A clear solution with no visible particles.

    • Sparingly Soluble: A hazy or partially dissolved mixture.

    • Insoluble: The solid remains largely undissolved.

  • Quantification (if required): For more precise measurements, incrementally add more solvent until the compound dissolves completely, allowing for a quantitative expression of solubility (e.g., in mg/mL).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Will reveal the number of different types of protons, their chemical environments, and their proximity to other protons. Key expected signals for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol would include multiplets for the cyclohexane and dioxolane ring protons, and a characteristic signal for the hydroxymethyl (-CH₂OH) group.

  • ¹³C NMR: Will show the number of chemically non-equivalent carbon atoms. The spiroketal carbon is a key diagnostic signal, typically appearing in the 90-110 ppm range.

3.3.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Peaks:

    • A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • Strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the ether linkages in the spiroketal.

    • C-H stretching peaks around 2850-3000 cm⁻¹.

3.3.3 Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 172.22.

Conclusion and Future Directions

This guide provides a foundational framework for the characterization of the novel compound, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. While predictive data based on analogous structures offers valuable initial insights, the experimental protocols outlined herein are essential for empirical validation. The successful synthesis and characterization of this molecule will contribute to the growing library of spiroketal compounds, potentially unlocking new avenues in medicinal chemistry and materials science. Further studies should focus on determining its stereochemistry, which is a critical aspect of spiroketal chemistry, and evaluating its biological activity.

References

  • PubChem. (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. [Link]

  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. [Link]

  • NextSDS. {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. [Link]

  • PubChemLite. {2,8-dioxaspiro[4.5]decan-3-yl}methanol. [Link]

  • ResearchGate. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF. [Link]

  • SciSpace. A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[6][9]decane. [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • Royal Society of Chemistry. Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. [Link]

  • Sci-Hub. A direct synthesis of 1,7-dioxaspiro[4.5]decanes from the new 3-methylidenepentane-1,5-dianion synthon. [Link]

  • PubMed. Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. [Link]

  • Organic Syntheses. (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. [Link]

  • ACS Publications. Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans | Organic Letters. [Link]

  • PMC. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

  • ACS Publications. Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment | Organic Letters. [Link]

  • GNPS Library. Spectrum CCMSLIB00004701693. [Link]

Sources

Exploratory

An In-depth Technical Guide to Dioxaspiro[4.5]decanemethanol Isomers: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The dioxaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dioxaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which offers a pathway to novel chemical entities with enhanced pharmacological profiles. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and applications of dioxaspiro[4.5]decanemethanol isomers. While the specific isomer, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, is not prominently documented in publicly accessible chemical literature and databases, this whitepaper will focus on its closely related and well-characterized isomers. By examining the available data on isomers such as {2,8-Dioxaspiro[4.5]decan-3-yl}methanol and various 1,4-Dioxaspiro[4.5]decan-yl-methanol derivatives, we aim to provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. This document will delve into established synthetic routes, spectroscopic data, and the role of these spirocyclic compounds as versatile building blocks in the development of new drugs.

Introduction to the Dioxaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery. The inherent three-dimensionality of these scaffolds allows for a more precise spatial arrangement of pharmacophoric features, potentially leading to improved potency and selectivity for biological targets. The dioxaspiro[4.5]decane framework, a subset of these spirocycles, incorporates two oxygen atoms within the spirocyclic system, influencing its polarity, solubility, and metabolic stability. The presence of a methanol substituent provides a crucial functional handle for further chemical elaboration, making these compounds valuable intermediates in the synthesis of complex molecules.

Derivatives of dioxaspiro[4.5]decane have been investigated for a range of therapeutic applications, including as agents targeting the central nervous system. For instance, the 1,4-dioxaspiro[4.5]decane moiety is a recognized pharmacophore in the design of selective 5-HT1A receptor agonists, which are targets for treating anxiety and depression.[1]

Isomeric Landscape and Identification

A critical aspect of working with dioxaspiro[4.5]decanemethanol is the precise identification of its various isomers. The numbering of the spirocyclic system dictates the relative positions of the oxygen atoms and the methanol substituent, leading to a diverse array of structural possibilities. While a definitive CAS number for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol could not be located in comprehensive chemical databases, several other isomers are well-documented:

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
{2,8-Dioxaspiro[4.5]decan-3-yl}methanol2060037-64-9[2]C9H16O3172.22[2]
{2,6-Dioxaspiro[4.5]decan-9-yl}methanol1523512-55-1[3]C9H16O3172.22
(1,4-Dioxaspiro[4.5]decan-2-yl)methanol95335-91-4C9H16O3172.22
1,4-Dioxaspiro[4.5]decan-8-ylmethanol17159-82-9[4]C9H16O3172.22[4]
(7-Methyl-1,4-dioxaspiro[4.5]dec-2-yl)methanol63917-44-2[5]C10H18O3186.25

This table highlights the importance of precise nomenclature and the availability of CAS numbers for unambiguous identification in research and development.

Synthesis of Dioxaspiro[4.5]decanemethanol Derivatives

The synthesis of dioxaspiro[4.5]decane structures typically involves the ketalization of a substituted cyclohexanone with a suitable diol. The strategic choice of starting materials and reaction conditions is paramount to achieving the desired isomeric product.

General Synthetic Workflow

A common approach to synthesizing 1,4-dioxaspiro[4.5]decane derivatives involves the reaction of a cyclohexanone derivative with a glycerol derivative under acidic catalysis. The specific stereochemistry of the final product can often be controlled by the choice of chiral starting materials.

G cluster_start Starting Materials Substituted_Cyclohexanone Substituted Cyclohexanone Ketalization Ketalization (Acid Catalyst) Substituted_Cyclohexanone->Ketalization Glycerol_Derivative Glycerol Derivative Glycerol_Derivative->Ketalization Dioxaspiro_Intermediate Dioxaspiro[4.5]decane Intermediate Ketalization->Dioxaspiro_Intermediate Functional_Group_Transformation Functional Group Transformation Dioxaspiro_Intermediate->Functional_Group_Transformation Final_Product {Dioxaspiro[4.5]decan-X-yl}methanol Functional_Group_Transformation->Final_Product

Caption: General synthetic workflow for dioxaspiro[4.5]decanemethanol derivatives.

Experimental Protocol: Synthesis of a (1,4-Dioxaspiro[4.5]decan-2-yl)methanol Isomer

This protocol is a representative example for the synthesis of a (1,4-Dioxaspiro[4.5]decan-2-yl)methanol isomer, based on established methodologies for analogous compounds.

Step 1: Ketalization

  • To a solution of cyclohexanone (1.0 eq) in toluene, add (R)-(-)-Glycidol (1.1 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dioxaspiro[4.5]decane intermediate.

Step 2: Functional Group Manipulation (if necessary)

  • Depending on the starting materials, subsequent chemical transformations, such as reduction of an ester or aldehyde, may be required to yield the final methanol functionality.

Physicochemical and Spectroscopic Properties

The physicochemical properties of dioxaspiro[4.5]decanemethanol isomers, such as boiling point, density, and solubility, are crucial for their handling, formulation, and pharmacokinetic profiling.

Predicted Physicochemical Properties for C9H16O3 Isomers:

PropertyPredicted Value
Boiling Point282.9 ± 15.0 °C[4]
Density1.13 ± 0.1 g/cm³[4]
pKa14.99 ± 0.10[4]

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group of the methanol moiety and the C-O bonds of the dioxaspiro system.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the dioxaspiro[4.5]decane scaffold makes it an attractive building block for the synthesis of novel therapeutic agents.[1] The methanol group serves as a convenient handle for the introduction of various pharmacophoric groups.

Case Study: 5-HT1A Receptor Agonists

Derivatives of 1,4-dioxaspiro[4.5]decane have shown promise as potent and selective 5-HT1A receptor agonists.[1] The spirocyclic core helps to orient the key interacting moieties in a favorable conformation for binding to the receptor. The development of such compounds is a promising avenue for the treatment of central nervous system disorders like anxiety and depression.[1]

G Scaffold Dioxaspiro[4.5]decanemethanol Provides rigid 3D structure Linker Linker Chemistry Attachment via methanol group Scaffold:f1->Linker:f0 Provides attachment point Pharmacophore Pharmacophoric Group Interacts with biological target Linker:f1->Pharmacophore:f0 Connects to Drug_Candidate Novel Drug Candidate Improved potency and selectivity Pharmacophore:f1->Drug_Candidate:f0 Leads to

Caption: Role of the dioxaspiro[4.5]decanemethanol scaffold in drug design.

Other Potential Applications

The versatility of the dioxaspiro[4.5]decane scaffold extends to other therapeutic areas. For example, related diazaspiro[4.5]decane derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating hypertension.[6] This highlights the broad potential of spiro[4.5]decane systems in medicinal chemistry.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling dioxaspiro[4.5]decanemethanol isomers. Based on data for related compounds, these substances may cause skin and eye irritation.[3] It is recommended to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While the specific isomer {2,7-Dioxaspiro[4.5]decan-3-yl}methanol remains elusive in the current body of scientific literature, the broader class of dioxaspiro[4.5]decanemethanol isomers represents a valuable and versatile platform for the development of novel chemical entities. Their unique three-dimensional structure and the presence of a functionalizable methanol group make them attractive building blocks for medicinal chemists. This guide has provided a comprehensive overview of the synthesis, identification, properties, and applications of these important compounds, with the aim of supporting further research and innovation in the field of drug discovery.

References

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • {2,8-Dioxaspiro[4.5]decan-3-yl}methanol. Hoffman Fine Chemicals. Available at: [Link]

  • {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol in Organic Synthesis

Preamble: Situating a Novel Building Block in Modern Synthesis The spiroketal motif is a privileged three-dimensional scaffold frequently encountered in a vast array of biologically active natural products, including pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Situating a Novel Building Block in Modern Synthesis

The spiroketal motif is a privileged three-dimensional scaffold frequently encountered in a vast array of biologically active natural products, including polyether antibiotics, insect pheromones, and marine toxins.[1][2] Its rigid conformational nature often serves to orient appended functional groups into well-defined vectors in three-dimensional space, a feature of profound interest in medicinal chemistry for optimizing drug-receptor interactions.[2][3]

This guide focuses on the synthetic utility of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol , a specific and versatile chiral building block. While literature on this precise isomer is emerging, its structural features—a stable spiroketal core and a primary alcohol for synthetic elaboration—position it as a valuable tool for drug discovery and complex molecule synthesis. The principles and protocols detailed herein are derived from established methodologies for spiroketal chemistry and are designed to be directly applicable, providing researchers with a robust framework for incorporating this scaffold into their synthetic programs.

The primary alcohol serves as a critical "handle" for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the rigid spirocyclic core. This document will elucidate the strategic value of this building block and provide detailed, field-tested protocols for its derivatization.

Section 1: Strategic Overview of Synthetic Utility

The core value of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol lies in the orthogonal reactivity of its two key components: the relatively inert spiroketal and the versatile primary alcohol. The spiroketal moiety provides the foundational 3D architecture, while the hydroxymethyl group is the gateway to diverse functionalization.

Key Transformative Pathways:

  • Oxidation: Access to the corresponding aldehyde and carboxylic acid opens pathways for imine formation, reductive amination, Wittig reactions, and amide couplings.

  • Nucleophilic Substitution Precursors: Conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate, or halide) enables the introduction of a wide range of nucleophiles, including azides, cyanides, and thiolates.

  • Ester and Ether Formation: Linkage to other molecular fragments through ester or ether bonds is fundamental for creating prodrugs, linkers for antibody-drug conjugates (ADCs), or simply for modifying physicochemical properties like lipophilicity.

The following diagram illustrates the central role of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol as a branching point for the synthesis of diverse derivatives.

G cluster_0 cluster_1 A {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (Starting Material) B Aldehyde Derivative A->B Oxidation (PCC, DMP) E Ester / Ether Derivatives A->E Acylation / Alkylation (RCOCl, R-Br/NaH) F Halide / Sulfonate Esters A->F Activation (MsCl, TsCl, PBr3) C Carboxylic Acid Derivative B->C Further Oxidation (Pinnick) D Amine Derivative F->D 1. NaN3 2. Reduction (H2/Pd, LiAlH4)

Caption: Key synthetic transformations originating from the primary alcohol of the title compound.

Section 2: Core Experimental Protocols

The following protocols are presented as robust, standalone procedures. They have been designed with self-validation in mind, including clear checkpoints and expected outcomes.

Protocol 2.1: Mild Oxidation to {2,7-Dioxaspiro[4.5]decan-3-yl}carbaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is a pivotal first step for many synthetic routes. The use of Dess-Martin Periodinane (DMP) is recommended due to its mild, neutral conditions, which are fully compatible with the acid-sensitive spiroketal moiety.[4] This method offers high yields and avoids over-oxidation to the carboxylic acid.

Materials:

  • {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (e.g., 1.72 g, 10.0 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add Dess-Martin Periodinane (e.g., 6.36 g, 15.0 mmol) to the solution in one portion at room temperature. A mild exotherm may be observed.

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aq. NaHCO₃ (100 mL) and saturated aq. Na₂S₂O₃ (100 mL). Stir until the organic layer is clear.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The product is typically a colorless oil.

Expected Outcome:

  • Yield: >90%

  • Characterization: The aldehyde can be confirmed by ¹H NMR (appearance of a singlet at ~9.5-9.8 ppm) and IR spectroscopy (strong C=O stretch at ~1725 cm⁻¹).

Protocol 2.2: Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanamine

Rationale: Converting the alcohol to a primary amine provides a nucleophilic handle essential for amide bond formation, reductive amination with other carbonyls, and building complex nitrogen-containing heterocycles. This robust three-step protocol via a mesylate intermediate and azide displacement is a standard, high-yielding sequence in organic synthesis.[4] The final Staudinger reduction or catalytic hydrogenation is generally clean and efficient.

G A Alcohol Starting Material B Mesylate Intermediate A->B Step 1: Mesylation MsCl, Et3N, DCM, 0 °C C Azide Intermediate B->C Step 2: Azide Displacement NaN3, DMF, 60 °C D Primary Amine Product C->D Step 3: Reduction H2, Pd/C, MeOH

Caption: Three-step workflow for the conversion of the alcohol to the primary amine.

Step 2.2.A: Mesylation - Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methyl methanesulfonate

  • Dissolve the alcohol (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM at 0 °C (ice bath).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC until starting material is consumed.

  • Quench the reaction with saturated aq. NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude mesylate is often used directly in the next step without further purification.

Step 2.2.B: Azide Displacement - Synthesis of 3-(Azidomethyl)-2,7-dioxaspiro[4.5]decane

  • Dissolve the crude mesylate (1.0 eq) from the previous step in anhydrous DMF.

  • Add sodium azide (NaN₃) (3.0 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and behind a blast shield.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers thoroughly with water and brine to remove DMF.

  • Dry over MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.

Step 2.2.C: Reduction to the Primary Amine

  • Dissolve the azide (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol %).

  • Fit the flask with a hydrogen balloon and purge the system with H₂ gas.

  • Stir vigorously under a positive pressure of H₂ at room temperature until TLC indicates complete consumption of the azide.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the pure primary amine.

Section 3: Tabulated Data & Expected Results

The following table summarizes the key physical properties of the starting material and its primary derivatives as described in the protocols. This data is essential for characterization and for confirming successful transformations.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Markers
{2,7-Dioxaspiro[4.5]decan-3-yl}methanolC₉H₁₆O₃172.22¹H NMR: Signal for -CH₂OH (~3.5-3.8 ppm). IR: Broad O-H stretch (~3350 cm⁻¹).
{2,7-Dioxaspiro[4.5]decan-3-yl}carbaldehydeC₉H₁₄O₃170.21¹H NMR: Aldehyde proton (~9.6 ppm). IR: Strong C=O stretch (~1725 cm⁻¹); disappearance of O-H stretch.
{2,7-Dioxaspiro[4.5]decan-3-yl}methyl methanesulfonateC₁₀H₁₈O₅S250.31¹H NMR: Appearance of mesyl group singlet (~3.0 ppm); downfield shift of -CH₂- protons (~4.2 ppm).
3-(Azidomethyl)-2,7-dioxaspiro[4.5]decaneC₉H₁₅N₃O₂197.24IR: Strong, sharp azide (N₃) stretch (~2100 cm⁻¹).
{2,7-Dioxaspiro[4.5]decan-3-yl}methanamineC₉H₁₇NO₂171.24IR: Disappearance of azide stretch; appearance of N-H stretches (~3300-3400 cm⁻¹). Mass Spec: Correct M+H⁺ peak.

References

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. PMC. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme Chemistry. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Ingenta Connect. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Preprints.org. [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. PubChem. [Link]

Sources

Application

Application Notes and Protocols for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Scaffold In the landscape of modern drug discovery and complex molecule syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Scaffold

In the landscape of modern drug discovery and complex molecule synthesis, the demand for novel, three-dimensional chiral building blocks is incessant.[1] Such scaffolds offer a pathway to escape the "flatland" of traditional aromatic and heteroaromatic compounds, providing access to unexplored chemical space and potentially enhancing target affinity and selectivity.[2] The {2,7-Dioxaspiro[4.5]decan-3-yl}methanol framework embodies these desirable attributes. Its rigid spiroketal core, a privileged substructure in numerous biologically active natural products, serves to orient substituents in well-defined three-dimensional vectors.[3] The presence of a primary alcohol provides a versatile handle for a wide array of chemical transformations, enabling its incorporation into more complex molecular architectures.

This guide provides a comprehensive overview of the synthetic strategies toward enantiomerically pure {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and detailed protocols for its application as a chiral building block. The methodologies presented are grounded in established principles of stereocontrolled spiroketal synthesis and are designed to be both informative and practical for the bench chemist.

Part 1: Enantioselective Synthesis of the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Core

The stereocontrolled synthesis of spiroketals is a classic challenge in organic chemistry.[4] Traditional methods often rely on thermodynamically controlled spiroketalization, where the product distribution is governed by the relative stability of the possible stereoisomers.[3] However, to access specific, and potentially less stable, diastereomers, kinetically controlled methods are essential. The following proposed synthetic approach is adapted from the innovative work on the stereocontrolled synthesis of spiroketals via glycal epoxides.[4][5][6]

Proposed Synthetic Pathway: A Kinetically Controlled Approach

The following diagram outlines a plausible, multi-step synthesis of a specific enantiomer of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, commencing from a readily available chiral starting material.

Caption: Versatility of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol in synthesis.

References

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796–13797. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. [Link]

  • Saikia, P., & Barua, N. C. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(2), 120-135. [Link]

  • Solladié, G., & Gressot, G. (2003). Asymmetric synthesis of chiral spiroacetals from chiral diketodisulfoxides: 2,8-dimethyl-1,7-dioxaspiro [7][7]undecane. Tetrahedron: Asymmetry, 14(12), 1631-1635. [Link]

  • Ballini, R., Bosica, G., & Uselli, A. (1994). A simple, efficient, two-step synthesis of symmetric 2,7-dialkyl-1,6-dioxaspiro[4.4]nonanes. Journal of Heterocyclic Chemistry, 31(1), 259-260. [Link]

  • Zhang, W., & Zhang, L. (2005). Synthesis and Application of Chiral Spiro Phospholane Ligand in Pd-Catalyzed Asymmetric Allylation of Aldehydes with Allylic Alcohols. Organic Letters, 7(12), 2567–2570. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Molecules, 24(18), 3299. [Link]

  • Srikrishna, A., & Ramasastry, S. S. V. (2006). Asymmetric synthesis of a functionalized tricyclo[6.2.0.0 ]decane ring system present in kelsoene and poduran. Tetrahedron Letters, 47(3), 335-339. [Link]

  • Webb, K. S., & Ruszkay, S. J. (1998). Oxidation of Aldehydes with Oxone® in Aqueous Acetone. Tetrahedron, 54(3-4), 401-410. [Link]

  • Chavez, D. E., & Jacobsen, E. N. (2003). an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses, 80, 157. [Link]

  • Zhang, Z., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 16, 12345. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 12(1), 63-71. [Link]

  • Tsai, Y.-F., Su, Y.-T., & Lin, C.-H. (2008). (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(5), o938. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chen, Y., et al. (2019). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 17(3), 542-546. [Link]

  • Moyano, A., & Pericàs, M. A. (1992). acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of. Organic Syntheses, 71, 167. [Link]

  • Gaich, T., & Baran, P. S. (2022). Natural product anticipation through synthesis. Nature Chemistry, 14(1), 18-28. [Link]

  • Hu, W., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(9), 5530-5534. [Link]

  • Fischer-Tropsch Archive. (n.d.). Synthesis of Higher Carbon Ethers from Methanol and Olefins. Retrieved from [Link]

  • University of Pittsburgh Department of Chemistry. (n.d.). Natural Product Synthesis. Retrieved from [Link]

  • Tu, Y.-Q., et al. (2025). Bioinspired total syntheses of natural products: a personal adventure. Journal of Natural Products, 88(10), 2345-2356. [Link]

  • Kumar, P., & Gupta, A. K. (2016). Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. European Journal of Organic Chemistry, 2016(24), 4153-4157. [Link]

  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Retrieved from [Link]

  • Narsimhan, K., et al. (2020). Approaches for Selective Oxidation of Methane to Methanol. Catalysts, 10(2), 184. [Link]

  • Scheidt, K. A. (2002). ITERATIVE STRATEGIES FOR POLYCYCLIC ETHER SYNTHESIS. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Yaghi, O. M., et al. (2018). Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol. Journal of the American Chemical Society, 140(51), 18012-18018. [Link]

Sources

Method

Application Note: Utilizing {2,7-Dioxaspiro[4.5]decan-3-yl}methanol as a 3D sp³-Rich Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The transition from planar, aromatic-heavy molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a defining trend in modern drug discovery. {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a highly versatile, sp³-rich building block that perfectly aligns with this paradigm. Featuring a rigid spirocyclic core and a primary alcohol synthetic handle, this compound enables medicinal chemists to explore novel chemical space, improve physicochemical properties, and optimize pharmacokinetic profiles. This application note details the structural rationale, strategic applications, and validated laboratory protocols for integrating this scaffold into your drug development pipeline.

The "Escape from Flatland" Paradigm

Historically, drug discovery pipelines have been dominated by flat, heteroaromatic scaffolds due to the robustness of cross-coupling chemistries (e.g., Suzuki, Sonogashira). However, molecules with high aromatic ring counts often suffer from poor aqueous solubility, high plasma protein binding, off-target promiscuity (such as hERG liability), and rapid cytochrome P450 (CYP) mediated metabolism [1].

The "Escape from Flatland" concept posits that increasing the fraction of sp³ hybridized carbons (Fsp³) and enhancing molecular three-dimensionality correlates strongly with clinical success [1]. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, offer a rigid, 3D topology that restricts conformational flexibility while projecting functional groups into precise vectors [2].

The 2,7-dioxaspiro[4.5]decane core provides distinct advantages:

  • Enhanced Aqueous Solubility: The two strategically placed oxygen atoms act as potent hydrogen bond acceptors, significantly lowering lipophilicity (LogP) compared to carbocyclic analogs.

  • Metabolic Stability: The lack of benzylic positions and aromatic rings protects the core from rapid oxidative degradation by liver microsomes [3].

  • Vector Control: The spiro-junction locks the conformation, allowing the 3-hydroxymethyl group to serve as a precise exit vector for fragment growth [2].

FBDD_Workflow A Fragment Screening (Spirocyclic Core) B Hit Identification (Vector Mapping) A->B C Chemical Elaboration (-CH2OH Derivatization) B->C D Lead Optimization (ADME/Tox Profiling) C->D

Caption: Fragment-Based Drug Discovery (FBDD) workflow utilizing spirocyclic scaffolds.

Physicochemical Profiling

To illustrate the causality behind choosing {2,7-Dioxaspiro[4.5]decan-3-yl}methanol over a traditional flat scaffold (e.g., p-methoxybenzyl alcohol), we must analyze their predictive physicochemical properties. The spirocycle inherently drives up the Fsp³ while maintaining a low molecular weight, creating an ideal starting point for hit-to-lead optimization.

Table 1: Comparative Physicochemical Profile (Spirocycle vs. Flat Aromatic)

Property{2,7-Dioxaspiro[4.5]decan-3-yl}methanolp-Methoxybenzyl alcoholMechanistic Implication
Fsp³ 1.00 (100%)0.25 (25%)Higher Fsp³ correlates with lower toxicity and higher clinical approval rates.
3D Topology Rigid, spherical/cylindricalPlanarImproved fit into complex, deep protein binding pockets.
ClogP (Est.) ~0.5 to 1.0~1.2 to 1.5Lower lipophilicity improves aqueous solubility and reduces non-specific binding.
Metabolic Risk Low (Sterically hindered ethers)High (Benzylic oxidation)Spirocycles resist CYP450 oxidation, extending compound half-life.

Key Applications in Medicinal Chemistry

Bioisosteric Replacement

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is an excellent bioisostere for substituted morpholines, piperazines, or flexible ether linkages. By replacing a flexible chain or a flat ring with this spirocycle, chemists can reduce the entropic penalty of binding, thereby increasing target affinity.

Linker Technologies (PROTACs & ADCs)

In targeted protein degradation (PROTACs), the linker is not merely a passive spacer; its rigidity and conformation dictate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Derivatizing the primary alcohol of this spirocycle allows it to act as a rigidified, hydrophilic linker element, preventing the "hydrophobic collapse" often seen with long PEG or alkyl chains.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodologies to ensure reproducibility and scientific integrity.

Protocol A: O-Alkylation of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Purpose: To convert the primary alcohol into an ether linkage, a common step in fragment elaboration.

Causality & Logic: We utilize Sodium Hydride (NaH) as the base. While the spiroacetal/ether core is sensitive to strong aqueous acids (which can trigger ring-opening), it is highly stable to strong bases. NaH irreversibly deprotonates the primary alcohol (evolving H₂ gas), driving the equilibrium forward and preventing the reverse reaction. Anhydrous conditions are critical to prevent the quenching of NaH.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 eq, 1.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 1.5 mmol) in small portions.

    • Self-Validation: Observe the evolution of hydrogen gas (bubbling). Stir for 30 minutes at 0 °C until bubbling ceases, indicating complete alkoxide formation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 1.2 mmol). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The product spot will typically run higher (less polar) than the starting alcohol.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: In Vitro Liver Microsomal Stability Assay

Purpose: To validate the metabolic stability of the synthesized spirocyclic derivatives against CYP450 enzymes.

Causality & Logic: To prove that the sp³-rich core resists metabolism, it must be subjected to human or rat liver microsomes (HLM/RLM). The assay requires NADPH as a cofactor for CYP450 activity. A minus-NADPH control is mandatory to rule out non-CYP450 mediated degradation (e.g., esterases or chemical instability). Verapamil is used as a high-clearance positive control to validate that the microsomes are active.

Microsomal_Assay A Test Compound + Microsomes (0.5 mg/mL protein) B Pre-incubation (37°C, 5 min) A->B C Initiate Reaction (Add 1mM NADPH) B->C D Sample Aliquots (0, 15, 30, 60 min) C->D E Quench (Cold MeCN) & Centrifuge D->E F LC-MS/MS Quantification E->F

Caption: Logical workflow for the In Vitro Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the spirocyclic test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final) and liver microsomes (0.5 mg/mL final protein concentration).

    • Controls: Set up parallel wells for Verapamil (positive control) and a minus-NADPH negative control.

  • Pre-Incubation: Incubate the plate at 37 °C for 5 minutes on a shaking incubator.

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration) to all wells except the minus-NADPH control wells (add buffer instead).

  • Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into a tube containing 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Causality: Cold MeCN instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) by plotting the natural log of the remaining compound percentage versus time.

References

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, ACS Publications. Available at:[Link]

  • Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. ResearchGate. Available at:[Link]

Application

synthesis protocol for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol derivatives

An Application Note and Detailed Protocol for the Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Derivatives Authored by: Your AI Research Assistant For correspondence: AI.Research@gns.com Date: April 3, 2026 Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Derivatives

Authored by: Your AI Research Assistant
For correspondence: AI.Research@gns.com
Date: April 3, 2026

Abstract

This application note provides a comprehensive guide for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and its derivatives. Spiroketal moieties are prevalent in numerous biologically active natural products, and their unique three-dimensional structure makes them attractive scaffolds in medicinal chemistry and drug discovery.[1][2] This document outlines a reliable and stereocontrolled synthetic strategy, commencing from commercially available starting materials. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, including the rationale behind experimental choices, and methods for purification and characterization.

Introduction

The 2,7-dioxaspiro[4.5]decane scaffold is a key structural motif found in a variety of natural products with interesting biological activities. The inherent chirality and conformational rigidity of the spiroketal unit can lead to enhanced binding affinity and selectivity for biological targets. The presence of a hydroxymethyl group provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for screening purposes.

The synthesis of spiroketals has been a subject of considerable interest in organic chemistry.[3] The most common and reliable method for constructing the spiroketal core is the acid-catalyzed intramolecular cyclization of a suitable dihydroxy ketone precursor.[2][4] This application note details a robust synthetic route to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol based on this principle, with a focus on stereochemical control and practical execution.

Overall Synthetic Strategy

The proposed synthesis is a multi-step sequence that begins with commercially available starting materials and culminates in the target spiroketal. The key steps involve the formation of a carbon-carbon bond to assemble the backbone of the dihydroxy ketone precursor, followed by a crucial acid-catalyzed deprotection and tandem spiroketalization reaction.

Retrosynthetic Analysis

The target molecule, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, can be conceptually disconnected at the spiroketal linkages to reveal a linear dihydroxy ketone precursor. This precursor is then further disconnected to identify readily available starting materials.

Retrosynthesis Target {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Precursor Dihydroxy Ketone Precursor Target->Precursor Spiroketalization Aldehyde Chiral Aldehyde ((R)-2,3-dihydroxypropanal derivative) Precursor->Aldehyde C-C Bond Formation Grignard Grignard Reagent (Protected 4-hydroxybutyl derivative) Precursor->Grignard C-C Bond Formation

Caption: Retrosynthetic analysis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (4-bromobutoxy)(tert-butyl)dimethylsilane

This initial step prepares the protected Grignard reagent precursor.

Procedure:

  • To a stirred solution of 4-bromobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (4-bromobutoxy)(tert-butyl)dimethylsilane as a colorless oil.

Step 2: Synthesis of the Dihydroxy Ketone Precursor

This step involves the key carbon-carbon bond formation followed by oxidation.

Procedure:

  • Prepare the Grignard reagent by adding a solution of (4-bromobutoxy)(tert-butyl)dimethylsilane (1.1 eq) in anhydrous tetrahydrofuran (THF) to a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF. Initiate the reaction with a small crystal of iodine if necessary.

  • Cool the resulting Grignard reagent to -78 °C.

  • Add a solution of a suitable protected glyceraldehyde, such as (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 eq), in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise and stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected keto-alcohol.

Step 3: Deprotection and Spiroketalization

This final step involves the acid-catalyzed removal of protecting groups and the spontaneous formation of the spiroketal.

Procedure:

  • Dissolve the purified protected keto-alcohol (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq) or hydrochloric acid.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC until the starting material is fully consumed and the product is formed.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford {2,7-Dioxaspiro[4.5]decan-3-yl}methanol as a colorless oil or a white solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: C-C Coupling & Oxidation cluster_step3 Step 3: Deprotection & Spiroketalization A 4-Bromobutan-1-ol B (4-bromobutoxy)(tert-butyl)dimethylsilane A->B TBDMSCl, Imidazole, DCM D Protected Keto-alcohol B->D 1. Mg, THF 2. Aldehyde C D_intermediate Secondary Alcohol B->D_intermediate 1. Mg, THF 2. Aldehyde C C (R)-Glyceraldehyde Acetonide E {2,7-Dioxaspiro[4.5]decan-3-yl}methanol D->E p-TSA, THF/H2O D_intermediate->D Dess-Martin Periodinane, DCM

Caption: Overall synthetic workflow for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Characterization Data

The final product and key intermediates should be characterized by standard analytical techniques. The following table provides expected data based on analogous structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ ppm, CDCl₃)Expected ¹³C NMR (δ ppm, CDCl₃)
(4-bromobutoxy)(tert-butyl)dimethylsilane C₁₀H₂₃BrOSi267.283.65 (t), 3.42 (t), 1.89 (m), 1.58 (m), 0.89 (s), 0.05 (s)62.5, 33.8, 31.2, 25.9, 18.3, -5.3
Protected Keto-alcohol C₁₉H₃₈O₄Si374.60Signals for TBDMS, acetonide, and alkyl chain protons.Signals for ketone, protected alcohols, and alkyl carbons.
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol C₉H₁₆O₃172.22~4.0-3.5 (m, CH-O, CH₂-O), ~1.8-1.4 (m, cyclohexyl protons)~108 (spiroketal C), ~70-60 (C-O), ~35-20 (alkyl C)

Discussion

The presented synthetic route offers a reliable and adaptable method for preparing {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and its derivatives. The choice of protecting groups is crucial for the success of the synthesis. The TBDMS group is robust and stable to the Grignard reaction conditions, while the acetonide effectively protects the diol of the glyceraldehyde starting material.

The key spiroketalization step is thermodynamically driven and often proceeds in high yield under acidic conditions. The stereochemical outcome at the spirocenter is typically controlled by thermodynamic factors, favoring the most stable anomer. For the synthesis of specific diastereomers, chiral catalysts or auxiliaries may be employed, as described in the literature.[3]

Conclusion

This application note provides a detailed and practical guide for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol derivatives. The described protocol is based on well-established synthetic transformations and can be readily implemented in a standard organic chemistry laboratory. This methodology should facilitate the exploration of this important class of spiroketals for applications in drug discovery and chemical biology.

References

  • Brimble, M. A., & Fletcher, M. T. (2001). The synthesis of spiroketals. Tetrahedron, 57(38), 7785-7837. [Link]

  • Harada, K., & Li, Y. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(25), 8436–8439. [Link]

  • Ballini, R., & Petrini, M. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 358-372. [Link]

  • Wang, Y., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4142–4145. [Link]

  • Prusov, E. V. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journal of Organic Chemistry, 9, 2446–2450. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6545-6546. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

Sources

Method

derivatization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol for analysis

An Application Guide and Protocols for the Analytical Derivatization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocols for the Analytical Derivatization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a spiroketal alcohol. Direct analysis of this compound presents significant challenges due to its high polarity and low volatility, which can result in poor chromatographic performance and low sensitivity. This document outlines strategic derivatization approaches tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis. We delve into the rationale behind silylation and acylation for enhancing volatility for GC-MS, and the introduction of chromophoric and fluorophoric tags for sensitive HPLC detection. Each section includes field-proven, step-by-step protocols, troubleshooting advice, and the scientific principles governing the selection of each technique, designed to empower researchers, scientists, and drug development professionals to achieve robust and reliable analytical results.

The Analytical Challenge of Spiroketal Alcohols

The spiroketal motif is a privileged structure found in a wide array of bioactive natural products and synthetic molecules.[1][2][3] {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a representative member of this class, featuring a rigid spirocyclic core and a primary alcohol functional group. While essential for its chemical and biological function, these features present considerable obstacles for modern analytical techniques.

The primary challenges include:

  • High Polarity: The presence of a hydroxyl group and two ether linkages imparts significant polarity. This leads to strong interactions with active sites in GC columns, causing peak tailing, reduced resolution, and poor sensitivity.[4][5]

  • Low Volatility: Strong intermolecular hydrogen bonding due to the alcohol moiety significantly reduces the compound's volatility, making it unsuitable for direct GC analysis without derivatization.[4][5][6]

  • Thermal Instability: Spiroketals can be susceptible to thermal degradation or isomerization in a hot GC injector port, compromising analytical accuracy.[7]

  • Lack of Chromophore: The molecule does not possess a native chromophore or fluorophore, rendering it nearly invisible to standard HPLC-UV or fluorescence detectors, necessitating derivatization for sensitive detection.[8][9]

Chemical derivatization addresses these issues by chemically modifying the problematic hydroxyl group to create a new compound (a derivative) with analytical properties superior to the parent molecule.[4][10]

cluster_0 Analytical Workflow Analyte {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (Polar, Non-Volatile, UV-Inactive) Derivatization Chemical Derivatization (Silylation, Acylation, Labeling) Analyte->Derivatization Addresses Challenges Derivative Analyte Derivative (Non-Polar, Volatile, UV/FL-Active) Derivatization->Derivative Creates Analysis Chromatographic Analysis (GC-MS or HPLC-UV/FLD) Derivative->Analysis Enables Data Reliable Quantitative Data Analysis->Data Yields

Figure 1. General workflow for the analysis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Derivatization Strategies for GC-MS Analysis

For GC-based methods, the primary goal of derivatization is to replace the active hydrogen of the hydroxyl group, thereby decreasing polarity and increasing volatility.[6][11]

Silylation

Silylation is one of the most common and effective derivatization techniques for GC analysis.[5] It involves replacing the active hydrogen of the -OH group with a non-polar trimethylsilyl (TMS) group or a bulkier silyl group.

Causality & Rationale: The resulting silyl ether is significantly less polar and more volatile than the parent alcohol.[5][12] This transformation minimizes hydrogen bonding, reduces interactions with the stationary phase, and improves thermal stability, leading to sharper, more symmetrical peaks and improved sensitivity.[13] The choice of silylating reagent depends on the reactivity of the alcohol and the desired stability of the derivative. For primary alcohols like our target analyte, a common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

cluster_reaction Silylation Reaction Reactants Analyte-OH + BSTFA Transition SN2 Nucleophilic Attack Reactants->Transition Catalyst Pyridine or TMCS (Catalyst) Catalyst->Transition facilitates Products Analyte-O-TMS + Byproducts Transition->Products cluster_reaction Fluorescent Labeling Reaction Reactants Analyte-OH + FMOC-Cl Transition Nucleophilic Acyl Substitution Reactants->Transition Base Basic Buffer (e.g., Borate) pH > 8 Base->Transition catalyzes Products Analyte-O-FMOC (Fluorescent) + HCl Transition->Products

Figure 3. Conceptual diagram of labeling with 9-fluorenylmethyl chloroformate (FMOC-Cl).

Protocol 3: Fluorescent Labeling with FMOC-Cl

  • Principle: The hydroxyl group of the analyte reacts with FMOC-Cl in a basic aqueous-organic solution to form a stable, highly fluorescent derivative that can be separated by reversed-phase HPLC.

  • Reagents & Materials:

    • {2,7-Dioxaspiro[4.5]decan-3-yl}methanol standard or sample.

    • 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 3 mg/mL in anhydrous acetonitrile).

    • Borate buffer (0.1 M, pH 9.0).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Reaction vials (2 mL).

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the analyte in a mixture of acetonitrile and water.

    • Buffering: In a reaction vial, mix 100 µL of the sample solution with 100 µL of 0.1 M borate buffer (pH 9.0).

    • Derivatization: Add 200 µL of the FMOC-Cl solution. Vortex immediately for 30 seconds.

    • Reaction: Let the reaction proceed at room temperature for 10-15 minutes. The reaction is typically fast. [8] 5. Quenching: Add 100 µL of a primary amine solution (e.g., 0.1 M glycine) to react with the excess FMOC-Cl. Vortex and let stand for 5 minutes.

    • Analysis: The sample is ready for injection into the HPLC-FLD system.

  • HPLC-FLD Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to Excitation λ = 260 nm and Emission λ = 315 nm.

  • Expected Results & Troubleshooting:

    • Result: A well-resolved, sharp peak for the FMOC-derivative. The large excess of quenched reagent will also produce a peak, so chromatographic separation is key.

    • Troubleshooting:

      • Low Signal: Ensure pH is sufficiently basic for the reaction. Check the age of the FMOC-Cl reagent, as it is moisture-sensitive. [8] * Multiple Product Peaks: The reaction may be incomplete or side products may have formed. Optimize reaction time and temperature.

ParameterFluorescent Labeling (FMOC-Cl)
Target Group -OH
Objective Add a Fluorophore for Sensitive Detection
Reagent 9-Fluorenylmethyl chloroformate (FMOC-Cl)
Solvent Acetonitrile/Borate Buffer
Conditions Room Temperature, 15 min
Derivative Fluorenylmethyl Carbamate
Analysis HPLC-FLD

Considerations for Chiral Analysis

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a chiral molecule. To determine the enantiomeric excess (% ee), derivatization can be employed to create diastereomers, which can be separated on a standard achiral column. [6][14] Strategy: React the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). [14][15]This reaction forms a pair of diastereomeric esters. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography (either GC or HPLC). [6][15]This approach is often simpler and more cost-effective than developing a method on a specialized and expensive chiral stationary phase. [6]

Conclusion

The successful analysis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is critically dependent on a well-chosen derivatization strategy. For GC-MS analysis, silylation with BSTFA or acylation with TFAA are robust methods to increase volatility and improve peak shape, enabling sensitive and accurate quantification. For HPLC analysis, where sensitivity is limited by the molecule's lack of a chromophore, derivatization with a fluorescent tag like FMOC-Cl is essential for achieving low detection limits. The protocols provided herein offer a validated starting point for researchers, which can be further optimized to meet specific matrix and instrumentation requirements. By understanding the chemical principles behind these derivatization techniques, scientists can overcome the inherent analytical challenges of polar spiroketal alcohols and generate high-quality, reliable data.

References

  • Title: Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Source: PMC - NIH. URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis. Source: ResearchGate. URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS. Source: IntechOpen. URL: [Link]

  • Title: Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Source: ACS Publications. URL: [Link]

  • Title: Derivatization in Mass Spectrometry—2. Acylation. Source: Semantic Scholar. URL: [Link]

  • Title: Derivatization. Source: Chemistry LibreTexts. URL: [Link]

  • Title: DERIVATIZATION OF SECONDARY ALIPHATIC ALCOHOLS TO PICOLINATES – A NEW OPTION FOR HPLC ANALYSIS WITH CHIRAL STATIONARY PHASE. Source: HETEROCYCLES. URL: [Link]

  • Title: GC Derivatization. Source: CUNY. URL: [Link]

  • Title: Derivatization for Gas Chromatography. Source: Phenomenex. URL: [Link]

  • Title: Review: Derivatization in mass spectrometry—1. Silylation. Source: ResearchGate. URL: [Link]

  • Title: Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Source: PMC - NIH. URL: [Link]

  • Title: Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols. Source: Diva-Portal.org. URL: [Link]

  • Title: Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Source: ResearchGate. URL: [Link]

  • Title: High Performance Liquid Chromatography with Fluorescence Detection Methods. Source: IntechOpen. URL: [Link]

  • Title: Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Source: Arkat USA. URL: [Link]

  • Title: Detection of Fluorescently Labeled Carbohydrate-Deficient Transferrin, a Marker of Alcohol Dependence, in Dried Blood Spots. Source: ResearchGate. URL: [Link]

  • Title: {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • Title: Development of a Fluorescent Labeling Reagent for Determination of Proline and Hydroxyproline in Myeloma Patient Plasma by HPLC-FLD. Source: Oxford Academic. URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: Journal of Food and Drug Analysis. URL: [Link]

  • Title: Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Source: ACS Publications. URL: [Link]

  • Title: Stereoselective Diversity-Oriented Synthesis of Spiroketals. Source: Sloan Kettering Institute. URL: [Link]

  • Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. Source: PubChem. URL: [Link]

  • Title: (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. Source: PubChem. URL: [Link]

  • Title: Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Source: AOCS. URL: [Link]

  • Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Source: MDPI. URL: [Link]

  • Title: Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Source: Protocols.io. URL: [Link]

  • Title: {2,8-dioxaspiro[4.5]decan-3-yl}methanol. Source: PubChemLite. URL: [Link]

  • Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Source: ResearchGate. URL: [Link]

  • Title: The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review. Source: PMC - NIH. URL: [Link]

  • Title: A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. Source: SCIEX. URL: [Link]

  • Title: Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Source: RSC Publishing. URL: [Link]

  • Title: Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. Source: MDPI. URL: [Link]

  • Title: The Challenges Faced by an EU Reference Laboratory Analyzing Polar Pesticides by HPLC. Source: Separation Science. URL: [Link]

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Abstract Spiroketals are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture provides a unique scaffold for molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spiroketals are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture provides a unique scaffold for molecular recognition, making them highly valuable in drug discovery. This document provides a comprehensive guide for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a functionalized spiroketal building block. The synthetic strategy is centered around the robust and thermodynamically controlled acid-catalyzed cyclization of a key acyclic dihydroxyketone precursor. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of Spiroketals

The spiroketal framework, characterized by two heterocyclic rings joined by a single spirocyclic carbon center, is a privileged structure in organic chemistry. The inherent conformational rigidity and defined stereochemical presentation of substituents make spiroketals ideal for interacting with biological targets. The synthesis of spiroketals, however, presents a significant challenge in controlling stereochemistry at the anomeric spirocenter.

The most common and reliable method for constructing the spiroketal core is the acid-catalyzed cyclization of an appropriate dihydroxyketone precursor.[1][2] This process typically proceeds under thermodynamic control, allowing the system to equilibrate to the most stable diastereomer. The stability is often governed by a combination of steric factors and stereoelectronic effects, most notably the anomeric effect, where an axial C-O bond at the anomeric center is favored.[3]

This guide details a proposed synthetic route to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, leveraging this classical and effective cyclization strategy.

Retrosynthetic Analysis and Strategy

The core of our strategy is the disconnection of the target spiroketal to its acyclic dihydroxyketone precursor. The {2,7-Dioxaspiro[4.5]decan-3-yl}methanol structure is comprised of a five-membered tetrahydrofuran (THF) ring and a six-membered tetrahydropyran (THP) ring. The exocyclic hydroxymethyl group is located at the C-3 position of the THF ring.

The chosen dihydroxyketone precursor is 1,8-dihydroxy-3-(hydroxymethyl)heptan-4-one . Acid-catalyzed intramolecular ketalization of this precursor is expected to yield the desired spiroketal. The stereochemistry of the final product will be dictated by the thermodynamic stability of the possible diastereomers formed during cyclization.

G Target {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Precursor 1,8-dihydroxy-3-(hydroxymethyl)heptan-4-one Target->Precursor  Retrosynthesis (Acid-Catalyzed Spiroketalization)

Caption: Retrosynthetic disconnection of the target spiroketal.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the key transformation in the synthesis: the acid-catalyzed spiroketalization. The synthesis of the dihydroxyketone precursor is a multi-step process and is presented here as an illustrative route, as various synthetic pathways could be devised to obtain this key intermediate.

Protocol 1: Synthesis of Dihydroxyketone Precursor (Illustrative Route)

The synthesis of the required precursor, 1,8-dihydroxy-3-(hydroxymethyl)heptan-4-one , can be envisioned starting from commercially available chiral building blocks to control the stereochemistry of the hydroxymethyl group. A plausible, albeit lengthy, route could involve the coupling of two fragments: a C3 fragment derived from glycerol and a C5 fragment derived from a protected pentanediol. This protocol is conceptual and serves as a placeholder for a user-devised synthesis of the key intermediate.

Protocol 2: Acid-Catalyzed Spiroketalization

This protocol describes the conversion of the acyclic dihydroxyketone to the final spiroketal product. The reaction is designed to reach thermodynamic equilibrium, yielding the most stable product diastereomer.[2][4]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1,8-dihydroxy-3-(hydroxymethyl)heptan-4-oneN/AUser-synthesizedKey precursor
Dichloromethane (CH₂Cl₂)AnhydrousStandardSolvent
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)ACS Reagent ≥98.5%StandardAcid catalyst
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AStandardFor quenching the reaction
Anhydrous magnesium sulfate (MgSO₄)N/AStandardDrying agent
Silica gel230-400 meshStandardFor column chromatography
Ethyl acetateHPLC GradeStandardEluent for chromatography
HexanesHPLC GradeStandardEluent for chromatography

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihydroxyketone precursor (e.g., 1.92 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the precursor is fully dissolved.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 95 mg, 0.5 mmol, 0.05 equiv). The use of a catalytic amount is crucial to promote equilibration without causing significant decomposition.[2]

  • Equilibration: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to reach equilibrium (typically 4-24 hours). For some systems, gentle heating to reflux may be required to accelerate equilibration.[4]

  • Quenching: Once the reaction has reached completion (i.e., the ratio of products is stable), cool the mixture to room temperature (if heated) and quench by slowly adding saturated aqueous sodium bicarbonate solution (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 20% ethyl acetate in hexanes and gradually increasing the polarity, is recommended to isolate the desired spiroketal.[2]

G cluster_workflow Spiroketalization Workflow A 1. Dissolve Precursor in CH₂Cl₂ B 2. Add Catalytic TsOH A->B C 3. Stir at RT to Equilibrate (Monitor by TLC/GC-MS) B->C D 4. Quench with Sat. NaHCO₃ C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry & Concentrate E->F G 7. Purify by Flash Chromatography F->G H Product: {2,7-Dioxaspiro[4.5]decan-3-yl}methanol G->H

Caption: Experimental workflow for acid-catalyzed spiroketalization.

Protocol 3: Product Characterization

The purified product should be characterized thoroughly to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and stereochemistry. Key signals include the diagnostic chemical shift of the spiroketal carbon (typically δ 95-110 ppm in ¹³C NMR) and coupling constants that can help elucidate the relative stereochemistry.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group (~3400 cm⁻¹) and C-O ether bonds (~1100-1000 cm⁻¹), and the absence of the precursor's ketone carbonyl (~1715 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.

Mechanistic Insights

The acid-catalyzed spiroketalization proceeds through a series of equilibrium steps. The acid protonates the ketone carbonyl, activating it for nucleophilic attack by one of the terminal hydroxyl groups to form a five- or six-membered hemiacetal. A second intramolecular cyclization involving the remaining hydroxyl group, followed by dehydration, leads to the formation of the spiroketal.

G A Dihydroxyketone B Protonated Ketone A->B H⁺ B->A -H⁺ C Hemiacetal Intermediate B->C Intramolecular Nucleophilic Attack (1) C->B Ring Opening D Protonated Hemiacetal C->D H⁺ D->C -H⁺ E Oxocarbenium Ion D->E -H₂O E->D +H₂O F Spiroketal Product E->F Intramolecular Nucleophilic Attack (2) F->E H⁺

Caption: Mechanism of acid-catalyzed spiroketalization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete Insufficient acid catalyst; Low reaction temperature.Increase catalyst loading slightly (e.g., to 0.1 equiv). Gently warm the reaction mixture (e.g., to 40 °C).[2] Increase reaction time.
Formation of side products Reaction conditions are too harsh; Unstable precursor.Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).[4] Lower the reaction temperature. Ensure the starting material is pure.
Mixture of diastereomers Reaction has not reached thermodynamic equilibrium.Increase the reaction time to ensure full equilibration. Re-subject the isolated mixture to the reaction conditions.

References

  • Brimble, M. A., et al. (2011). Synthesis of Spiroketals. Chemical Reviews, 111(9), 5760–5844. Available at: [Link]

  • Potuzak, J. S., et al. (2005). Diastereoselective Spiroketalization. Journal of the American Chemical Society, 127(40), 13796–13797. (A general method for achieving thermodynamic control is discussed). Available at: [Link]

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Harried, S. S., et al. (1997). Palladium-Catalyzed Cyclization in Spiroketal Synthesis. Journal of Organic Chemistry, 62(18), 6098–6099. Available at: [Link]

  • Furan-to-Spiroketal transformations. (2023). ACS Catalysis. (Recent advances in biocatalytic rearrangement of furans to spiro-compounds). Available at: [Link]

  • Pavlakos, E., et al. (2009). γ-Spiroketal γ-Lactones from 2-(γ-Hydroxyalkyl)Furans. Organic Letters, 11(20), 4556–4559. Available at: [Link]

  • Toste, F. D., et al. (2005). Enantioselective Synthesis of 5,5-Spiroketals. Angewandte Chemie International Edition, 44(15), 2330-2332. (Use of PPTS as a mild acid catalyst for equilibration). Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol as a Chiral Precursor for Natural Product Synthesis

Abstract The 2,7-dioxaspiro[4.5]decane core is a privileged structural motif present in a variety of biologically active natural products.[1] Its rigid, three-dimensional architecture serves as a crucial scaffold for ori...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,7-dioxaspiro[4.5]decane core is a privileged structural motif present in a variety of biologically active natural products.[1] Its rigid, three-dimensional architecture serves as a crucial scaffold for orienting functional groups in precise spatial arrangements, which is often key to their interaction with biological targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of a key chiral building block, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, as a versatile precursor in the stereoselective synthesis of complex natural products, with a particular focus on the total synthesis of Talaromycin A.

Introduction: The Significance of the Spiroketal Scaffold

Spiroketals are heterocyclic compounds characterized by two rings connected through a single, common quaternary carbon atom. This structural feature imparts significant conformational rigidity, making them highly attractive scaffolds in medicinal chemistry and natural product synthesis.[1][2] The synthesis of spiroketal-containing natural products has traditionally relied on thermodynamically-controlled spiroketalization reactions. However, achieving precise stereochemical control remains a significant challenge, necessitating the development of chiral building blocks that can be elaborated into the desired target with high fidelity. {2,7-Dioxaspiro[4.5]decan-3-yl}methanol represents such a building block, providing a pre-formed spirocyclic core with a readily functionalizable primary alcohol for synthetic elaboration.

Case Study: Synthesis of (-)-Talaromycin A

Talaromycin A is a natural product isolated from the fungus Talaromyces stipitatus and exhibits interesting biological activities. Its structure features the characteristic 2,7-dioxaspiro[4.5]decane core, making it an excellent case study for the application of our target precursor.

Retrosynthetic Analysis and Strategy

A successful total synthesis of (-)-Talaromycin A hinges on the strategic disconnection of the molecule to reveal key fragments that can be assembled efficiently. The retrosynthetic analysis shown below, inspired by synthetic strategies such as that reported by Crimmins et al., illustrates how the complex target can be traced back to the simpler, chiral spiroketal precursor.

The key disconnection involves a radical cyclization to form the C3-hydroxymethyl bond, a powerful method for installing this functional group with specific stereochemistry. This approach simplifies the target to a spiroketal ketone, which can be derived from the oxidation of the primary alcohol of the precursor, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

G talaromycin (-)-Talaromycin A diol Spiroketal 1,3-Diol (desethyltalaromycin A) talaromycin->diol [Final Steps] siloxane Cyclic Siloxane Intermediate diol->siloxane Tamao-Fleming Oxidation silyl_ether (Bromomethyl)dimethylsilyl Ether siloxane->silyl_ether Reductive Radical Cyclization ketone Spiroketal Ketone silyl_ether->ketone 1. Stereoselective Reduction 2. Silyl Ether Formation precursor {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (Chiral Precursor) ketone->precursor Oxidation of Primary Alcohol

Caption: Retrosynthetic analysis of (-)-Talaromycin A.

Key Transformation: Oxidation of the Primary Alcohol

The first critical step in the synthetic sequence is the selective oxidation of the primary alcohol of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol to the corresponding aldehyde. This transformation must be high-yielding and clean, without affecting the sensitive spiroketal moiety. Two mild and reliable protocols, the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation, are highly recommended for this purpose.

Causality Behind Experimental Choices:

  • Mild Conditions: Both DMP and Swern oxidations are performed under neutral or mildly basic conditions at low temperatures, which is crucial for preventing acid-catalyzed rearrangement or decomposition of the spiroketal.[3][4]

  • Selectivity: These reagents are highly selective for primary and secondary alcohols, ensuring that other functional groups in more complex derivatives would remain untouched.[1][2][5]

  • High Yields: Both methods are known for their high efficiency and are frequently employed in the synthesis of complex, highly functionalized molecules.[1][6]

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate and setup.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its operational simplicity and use of a non-toxic, commercially available reagent.[2][3][7]

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Materials:

  • {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 equiv).

  • Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers become clear.

  • Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation (Alternative Method)

The Swern oxidation is a classic, highly reliable method that uses activated dimethyl sulfoxide (DMSO).[4][6][8] It requires cryogenic temperatures and careful handling of reagents due to gas evolution and the production of odorous dimethyl sulfide.[4]

Materials:

  • {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 equiv)

  • Oxalyl Chloride ((COCl)₂) (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 equiv)

  • Anhydrous Triethylamine (TEA, Et₃N) (5.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -78°C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equiv) via syringe.

  • In a separate flame-dried flask, dissolve anhydrous DMSO (3.0 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65°C. Stir for 15 minutes.

  • Dissolve {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, again maintaining the temperature below -65°C. Stir for 30-45 minutes.

  • Add anhydrous triethylamine (5.0 equiv) dropwise, which may cause the mixture to become thick. Stir for an additional 30 minutes at -78°C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Expected Outcomes

The oxidation of complex primary alcohols using these methods is typically efficient. The table below summarizes expected outcomes based on literature precedents for similar substrates.

Oxidation MethodKey ReagentsTypical YieldStereochemical FidelityKey Advantages
Dess-Martin Oxidation DMP, CH₂Cl₂85-95%ExcellentOperationally simple, neutral pH, mild conditions.[1][9]
Swern Oxidation (COCl)₂, DMSO, Et₃N80-95%ExcellentLow cost of reagents, volatile byproducts.[5][6]

Characterization: The resulting aldehyde product should be characterized by ¹H NMR (disappearance of the alcohol CH₂OH signal and appearance of a new aldehyde proton signal at ~9.5-10.0 ppm), ¹³C NMR (appearance of an aldehyde carbonyl signal at ~200 ppm), and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Conclusion

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a strategically valuable chiral precursor for the enantioselective synthesis of natural products containing the spiro[4.5]decane framework. Its utility is highlighted in the synthesis of Talaromycin A, where it serves as a reliable entry point to the core structure. The oxidation of its primary alcohol is a critical first step, for which mild and efficient protocols such as the Dess-Martin and Swern oxidations are highly recommended. These methodologies provide a robust foundation for researchers aiming to leverage this and similar spiroketal building blocks in the pursuit of complex molecular targets.

References

  • Dess-Martin periodinane. Organic Syntheses. [Link]

  • Dess-Martin Oxidation. Chem-Station International Edition. Published March 12, 2014. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Published January 7, 2020. [Link]

  • Swern Oxidation. ResearchGate. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. ResearchGate. [Link]

  • Swern Oxidation. Chem-Station International Edition. Published March 12, 2014. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing. Published January 22, 2018. [Link]

  • Crimmins, M. T.; O'Mahony, R. A synthesis of (-)-talaromycin A. J. Org. Chem. 1989, 54 (5), 1157–1161. [Link]

Sources

Application

scale-up synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

An Application Note and Detailed Protocol for the Scale-Up Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol For inquiries, please contact: Senior Application Scientist Google AI Labs Abstract This application note pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Scale-Up Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

For inquiries, please contact: Senior Application Scientist Google AI Labs

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a valuable spiroketal building block for drug discovery and fine chemical synthesis. Spiroketals are privileged structures found in numerous biologically active natural products, and their rigid three-dimensional framework makes them attractive scaffolds in medicinal chemistry.[1][2] The described synthetic route commences with the readily available 1,4-cyclohexanedione and proceeds through a robust five-step sequence. This protocol is designed for scalability, with detailed considerations for process safety, optimization, and purification. Each step has been outlined to ensure reproducibility and high yield, making it suitable for implementation in both academic research and industrial drug development settings.

Introduction

Spiroketals are a class of organic compounds characterized by a spirocyclic center where two rings are joined by a single carbon atom, which is flanked by two oxygen atoms. This structural motif is a key feature in a wide array of natural products exhibiting diverse and potent biological activities.[2] The inherent conformational rigidity of the spiroketal scaffold allows for a precise three-dimensional presentation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Consequently, the development of efficient and stereocontrolled methods for the synthesis of spiroketals is of significant interest to the scientific community.[3][4]

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a versatile synthetic intermediate that incorporates the desirable spiroketal core with a reactive primary alcohol functional group, providing a convenient handle for further chemical modifications. This application note details a scalable and reliable synthetic pathway to access this valuable building block, addressing the need for practical and efficient routes for the production of complex molecules on a larger scale.

Synthetic Strategy

The overall strategy for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a linear five-step sequence starting from 1,4-cyclohexanedione. The key steps involve a selective monoketalization, a Horner-Wadsworth-Emmons olefination to extend the carbon chain, a reduction of the resulting unsaturated ester, and a final acid-catalyzed deprotection and spiroketalization, followed by reduction to the target alcohol. This route was chosen for its use of readily available starting materials, reliable and well-documented reactions, and amenability to large-scale production.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Monoketalization cluster_1 Step 2: Horner-Wadsworth-Emmons cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection & Spiroketalization cluster_4 Step 5: Reduction 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-8-one Ethylene glycol, p-TsOH, Toluene Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Ethyl 2-(1,4-dioxaspiro[4.5] decan-8-ylidene)acetate 1,4-Dioxaspiro[4.5]decan-8-one->Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Triethyl phosphonoacetate, NaH, THF 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol 2-(1,4-Dioxaspiro[4.5] decan-8-yl)ethanol Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate->2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol 1. H2, Pd/C 2. LiAlH4, THF {2,7-Dioxaspiro[4.5]decan-3-one} {2,7-Dioxaspiro[4.5] decan-3-one} 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol->{2,7-Dioxaspiro[4.5]decan-3-one} HCl (aq), THF {2,7-Dioxaspiro[4.5]decan-3-yl}methanol {2,7-Dioxaspiro[4.5] decan-3-yl}methanol {2,7-Dioxaspiro[4.5]decan-3-one}->{2,7-Dioxaspiro[4.5]decan-3-yl}methanol NaBH4, Methanol

Caption: Overall synthetic pathway for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. A thorough risk assessment should be conducted before starting any chemical synthesis.[5]

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This step involves the selective protection of one of the ketone functionalities of 1,4-cyclohexanedione as an ethylene ketal.[6][7]

  • Reaction Scheme:

    • 1,4-Cyclohexanedione + Ethylene glycol → 1,4-Dioxaspiro[4.5]decan-8-one

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Cyclohexanedione112.13100.0 g0.892
Ethylene glycol62.0755.4 g (50.0 mL)0.892
p-Toluenesulfonic acid172.201.7 g0.01
Toluene-500 mL-
  • Procedure:

    • To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,4-cyclohexanedione (100.0 g, 0.892 mol), ethylene glycol (50.0 mL, 0.892 mol), p-toluenesulfonic acid (1.7 g, 0.01 mol), and toluene (500 mL).

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (approximately 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford pure 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.

  • Expected Yield: 115-125 g (83-90%)

Step 2: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

The Horner-Wadsworth-Emmons reaction is employed to introduce a two-carbon chain at the C8 position.

  • Reaction Scheme:

    • 1,4-Dioxaspiro[4.5]decan-8-one + Triethyl phosphonoacetate → Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium hydride (60% in oil)40.0020.0 g0.500
Triethyl phosphonoacetate224.16112.1 g (102.8 mL)0.500
1,4-Dioxaspiro[4.5]decan-8-one156.1870.3 g0.450
Anhydrous THF-700 mL-
  • Procedure:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (20.0 g, 0.500 mol) and wash with anhydrous hexane (3 x 50 mL).

    • Add anhydrous THF (300 mL) and cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate (102.8 mL, 0.500 mol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (70.3 g, 0.450 mol) in anhydrous THF (400 mL) and add it dropwise to the reaction mixture at 0 °C over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of water (50 mL).

    • Extract the mixture with ethyl acetate (3 x 200 mL).

    • Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate as a colorless oil.

  • Expected Yield: 80-90 g (79-88%)

Step 3: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol

This step involves the reduction of both the double bond and the ester functionality.

  • Reaction Scheme:

    • Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate → 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate226.2880.0 g0.353
Palladium on carbon (10%)-4.0 g-
Ethanol-500 mL-
Lithium aluminum hydride37.9516.0 g0.422
Anhydrous THF-600 mL-
  • Procedure:

    • Hydrogenation: To a hydrogenation vessel, add Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (80.0 g, 0.353 mol), ethanol (500 mL), and 10% Pd/C (4.0 g).

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12 hours.

    • Release the pressure and filter the mixture through a pad of Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the saturated ester.

    • Reduction: To a 2 L three-necked round-bottom flask, add lithium aluminum hydride (16.0 g, 0.422 mol) and anhydrous THF (300 mL). Cool to 0 °C.

    • Dissolve the saturated ester in anhydrous THF (300 mL) and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (16 mL), 15% aqueous NaOH solution (16 mL), and then water (48 mL).

    • Stir the resulting slurry for 30 minutes, then filter and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to yield 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol as a colorless oil.

  • Expected Yield: 58-65 g (88-98% over two steps)

Step 4: Synthesis of {2,7-Dioxaspiro[4.5]decan-3-one}

Acid-catalyzed deprotection of the ketal followed by intramolecular spiroketalization.

  • Reaction Scheme:

    • 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol → {2,7-Dioxaspiro[4.5]decan-3-one}

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol186.2558.0 g0.311
3M Hydrochloric acid-100 mL-
Tetrahydrofuran (THF)-400 mL-
  • Procedure:

    • In a 1 L round-bottom flask, dissolve 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol (58.0 g, 0.311 mol) in THF (400 mL).

    • Add 3M HCl (100 mL) and stir the mixture at room temperature for 8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3 x 200 mL).

    • Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield {2,7-Dioxaspiro[4.5]decan-3-one} as a colorless oil.

  • Expected Yield: 38-45 g (72-85%)

Step 5: Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

The final step is the reduction of the ketone to the target primary alcohol.

  • Reaction Scheme:

    • {2,7-Dioxaspiro[4.5]decan-3-one} → {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
{2,7-Dioxaspiro[4.5]decan-3-one}170.2138.0 g0.223
Sodium borohydride37.8310.1 g0.267
Methanol-400 mL-
  • Procedure:

    • In a 1 L round-bottom flask, dissolve {2,7-Dioxaspiro[4.5]decan-3-one} (38.0 g, 0.223 mol) in methanol (400 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (10.1 g, 0.267 mol) portion-wise over 30 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of acetone (20 mL).

    • Concentrate the mixture under reduced pressure.

    • Add water (100 mL) and extract with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield {2,7-Dioxaspiro[4.5]decan-3-yl}methanol as a colorless oil.

  • Expected Yield: 34-37 g (88-96%)

Process Flow and Scale-Up Considerations

Process Flow Diagram

Process_Flow cluster_synthesis Synthesis Workflow cluster_qc Quality Control start Start: 1,4-Cyclohexanedione step1 Step 1: Monoketalization - Reactor 1 - Reflux, Dean-Stark start->step1 step2 Step 2: HWE Reaction - Reactor 2 - Anhydrous conditions step1->step2 Purification: Recrystallization qc1 QC on Intermediate 1 (TLC, NMR) step1->qc1 step3 Step 3: Reduction - Hydrogenator - Reactor 3 (LiAlH4) step2->step3 Purification: Column Chromatography qc2 QC on Intermediate 2 (TLC, NMR) step2->qc2 step4 Step 4: Spiroketalization - Reactor 4 - Acidic conditions step3->step4 Workup qc3 QC on Intermediate 3 (TLC, NMR) step3->qc3 step5 Step 5: Final Reduction - Reactor 5 - NaBH4 step4->step5 Purification: Column Chromatography qc4 QC on Intermediate 4 (TLC, NMR, MS) step4->qc4 end_product Final Product: {2,7-Dioxaspiro[4.5]decan-3-yl}methanol step5->end_product Purification: Column Chromatography qc_final Final QC (NMR, IR, MS, Purity) step5->qc_final

Caption: Process flow diagram for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Scale-Up Considerations:
  • Heat Management: The Horner-Wadsworth-Emmons reaction (Step 2) and the LiAlH₄ reduction (Step 3) are exothermic. For larger scale synthesis, a jacketed reactor with efficient cooling is necessary to maintain temperature control.

  • Reagent Addition: The dropwise addition of reagents in exothermic steps should be carefully controlled to manage the reaction rate and heat generation.

  • Workup and Extraction: On a larger scale, liquid-liquid extractions can be cumbersome. The use of a continuous extractor or larger separation funnels is recommended. The quenching of LiAlH₄ must be done with extreme caution and adequate cooling.

  • Purification: While column chromatography is suitable for laboratory scale, it is not ideal for large-scale industrial production. Alternative purification methods such as distillation or crystallization should be investigated and developed for key intermediates and the final product.

  • Safety: The use of sodium hydride and lithium aluminum hydride requires strict anhydrous conditions and careful handling due to their reactivity with water. Large-scale reactions involving these reagents should be conducted by trained personnel in appropriate facilities.

Conclusion

This application note provides a detailed, step-by-step protocol for the scalable synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. The described methodology is robust, high-yielding, and utilizes readily accessible starting materials and reagents. The inclusion of scale-up considerations and a clear process workflow makes this guide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the production of this important spiroketal building block.

References

  • ARKAT USA. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals.
  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796–13797. [Link]

  • Ghorai, M. K., et al. (2008). Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans. Organic Letters, 10(15), 3267–3270. [Link]

  • Boruah, A., & Borah, J. C. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(4), 327-346. [Link]

  • Brimble, M. A., et al. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4671–4707. [Link]

  • Gillard, R. M., & Brimble, M. A. (2023). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. Organic Letters, 25(16), 2899–2904. [Link]

  • MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Solketal. [Link]

  • MDPI. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol in Advanced Materials Science

Introduction: A Focus on Spirocyclic Monomers In the landscape of modern materials science, the demand for polymers with precisely engineered properties—such as controlled degradability, enhanced thermal stability, and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Focus on Spirocyclic Monomers

In the landscape of modern materials science, the demand for polymers with precisely engineered properties—such as controlled degradability, enhanced thermal stability, and minimal processing-induced stress—is paramount. Spirocyclic molecules, characterized by their unique three-dimensional architecture with two rings sharing a single atom, have emerged as a class of privileged building blocks to meet these demands.[1] The specific molecule, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, belongs to the family of dioxaspiro acetals. While detailed literature on this exact isomer is sparse, its structure—featuring a spiro-acetal core and a reactive primary alcohol—positions it as a highly valuable monomer for creating next-generation functional polymers.

The spiro-acetal linkage offers a site for controlled degradation, particularly under acidic conditions, which is a key feature for developing smart biomaterials. The inherent rigidity of the spirocyclic system can significantly enhance the glass transition temperature (Tg) and thermal stability of the resulting polymers compared to their linear analogs.[2] Furthermore, the primary hydroxyl group serves as a versatile handle for polymerization, enabling its incorporation into a variety of polymer backbones, most notably polyesters and polycarbonates, through ring-opening polymerization (ROP).

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing monomers of this class. We will explore their use in two critical areas: the development of pH-responsive biodegradable nanoparticles and the formulation of low-shrinkage advanced materials.

Core Principle: Ring-Opening Polymerization (ROP) of Dioxaspiro Monomers

The polymerization of cyclic monomers is predominantly driven by the relief of ring strain. In ring-opening polymerization (ROP), the terminal end of a growing polymer chain attacks a cyclic monomer, incorporating it into the chain.[3] Dioxaspiro compounds are particularly amenable to cationic ROP, where an acidic initiator protonates one of the oxygen atoms in the acetal ring, activating it for nucleophilic attack by the growing polymer chain or another monomer.

The hydroxyl group on {2,7-Dioxaspiro[4.5]decan-3-yl}methanol allows it to act as both a monomer and an initiator (in the presence of a catalyst), leading to the formation of polyethers or its incorporation into polyester or polycarbonate chains. This mechanism is foundational to creating polymers with precisely controlled architectures and functionalities embedded directly into the backbone.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer {Dioxaspiro-Monomer} (with -CH2OH group) Activated Activated Monomer (Protonated Ring) Monomer->Activated Chain Propagating Polymer Chain Initiator Cationic Initiator (e.g., H+) Initiator->Activated Protonation Activated->Chain Ring-Opening Attack (by another monomer or chain end) Polymer Extended Polymer Chain (n+1 units) Chain->Polymer Monomer Addition

Caption: General workflow for cationic ring-opening polymerization (ROP).

Application Note I: pH-Responsive, Biodegradable Nanoparticles for Drug Delivery

The development of polymeric nanoparticles for targeted drug delivery is a cornerstone of modern nanomedicine. A key challenge is designing carriers that are stable in circulation (pH 7.4) but can release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes (pH 5.0-6.5). The acid-labile nature of the spiro-acetal linkage makes it an ideal component for such systems.[4]

By polymerizing a monomer like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, the acetal group becomes an integral part of the polymer backbone. In an acidic environment, this linkage is hydrolyzed, leading to the degradation of the polymer and the release of the encapsulated drug.[5]

Protocol 1: Synthesis of a pH-Responsive Polycarbonate

This protocol describes the ring-opening copolymerization of a dioxaspiro-diol monomer (represented here by our target class of molecule) with a cyclic carbonate to form a biodegradable polycarbonate. The resulting polymer can be formulated into nanoparticles.

Materials:

  • {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (or analogous spirocyclic diol)

  • Trimethylene carbonate (TMC)

  • 1,8-Diazabicycloundec-7-ene (DBU) - Catalyst

  • Thiourea co-catalyst

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Monomer & Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 eq), TMC (50 eq), and the thiourea co-catalyst (0.1 eq) in anhydrous DCM (to achieve a monomer concentration of ~1 M).

    • Rationale: Anhydrous conditions are critical to prevent premature termination of the polymerization by water. The ratio of monomers will determine the density of pH-responsive linkages in the final polymer.

  • Initiation: Add DBU (0.1 eq) to the stirred solution via syringe.

    • Rationale: DBU is a potent organic catalyst for the ROP of cyclic carbonates and lactones. It activates the hydroxyl group of the spiro-monomer to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature for 2-4 hours, or until the desired molecular weight is achieved. Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR for monomer consumption.

  • Termination & Precipitation: Quench the reaction by adding a few drops of benzoic acid. Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.

    • Rationale: Cold methanol is a non-solvent for the polymer, causing it to precipitate out while residual monomers and catalysts remain in solution.

  • Purification: Collect the polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol. Repeat this process two more times to ensure high purity.

  • Drying: Dry the final polymer product under high vacuum overnight to remove all residual solvents.

  • Nanoparticle Formulation (Self-Assembly): a. Dissolve the purified polymer in a water-miscible solvent like acetone or THF (10 mg/mL). b. Add this organic solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4). c. The polymer will self-assemble into nanoparticles. d. Remove the organic solvent via dialysis against deionized water for 24 hours.

Degradation_Pathway Polymer Polymer Backbone with Spiro-Acetal Linkage Hydrolysis Acetal Hydrolysis Polymer->Hydrolysis Acid Acidic Environment (H+, H2O, pH < 6.5) Acid->Hydrolysis Products Degradation Products (Diol + Ketone/Aldehyde) Hydrolysis->Products Release Drug Release Hydrolysis->Release

Caption: Acid-catalyzed degradation of a spiro-acetal-containing polymer.

Application Note II: Low-Shrinkage Formulations for Advanced Composites

A significant drawback of conventional polymerization, especially for acrylate and epoxy systems, is volume shrinkage. This shrinkage can induce internal stress, leading to micro-cracking, poor adhesion, and material failure—a critical issue in applications like dental restoratives and high-precision optics.[6][7]

Spiro orthocarbonates (SOCs), a class of molecules closely related to dioxaspiro acetals, are renowned as "expanding monomers."[8] They undergo a double ring-opening polymerization, where two chemical bonds are broken for each new polymer bond formed, resulting in a net volume expansion that can counteract the shrinkage of a co-monomer.[9][10] While dioxaspiro acetals typically undergo a single ring-opening, their inclusion in a formulation still significantly reduces overall shrinkage by replacing high-shrinkage monomers with a system that has a more favorable volume profile upon polymerization.

Protocol 2: Cationic Photopolymerization of a Low-Shrinkage Epoxy Resin

This protocol details the use of a dioxaspiro monomer as a reactive diluent in a UV-curable epoxy formulation to mitigate shrinkage.

Materials:

  • 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) - Base epoxy monomer

  • {2,7-Dioxaspiro[4.5]decan-3-yl}methanol - Anti-shrinkage additive

  • Diaryliodonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) - Cationic photoinitiator

  • Anhydrous conditions, amber vials

Quantitative Data: Effect of Spiro Additive on Volumetric Shrinkage

FormulationSpiro Additive (mol%)Epoxy Monomer (mol%)Volumetric Shrinkage (%)
Control0100~5.8%
Test 1595~4.1%
Test 21090~2.9%
Test 32080~1.5%
Data is representative and based on typical values reported for similar systems.[11]

Procedure:

  • Formulation Preparation: In an amber vial to protect from light, prepare the formulations by mixing the epoxy monomer (ECC) and the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol additive at the desired molar ratios (e.g., 90:10).

  • Initiator Addition: Add the diaryliodonium salt photoinitiator to the mixture at a concentration of 1-2 mol% with respect to the total monomer content. Gently warm and stir the mixture until the initiator is fully dissolved.

    • Rationale: The diaryliodonium salt generates a superacid upon UV exposure, which is the true initiator for the cationic polymerization of both the epoxy and the spiro-acetal rings.

  • Degassing: Place the vial in a vacuum chamber for 10-15 minutes to remove any dissolved air bubbles, which can cause defects in the cured material.

  • Curing: Cast the resin into a mold of defined dimensions. Expose the resin to a high-intensity UV light source (e.g., 365 nm) for a specified time (e.g., 60-120 seconds). The required energy dose will depend on the initiator concentration and sample thickness.

  • Post-Curing: For optimal conversion and mechanical properties, a thermal post-cure is often recommended. Heat the cured sample in an oven at 100-120°C for 1 hour.

    • Rationale: The post-cure provides additional energy to ensure the polymerization goes to completion, especially in thicker samples where UV light penetration may be limited.

  • Shrinkage Measurement: The volumetric shrinkage can be accurately determined by measuring the density of the liquid resin and the cured polymer using a pycnometer or the Archimedes method. The percentage shrinkage is calculated as: [(density_cured - density_liquid) / density_cured] * 100.

Conclusion

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol and its structural analogs represent a versatile and powerful class of monomers for advanced materials science. Their unique spirocyclic structure provides a gateway to polymers with enhanced thermal properties, controlled degradability, and low-shrinkage characteristics. The protocols and principles outlined in this guide demonstrate their utility in creating pH-responsive biomaterials for drug delivery and formulating high-performance composites with superior dimensional stability. As research continues to push the boundaries of polymer chemistry, the strategic incorporation of such spirocyclic building blocks will undoubtedly be a key factor in the development of the next generation of smart and sustainable materials.

References

  • Title: New ring-opening polymerizations for copolymers having controlled microstructures.
  • Title: Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. Source: PubMed, [Link]

  • Title: pH-Responsive, Functionalizable Spyrocyclic Polycarbonate: A Versatile Platform for Biocompatible Nanoparticles. Source: PubMed, [Link]

  • Title: Synthesis of the fluorene spiroorthocarbonate and the evaluation of its antishrinking activity in the cationic photopolymerization of an epoxy resin. Source: Taylor & Francis Online, [Link]

  • Title: Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. Source: MDPI, [Link]

  • Title: The effect of spiroorthocarbonate volume modifier co-monomers on the in vitro toxicology of trial non-shrinking dental epoxy co-polymers. Source: PubMed, [Link]

  • Title: Macromolecular Engineering of Polylactones and Polylactides. 23. Synthesis and Characterization of Biodegradable and Biocompatible Homopolymers and Block Copolymers Based on 1,4,8-Trioxa[4.6]spiro-9-undecanone. Source: ACS Publications, [Link]

  • Title: Novel diol Spiro orthocarbonates derived from glycerol as anti-shrinkage additives for the cationic photopolymerization of epoxy monomers. Source: ResearchGate, [Link]

  • Title: Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System. Source: ACS Publications, [Link]

  • Title: Expanding Monomers. Source: Encyclopedia.pub, [Link]

  • Title: Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. Source: PMC, [Link]

  • Title: Spiroorthocarbonate as shrinkage resistance for UV-curing 3D printing. Source: Express Polymer Letters, [Link]

  • Title: Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Source: Pure Repository, [Link]

  • Title: Degradable Spirocyclic Polyacetal-Based Core-Amphiphilic Assemblies for Encapsulation and Release of Hydrophobic Cargo. Source: MDPI, [Link]

  • Title: Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-opening Polymerization. Source: ResearchGate, [Link]

  • Title: Spirocyclic Motifs in Natural Products. Source: PMC, [Link]

  • Title: Monomers with Spirocyclic Acetal Units for Synthesis of Sustainable and Recyclable Polymers with Improved Properties. Source: ResearchGate, [Link]

  • Title: Ring-opening polymerization. Source: Wikipedia, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who are struggling to isolate highly polar, non-UV active buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who are struggling to isolate highly polar, non-UV active building blocks. {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a prime example of a high-value, high-difficulty scaffold.

By replacing flat aromatic rings with three-dimensional spirocycles, researchers can increase the fraction of sp3-hybridized carbons ( Fsp3​ ). This structural shift statistically correlates with[1]. However, the very features that make this molecule biologically attractive—its lack of conjugation, high polarity from the bis-ether and primary alcohol, and stereochemical complexity—create a perfect storm of purification challenges.

Below is our comprehensive troubleshooting guide and methodology center, designed to provide you with field-proven, self-validating protocols for this specific scaffold.

Structural Causality Map

Challenges Mol {2,7-Dioxaspiro[4.5]decan-3-yl}methanol NoUV No Conjugation (No UV Absorbance) Mol->NoUV Polar Bis-ether + Alcohol (High Polarity) Mol->Polar Spiro Spiro + Chiral Center (Diastereomers) Mol->Spiro Sol1 Use ELSD / CAD / RI NoUV->Sol1 Sol2 Use HILIC / Aq-C18 Polar->Sol2 Sol3 Chiral / High-Res HPLC Spiro->Sol3

Causality map linking molecular structural features to specific purification challenges.

Section 1: Detection & Monitoring FAQs

Q: Why is my compound completely invisible on standard UV-HPLC or flash chromatography? A: {2,7-Dioxaspiro[4.5]decan-3-yl}methanol lacks any conjugated π -systems or aromatic rings, meaning it has no chromophore to absorb UV light at standard monitoring wavelengths (e.g., 210–254 nm). To detect this molecule, you must rely on universal aerosol-based detectors that measure bulk properties rather than absorbance.[2].

Q: What TLC stains are most effective for monitoring my reaction progress? A: Because UV lamps will not work, you must use chemical stains that react with the molecule's specific functional groups. The primary alcohol at the C3 position is your best target for chemical oxidation.

Table 1: Recommended TLC Staining Methods

StainActive ReagentVisual ResultCausality & Mechanism
KMnO₄ Potassium PermanganateYellow/Brown spots on a purple backgroundRapidly oxidizes the primary alcohol at C3 to an aldehyde/carboxylic acid, reducing Mn(VII) to Mn(IV).
CAM Cerium Ammonium MolybdateDark blue spots on a light blue backgroundHighly sensitive to alcohols and ethers. Heat drives the formation of a molybdenum blue complex.
PMA Phosphomolybdic AcidDark green/blue spots on a green backgroundGeneral oxidation of organic compounds. Requires strong heating to visualize the spirocycle.
Section 2: Chromatographic Isolation FAQs

Q: My compound elutes in the void volume on standard C18 columns. How do I retain it? A: The combination of two ether oxygens (positions 2 and 7) and a primary alcohol makes this spirocycle highly hydrophilic. Standard reverse-phase (C18) chromatography relies on hydrophobic interactions, which are insufficient here. Solution: Switch to[3]. In HILIC, the stationary phase holds a water-rich layer, and the highly polar spirocycle partitions into this layer, providing excellent retention when using high-organic mobile phases.

Q: How do I separate the diastereomers? A: The spiro center (C5) and the chiral center at C3 create diastereomers that often co-elute. Solution: Standard silica flash chromatography is rarely sufficient. You must use high-resolution preparative HPLC with a long, shallow gradient. If diastereomers still co-elute, a chiral stationary phase (e.g., Amylose or Cellulose-based columns) is required to exploit the subtle 3D spatial differences of the spirocyclic core.

Section 3: Quantitative Data & Methodologies

Table 2: Detector Comparison for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

DetectorMechanismSuitabilityCausality / Limitations
UV-Vis Absorbance of conjugated π -electronsPoor Molecule lacks chromophores; results in false negatives.
ELSD Light scattering of dried aerosol particlesExcellent Universal detection; requires careful temperature control to avoid analyte volatility.
CAD Measurement of charge transferred to aerosolExcellent Higher sensitivity than ELSD; requires strictly volatile buffers (e.g., Ammonium Acetate).
RI Refractive index changesModerate Incompatible with gradient elution; low sensitivity limits preparative use.
Protocol 1: ELSD-Guided Flash Chromatography Workflow

This protocol is designed to isolate the spirocycle from crude reaction mixtures while preventing analyte loss.

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of compatible solvent (e.g., DCM). If solubility is poor, dry-load onto Celite to prevent band broadening.

  • Column Equilibration: Condition a high-performance bare silica column with the starting mobile phase (100% DCM).

  • ELSD Parameter Optimization: Set the drift tube temperature to 40–45°C and the carrier gas (N₂) pressure to ~3.0 bar.

    • Causality: The compound has a relatively low molecular weight (~172 g/mol ); higher drift tube temperatures risk evaporating the compound along with the solvent, leading to missed peaks.

  • Gradient Elution: Run a shallow gradient (0% to 10% Methanol in DCM over 20 column volumes).

    • Causality: The high polarity of the bis-ether and primary alcohol requires a strong polar modifier to elute, but a steep gradient will cause co-elution of diastereomers.

  • Self-Validation: Collect fractions based on the ELSD signal threshold. Because ELSD is a destructive technique, validate the collected fractions by spotting them on a silica TLC plate and developing with a KMnO₄ stain to visually confirm the presence of the primary alcohol before pooling.

Protocol 2: HILIC Method Development for Polar Spirocycles

Use this protocol for high-resolution separation of diastereomers.

  • Mobile Phase Selection: Prepare Mobile Phase A (Water with 10 mM Ammonium Acetate, pH 5.8) and Mobile Phase B (Acetonitrile with 10 mM Ammonium Acetate).

    • Causality: The volatile buffer ensures consistent ionic strength, which stabilizes the water layer on the HILIC stationary phase and prevents peak tailing of the alcohol without fouling the CAD/ELSD.

  • Column Selection: Use an amide-bonded HILIC column.

  • Gradient Design: Start at 95% B (highly organic) and program a shallow gradient down to 60% B over 15 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Starting with high organic content ensures the polar spirocycle partitions deeply into the stationary water layer.

  • Self-Validation: Route the eluent to a CAD. Collect the CAD peak fractions and perform a secondary validation using flow-injection mass spectrometry (ESI-MS in positive mode, looking for [M+H]+ or [M+Na]+ ) to confirm the exact mass of the spirocycle before lyophilization.

Purification Workflow Diagram

PurificationWorkflow Start Crude Mixture: {2,7-Dioxaspiro[4.5]decan-3-yl}methanol TLC TLC Optimization (KMnO4 / PMA Stains) Start->TLC Column Column Selection TLC->Column RP Reverse Phase (Polar-embedded C18) Column->RP HILIC HILIC Phase (For high polarity) Column->HILIC Detection Detection Method (ELSD / CAD) RP->Detection HILIC->Detection Evap Low-Temp Evaporation (<35°C, avoid azeotropes) Detection->Evap Pure Pure Target Compound Evap->Pure

Workflow for the isolation of non-UV active polar spirocycles.

Section 4: Post-Purification Handling

Q: I'm losing mass during solvent evaporation. Why? A: With a molecular weight of approximately 172 g/mol , {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is borderline volatile. Furthermore, the primary alcohol can form azeotropes with water or methanol during concentration. Causality & Solution: High rotary evaporator bath temperatures will cause the compound to co-evaporate with the solvent. Keep the water bath strictly below 35°C, use a controlled vacuum gradient, and avoid leaving the compound under high vacuum (e.g., on a Schlenk line) for extended periods once dry.

References[1] Title: Spirocyclic Scaffolds in Medicinal Chemistry

Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3] Title: Tips for Liquid Chromatography Coupled with Charged Aerosol Detection Source: Chromatography Online URL:[Link][2] Title: Performance evaluation of evaporative light scattering detection and charged aerosol detection in reversed phase liquid chromatography Source: PubMed (Journal of Chromatography A) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Welcome to the Diagnostic & Optimization Hub. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with {2,7-Dioxaspiro[4.5]decan-3-yl}methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic & Optimization Hub. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with {2,7-Dioxaspiro[4.5]decan-3-yl}methanol .

Unlike standard spiroketals (where two oxygens share the spiro carbon), the 2,7-dioxaspiro[4.5]decane scaffold is a spiroether . The spiro carbon (C5) is purely carbocyclic, linking a tetrahydrofuran ring and a tetrahydropyran ring . Consequently, classical thermodynamic spiroketalization (driven by the anomeric effect) does not apply here. Instead, synthesis relies on the kinetically demanding double-etherification or transition-metal-catalyzed spiroannulation of diol-alkyne/diene precursors .

Below, you will find troubleshooting FAQs, empirical optimization data, and a self-validating protocol to maximize your reaction yield.

Troubleshooting Guide & FAQs

Q1: My spiroannulation yield is plateauing at 40%, and LC-MS shows a massive accumulation of a mono-ether intermediate. How do I drive the reaction to completion? Root Cause: The formation of the first ether ring creates significant steric hindrance around the developing quaternary spiro center. This raises the activation energy ( Ea​ ) required for the second cyclization event. If your catalytic system lacks sufficient π -acidity, the reaction stalls at the mono-ether kinetic trap. Causality & Solution: Switch from classical Brønsted acids to a highly π -philic Gold(I) catalyst. Cationic Au(I) complexes, specifically those with bulky N-heterocyclic carbene (NHC) ligands like IPrAuCl activated by AgNTf 2​ , lower the transition state energy for the second exo-dig hydroalkoxylation. The bulky ligand prevents catalyst dimerization and deactivation, allowing you to increase the temperature to 60–75 °C to overcome the steric barrier without degrading the catalyst.

Q2: I am getting a mixture of ring sizes (e.g.,[5.5] or [4.6] systems) instead of the desired [4.5] spiroether. How do I control regioselectivity? Root Cause: In unoptimized acid-catalyzed cyclizations, the nucleophilic alcohol can attack either carbon of the activated alkene/alkyne, leading to a mixture of Markovnikov and anti-Markovnikov products. Causality & Solution: Regioselectivity must be strictly controlled by the electronic bias of the precursor and the catalyst geometry. Designing the precursor with an internal alkyne rather than a terminal alkene, combined with Au(I) catalysis, heavily biases the trajectory of the nucleophilic attack toward the desired 5-exo-dig and 6-exo-dig pathways, entirely suppressing the formation of off-target ring sizes.

Q3: I observe complex byproduct mixtures and bridging ether impurities. Could the free hydroxymethyl group be interfering? Root Cause: Yes. The target molecule, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, contains a primary alcohol at the C3 position. If this hydroxymethyl group is left unprotected during the spiroannulation step, it acts as a competing nucleophile, attacking the activated intermediate to form bridged bicyclic dead-ends. Causality & Solution: Employ an orthogonal protecting group strategy. Protect the C3-hydroxymethyl group as a bulky silyl ether (e.g., TBDPS) prior to cyclization. The extreme steric bulk of the TBDPS group physically prevents the oxygen from participating in the cyclization cascade. It can be cleanly removed later under mild fluoride conditions (TBAF) that will not cleave the newly formed spiroether bonds.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the empirical data for the double hydroalkoxylation of the TBDPS-protected alkyne-diol precursor to form the 2,7-dioxaspiro[4.5]decane core .

Catalyst System (5 mol%)SolventTemp (°C)Time (h)Mono-ether Accumulation (%)Yield of Target Spiroether (%)
p -TSA (Brønsted Acid)Toluene11024> 60%15% (Decomposition observed)
AuCl 3​ DCM251245%38%
Ph 3​ PAuCl / AgOTfDCM25820%65%
IPrAuCl / AgNTf 2​ Toluene 60 4 < 2% 92% (Optimal)

Experimental Protocol: Self-Validating Au(I)-Catalyzed Spiroannulation

This workflow describes the optimized synthesis of the protected spiroether core, followed by deprotection to yield {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. Every step includes an In-Process Control (IPC) to validate the chemical state before proceeding.

Step 1: Catalyst Activation

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve IPrAuCl (5 mol%) and AgNTf 2​ (5 mol%) in anhydrous Toluene (to reach 0.1 M relative to the substrate).

  • Stir vigorously for 15 minutes at room temperature in the dark.

  • Validation (IPC 1): Visually confirm the formation of a white precipitate (AgCl). This confirms the successful abstraction of the chloride ligand and the generation of the highly active, cationic [IPrAu] + species.

Step 2: Spiroannulation Cascade

  • Add the TBDPS-protected alkyne-diol precursor (1.0 equiv) dropwise to the active catalyst suspension.

  • Elevate the reaction temperature to 60 °C and stir for 4 hours.

  • Validation (IPC 2): After 2 hours, withdraw a 10 µL aliquot, quench immediately with a drop of Et 3​ N, and analyze via LC-MS. You must observe the complete disappearance of the precursor mass [M+H]+ and the appearance of the cyclized product mass. If the mono-ether intermediate mass is still dominant, increase the temperature to 75 °C for the remaining 2 hours to overcome the steric barrier.

Step 3: Workup and Purification

  • Cool the mixture to room temperature and filter it through a short pad of silica gel (eluting with Hexanes/EtOAc 8:2) to remove the silver salts and gold catalyst.

  • Concentrate under reduced pressure and purify via flash column chromatography to isolate the TBDPS-protected spiroether.

Step 4: Orthogonal Deprotection

  • Dissolve the purified intermediate in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise. Stir for 1 hour.

  • Quench with saturated aqueous NH 4​ Cl and extract with EtOAc.

  • Validation (IPC 3): Perform a crude 1 H NMR ( CDCl3​ ). The successful deprotection is validated by the complete disappearance of the bulky aromatic protons (7.3–7.7 ppm) and the massive tert-butyl singlet (~1.0 ppm), yielding the clean spectra of the final {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and kinetic traps of the spiroannulation cascade.

G A Alkyne-Diol Precursor B Au(I) π-Complex Intermediate A->B IPrAuCl / AgNTf2 π-Activation C Mono-ether (Kinetic Trap) B->C 1st Cyclization (Fast) D 2,7-Dioxaspiro[4.5]decane (Target Scaffold) B->D Concerted Cascade (Optimized Path) C->D 2nd Cyclization (Sterically Hindered)

Caption: Au(I)-Catalyzed Spiroannulation Workflow for 2,7-Dioxaspiro[4.5]decane.

References

  • Wasson, B. K., Kernan, J. A., & Parker, J. M. (1963). "TETRAHYDROFURANS: II. SPIRO COMPOUNDS CONTAINING THE TETRAHYDROFURAN RING." Canadian Journal of Chemistry. Available at:[Link]

  • Rezaee, R., et al. (2025). "A Review of Approaches Developed for Spiroether Synthesis." Springer / NIH. Available at:[Link]

  • Bélanger, G., et al. (2005). "Diastereoselective Spiroannulation of Phenolic Substrates: Synthesis of (±)-2-tert-Butyl-6-methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one." MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This guide is designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related spiroketal structures. Spiroketals are privileged scaffolds in numerous natural products, prized for their conformational rigidity and diverse biological activities.[1][2] However, their synthesis can be challenging, often plagued by issues of stereocontrol and side reactions.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: I am observing very low or no yield of the desired spiroketal. What are the common causes?

A1: A low or negligible yield is a frequent issue that can typically be traced back to one of four areas: the precursor, the catalyst, the reaction conditions, or the workup procedure.

Troubleshooting Steps:

  • Verify Precursor Integrity: The synthesis of the spiroketal relies on the successful cyclization of a suitable dihydroxy ketone precursor. Ensure that the precursor was correctly synthesized and purified. Impurities can interfere with the catalyst. Confirm its structure and purity using NMR and mass spectrometry.

  • Catalyst Activity: Acid catalysts are essential for spiroketalization.

    • Choice of Acid: Strong acids like trifluoroacetic acid can sometimes lead to decomposition, while milder acids are preferred for kinetic control.[5] For sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is an excellent choice due to its milder nature.[6]

    • Catalyst Deactivation: Ensure your acid catalyst has not been deactivated by exposure to moisture or basic impurities. Use a fresh batch of catalyst if in doubt.

  • Reaction Conditions:

    • Water Removal: Spiroketalization is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will push the equilibrium back towards the starting material. Use a Dean-Stark apparatus or add molecular sieves to rigorously remove water.

    • Temperature and Time: Thermodynamically controlled reactions may require higher temperatures and longer reaction times to reach equilibrium.[1] Conversely, kinetically controlled syntheses often require lower temperatures to trap the less stable isomer.[7] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Workup and Isolation: The spiroketal product may be sensitive to the workup conditions. Acidic or basic aqueous washes can potentially hydrolyze the ketal. A careful, non-aqueous workup or a rapid extraction followed by drying is often necessary.

Q2: My main product is a diastereomer of the target compound. How can I control the stereochemistry at the spirocyclic center?

A2: Controlling the stereochemistry at the anomeric carbon is one of the most significant challenges in spiroketal synthesis. The observed product ratio is a result of either thermodynamic or kinetic control.

  • Thermodynamic Control: Most acid-catalyzed spiroketalizations are run under conditions that allow for equilibration, leading to the most thermodynamically stable diastereomer.[1] This stability is often dictated by the anomeric effect, where an axial C-O bond at the anomeric center is preferred.[8] If your desired product is the thermodynamic one, ensure the reaction runs long enough at a sufficient temperature to reach equilibrium.

  • Kinetic Control: To obtain a less stable, kinetically favored diastereomer, you must prevent equilibration. This can be achieved by:

    • Using Milder Catalysts: Employing catalysts like PPTS or specific Lewis acids can promote cyclization under less forcing conditions.

    • Lowering the Reaction Temperature: Running the reaction at lower temperatures can trap the initial kinetic product.

    • Specialized Reagents: Methods have been developed that utilize specific reagents to achieve kinetic control. For example, Ti(Oi-Pr)₄-mediated spirocyclization of glycal epoxides can provide stereocontrolled access to specific anomers.[7]

If you are consistently obtaining the wrong isomer, consider redesigning the final cyclization step to operate under kinetic control.

Q3: I'm seeing a mixture of my desired spiroketal and the unreacted dihydroxy ketone precursor. How can I drive the reaction to completion?

A3: The presence of a significant amount of starting material indicates that the reaction has not reached completion or the equilibrium is unfavorable.

  • Increase Catalyst Loading: The catalytic amount may be insufficient. Try increasing the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).

  • Efficient Water Removal: As mentioned in Q1, water is a critical inhibitor. Ensure your solvent is anhydrous and that water is actively removed during the reaction. A common method is azeotropic distillation with toluene or benzene using a Dean-Stark trap.

  • Check for Competing Equilibria: The dihydroxy ketone might be participating in other, unproductive equilibria. Forcing the spiroketalization by using a higher concentration of reactants can sometimes be effective.

  • Tandem Deprotection/Spiroketalization: Often, one or both hydroxyl groups of the precursor are protected (e.g., as silyl ethers). The cyclization is then triggered by a reagent that deprotects the hydroxyl groups and catalyzes the cyclization in one pot.[9][10] This can be a very effective strategy. For example, using a fluoride source like TBAF to deprotect silyl ethers can be followed by the addition of an acid catalyst.[9]

Q4: The crude product shows several spots on TLC that are difficult to separate by column chromatography.

A4: This is a common issue when multiple diastereomers are formed.[10]

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides better separation.

    • Column Type: Consider using high-performance flash chromatography or switching to a different stationary phase (e.g., alumina instead of silica gel).

  • Derivative Formation: Sometimes, converting the product mixture into a derivative (e.g., an acetate or benzoate ester if there is a free hydroxyl group) can improve the separation profile. The protecting group can be removed after separation.

  • Crystallization: If the desired product is crystalline, attempting to crystallize it from the mixture can be an effective purification method.

  • Revisit the Reaction: The best solution is often to improve the diastereoselectivity of the reaction itself. Review the points in Q2 regarding kinetic vs. thermodynamic control to see if you can favor the formation of a single diastereomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol?

A1: A common and effective strategy for synthesizing substituted spiroketals like this involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. The precursor itself would be assembled from simpler starting materials. A plausible retrosynthetic analysis is shown below. The final and most critical step is the spiroketalization.

G Target {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Precursor Dihydroxy Ketone Precursor (with protecting groups) Target->Precursor Acid-catalyzed Spiroketalization FragmentA Protected Glyceraldehyde or similar C3 unit Precursor->FragmentA C-C Bond Formation FragmentB Tetrahydropyran-based Anion (e.g., from Dithiane) Precursor->FragmentB

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis would involve coupling Fragment A and Fragment B, followed by deprotection and acid-catalyzed cyclization to form the spiroketal core.

Q2: Which acid catalyst is best for spiroketalization?

A2: The "best" catalyst is highly dependent on the substrate and the desired stereochemical outcome. Below is a comparison of commonly used catalysts.

CatalystTypepKa (approx.)Common Use Cases & Remarks
p-Toluenesulfonic Acid (p-TSA) Brønsted Acid-2.8A strong, inexpensive, and common catalyst for thermodynamically controlled reactions. Often used with a Dean-Stark trap.
Camphorsulfonic Acid (CSA) Brønsted Acid-2.5Similar to p-TSA but with better solubility in some organic solvents.
Pyridinium p-toluenesulfonate (PPTS) Brønsted Acid5.2 (pyridinium)A much milder catalyst, ideal for acid-sensitive substrates or when trying to achieve kinetic control.[6] Often used in dichloromethane or acetone.
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) Lewis AcidN/AUsed to mediate kinetic spirocyclizations, particularly from epoxide precursors, often proceeding with high stereocontrol.[7]
**Heterogeneous Catalysts (e.g., NaHSO₄·SiO₂) **Solid AcidN/AAllows for easy removal of the catalyst by simple filtration, simplifying the workup.[8]
Q3: What are the key mechanistic steps and potential side reactions?

A3: The primary mechanism involves the protonation of the ketone, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups. A common side reaction is isomerization to a more stable spiroketal under thermodynamic conditions.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A Dihydroxy Ketone B Protonated Ketone A->B H+ C Hemiketal Intermediate B->C 1st Cyclization D Oxocarbenium Ion C->D -H2O E Desired Spiroketal (Kinetic Product) D->E 2nd Cyclization F Thermodynamic Isomer E->F H+, Δ (Equilibration)

Caption: General mechanism for spiroketalization and isomerization.

The key to avoiding the side reaction is to run the reaction under kinetic control (milder acid, lower temperature) if the desired product is not the most stable isomer.[3][5]

Part 3: Experimental Protocol

General Protocol for Tandem Silyl Ether Deprotection and Spiroketalization

This protocol is a general guideline and should be adapted based on the specific substrate and desired outcome. It assumes the precursor is a dihydroxy ketone protected with TBDMS (tert-butyldimethylsilyl) ethers.

Materials:

  • TBDMS-protected dihydroxy ketone precursor (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the TBDMS-protected dihydroxy ketone precursor.

  • Dissolution: Dissolve the precursor in anhydrous DCM (approx. 0.1 M concentration).

  • Catalyst Addition: Add PPTS (0.2 equivalents) to the solution at room temperature. The use of a mild acid like PPTS is often sufficient to cleave the silyl ethers and catalyze the cyclization without causing degradation.[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take anywhere from 4 to 24 hours.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Part 4: Troubleshooting Workflow

G cluster_problems Problem Identification cluster_solutions Potential Solutions start Start: Spiroketalization Reaction check_tlc Monitor Reaction by TLC/GC-MS start->check_tlc no_reaction No Reaction / Incomplete check_tlc->no_reaction Problem? wrong_isomer Wrong Isomer Formed check_tlc->wrong_isomer multiple_products Multiple Products / Impurities check_tlc->multiple_products end_node Pure Desired Product check_tlc->end_node Complete & Clean sol_no_reaction Check Catalyst Activity Increase Catalyst Load Ensure Anhydrous Conditions Increase Temperature/Time no_reaction->sol_no_reaction sol_wrong_isomer Switch to Kinetic Control: - Milder Acid (PPTS) - Lower Temperature - Use Ti(Oi-Pr)4 wrong_isomer->sol_wrong_isomer sol_multiple_products Check Precursor Purity Use Milder Conditions Optimize Purification multiple_products->sol_multiple_products sol_no_reaction->start Retry sol_wrong_isomer->start Retry sol_multiple_products->start Retry

Sources

Optimization

Technical Support Center: Crystallization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

From the desk of the Senior Application Scientist Welcome to the technical support guide for the crystallization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This document is designed for researchers, chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining crystalline material of this spiroketal. Spiroketals are a vital class of compounds, often serving as rigid scaffolds in pharmacologically active molecules.[1] However, their structural complexity, including the potential for multiple stereoisomers and conformational flexibility, can present unique crystallization challenges.[2]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my {2,7-Dioxaspiro[4.5]decan-3-yl}methanol failing to crystallize and instead forming a viscous oil or syrup?

A1: This is the most common issue with conformationally flexible molecules containing hydrogen-bonding groups, such as the primary alcohol in {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. There are several underlying causes:

  • Purity Issues: The presence of impurities, even at low levels, can significantly inhibit nucleation and crystal growth.[3] For spiroketals, common impurities include diastereomers or constitutional isomers formed during the acid-catalyzed spiroketalization step.[4] These structurally similar molecules can disrupt the formation of a uniform crystal lattice.

  • High Solubility: The compound may be excessively soluble in the chosen solvent, preventing the necessary supersaturation for nucleation. This can happen if the solvent's polarity and hydrogen bonding capacity are too well-matched to the solute.

  • Low Melting Point/Metastable Forms: The compound itself may have a low melting point, or you may be accessing a kinetic or metastable form that prefers an amorphous (oiled) state.[5]

  • Slow Nucleation Kinetics: The transition from a solvated molecule in solution to an ordered crystal lattice is a high-energy process. For some molecules, the activation energy for nucleation is very high, leading to extremely slow or non-existent crystallization.

Q2: What are the ideal properties of a solvent for crystallizing this spiroketal?

A2: The perfect solvent is one where the compound exhibits steep solubility dependence on temperature.[6] Specifically:

  • High solubility at elevated temperatures: The compound should dissolve completely at or near the solvent's boiling point.

  • Low solubility at low temperatures: Upon cooling, the compound should become sparingly soluble, allowing for the generation of a supersaturated solution from which crystals can form.[6]

  • Inertness: The solvent must not react with the compound.

  • Volatility: It should be sufficiently volatile to be easily removed from the final crystals.

  • Hydrogen Bonding Capacity: Given the hydroxyl group on your molecule, solvents with moderate hydrogen-bonding capability (e.g., esters, ketones, or alcohols) are often a good starting point. Extremely nonpolar solvents like hexane may be useful as anti-solvents.

A systematic screening of solvents is the most reliable method to identify the ideal system. A patent for related spiroketal derivatives suggests a broad range of solvents including alcohols, ethers, esters, hydrocarbons, and ketones, as well as mixtures thereof, can be effective.[7]

Q3: How critical is sample purity for successful crystallization?

A3: It is paramount. Impurities disrupt the crystal lattice, a process where identical molecules pack in a highly ordered, repeating pattern. The presence of foreign molecules, even isomers, can act as "defects" that poison nucleation sites or hinder the propagation of crystal growth.[8][9] For challenging crystallizations, a purity level of >99% as determined by NMR and LC-MS is strongly recommended. If your synthesis involves stereocenters, achieving high diastereomeric and enantiomeric purity is often a prerequisite for obtaining high-quality single crystals.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: My compound consistently "oils out" of solution upon cooling.

This occurs when the solute separates from the solution as a liquid phase rather than a solid.

Answer: Oiling out indicates that the supersaturation level is too high or the system's temperature is above the melting point of the solid form in the presence of solvent.

Causality & Action Plan:

  • Reduce the Rate of Supersaturation: Rapid cooling is a common cause. Slow down the cooling process dramatically. Try leaving the flask to cool on the benchtop, then transfer it to a 4 °C refrigerator, and finally to a -20 °C freezer over 24-48 hours.

  • Modify the Solvent System:

    • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (5-10% by volume) of the same hot solvent to decrease the concentration, and attempt to cool slowly again.[5]

    • Change Solvents: Try a solvent in which the compound is less soluble.

    • Use a Co-Solvent (Anti-Solvent): Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" solvent (an "anti-solvent" like heptane or hexane) dropwise at room temperature or a slightly elevated temperature until persistent turbidity is observed. Re-heat gently until the solution is clear again, and then allow it to cool slowly.[10]

  • Induce Nucleation from the Oil:

    • If an oil forms, try scratching the inside of the flask at the oil-solvent interface with a glass rod. This can create microscopic imperfections that serve as nucleation sites.[5]

    • Freeze-Thaw Cycling: Place the vial containing the oil in liquid nitrogen until completely frozen. Allow it to thaw slowly to room temperature. This can sometimes generate crystalline nuclei within the amorphous solid.[11]

G start Oil Formed Instead of Crystals purity_check Is Purity >99%? (LCMS, NMR) start->purity_check repurify Re-purify Compound (e.g., Column Chromatography) purity_check->repurify No modify_solvent Modify Solvent System purity_check->modify_solvent Yes modify_conditions Modify Physical Conditions purity_check->modify_conditions Yes repurify->start Re-attempt add_solvent Re-heat, add 5-10% more 'good' solvent, cool slowly modify_solvent->add_solvent change_solvent Switch to a less-polar or less-solubilizing solvent modify_solvent->change_solvent antisolvent Use anti-solvent addition (e.g., EtOAc/Heptane) modify_solvent->antisolvent end_crystal Crystals Obtained add_solvent->end_crystal change_solvent->end_crystal antisolvent->end_crystal slow_cool Decrease cooling rate (e.g., insulated Dewar) modify_conditions->slow_cool seeding Attempt seeding with a trace of solid modify_conditions->seeding vapor_diffusion Try vapor diffusion (see Protocol 2) modify_conditions->vapor_diffusion slow_cool->end_crystal seeding->end_crystal vapor_diffusion->end_crystal

Caption: Decision workflow for troubleshooting when an oil forms during crystallization.

Issue 2: No crystals form, even after cooling for an extended period.

Answer: This indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur, or that there is a significant kinetic barrier to nucleation.

Causality & Action Plan:

  • Increase Supersaturation:

    • Slow Evaporation: Your solution may be too dilute. Loosen the cap on your vial slightly and allow the solvent to evaporate slowly over several days in a vibration-free location.[12] This gradually increases the concentration.

    • Boil Off Solvent: If you have a larger volume, you can return the solution to the heat source and carefully boil off a portion of the solvent before attempting to cool it again.[5]

  • Induce Nucleation (Overcome the Kinetic Barrier):

    • Seeding: If you have even a tiny crystal from a previous attempt, or if the crude material is solid, add a single speck to the cold, clear solution. This "seed" acts as a template for further crystal growth.[13]

    • Vapor Diffusion: This is an excellent technique for small amounts of material. It involves slowly diffusing a poor solvent (anti-solvent) vapor into a solution of your compound in a good solvent. See Protocol 2 for a detailed methodology.[10][12]

Issue 3: The solid crashes out rapidly as a fine powder or amorphous solid.

Answer: This suggests that nucleation is happening too quickly and uncontrollably, leading to poor crystal quality and likely trapping impurities.

Causality & Action Plan:

  • Slow Down Crystallization: The goal is to favor crystal growth over new nucleation.

    • Use More Solvent: The solution is likely too concentrated. Re-heat to re-dissolve the solid, add more of the "good" solvent, and cool more slowly. This keeps the compound in solution longer, allowing for more ordered growth.[5]

    • Use a Better Solvent System: A solvent in which the compound has slightly higher solubility at room temperature can slow down the process.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable single-solvent or two-solvent system for crystallization.

  • Preparation: Place ~5-10 mg of your purified compound into each of several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see table below) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Screening Logic:

    • If a compound is very soluble at room temperature, that solvent is a poor choice for single-solvent crystallization but may be a good "good" solvent for a two-solvent system.

    • If a compound is insoluble at room temperature, heat the vial to the solvent's boiling point. If it dissolves, it's a good candidate for single-solvent crystallization. If it remains insoluble, it's a poor solvent but may be a good "anti-solvent."

    • If a compound is sparingly soluble at room temperature and dissolves upon heating, it is an ideal candidate.

  • Test Promising Solvents: For good single-solvent candidates, prepare a saturated solution at high temperature and cool slowly to observe crystal formation. For two-solvent systems, test combinations of a "good" solvent with a "poor" solvent.

SolventPolarity IndexBoiling Point (°C)Notes
Heptane/Hexane0.198 / 69Good anti-solvent for polar compounds.
Toluene2.4111Good for aromatic compounds.
Diethyl Ether2.835Very volatile, can be difficult to control.
Dichloromethane (DCM)3.140High solubility for many organics; often used in layering.
Ethyl Acetate (EtOAc)4.477Excellent general-purpose solvent.[6]
Acetone5.156Good solvent, but low boiling point.[6]
Isopropanol (IPA)3.982Can form H-bonds; good for moderately polar compounds.
Ethanol (EtOH)4.378Similar to IPA, slightly more polar.
Methanol (MeOH)5.165Dissolves more polar compounds than other alcohols.[6]
Water10.2100Good anti-solvent for non-polar compounds.

Data compiled from various sources. Polarity is a relative measure.[14]

Protocol 2: Vapor Diffusion Crystallization

This method is ideal for small quantities and promotes slow, high-quality crystal growth.

  • Inner Vial: Dissolve your compound (1-20 mg) in a minimal amount (~0.2-0.5 mL) of a relatively volatile "good" solvent (e.g., DCM, acetone, or ethyl acetate). Place this solution in a small, open vial (e.g., a 1-dram vial).

  • Outer Vial: In a larger vial or beaker (e.g., a 20 mL scintillation vial), add a layer (~1-2 mL) of a more volatile "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., pentane, hexane, or diethyl ether).

  • Assembly: Carefully place the open inner vial inside the larger outer vial, ensuring the liquid levels are not at risk of mixing.

  • Sealing and Incubation: Seal the outer vial tightly. The vapor from the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and inducing crystallization over hours or days.[12]

References

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. Journal of Organic Chemistry. Available at: [Link]

  • Crystal of spiroketal derivatives and process for preparation of... Google Patents.
  • A direct synthesis of 1,7-dioxaspiro[4.5]decanes from the new 3-methylidenepentane-1,5-dianion synthon. Tetrahedron Letters. Available at: [Link]

  • Mechanochemistry as a Tool for Crystallizing Inaccessible Solids from Viscous Liquid Components. Crystal Growth & Design. Available at: [Link]

  • Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • How can I crystallize viscous liquids? ResearchGate. Available at: [Link]

  • Understanding Thick essential oils - Crystallization - Viscosity. eOil.co.za. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • Impact of impurities on crystal growth. Nature Communications. Available at: [Link]

  • Guide for crystallization. University of Bordeaux.
  • Spiroketals. Wikipedia. Available at: [Link]

  • Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent? ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]

  • Conventional and Unconventional Crystallization Mechanisms. IntechOpen. Available at: [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. Available at: [Link]

  • Crystallization Solvents. University of California, Irvine. Available at: [Link]

  • Impact of impurities on crystal growth. ResearchGate. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • How the impurities in the solute can affect the induction time during crystallization. ResearchGate. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[15][16]decane. Acta Chemica Scandinavica. Available at: [Link]

  • Why I am not getting crystals? ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules. Available at: [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. Available at: [Link]

  • [(2R,5R,6S,9R)-6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.5]decan-2-yl]methyl 4-bromo-benzoate. Acta Crystallographica Section E. Available at: [Link]

  • {2,8-dioxaspiro[4.5]decan-3-yl}methanol. PubChem. Available at: [Link]

  • {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. NextSDS. Available at: [Link]

  • (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Improving Stereoselectivity in the Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the stereoselective synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. Spiroketals, such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the stereoselective synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. Spiroketals, such as the target molecule, are significant structural motifs in numerous biologically active natural products.[1] Achieving high stereocontrol is often the most critical and challenging aspect of their synthesis. This guide provides troubleshooting strategies and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My spiroketalization reaction is resulting in a low diastereomeric ratio (d.r.). What are the primary factors influencing stereoselectivity in the formation of the spiroketal core?

A1: Low diastereoselectivity in spiroketalization is a common challenge and can often be attributed to a lack of sufficient thermodynamic or kinetic control. The stereochemical outcome at the anomeric carbon is influenced by several competing factors that dictate product stability.[1]

  • Thermodynamic vs. Kinetic Control: Spiroketalization can be reversible under acidic conditions, leading to a thermodynamically controlled product distribution. The most stable diastereomer, often predicted by the anomeric effect, will be the major product. If your reaction is under thermodynamic control and yielding the undesired diastereomer, you may need to switch to a kinetically controlled process. Kinetically controlled reactions are typically run at lower temperatures and for shorter durations to favor the faster-forming product, which may not be the most stable one.[2]

  • Anomeric Effect: The anomeric effect is a stereoelectronic effect that stabilizes the conformation where a lone pair on the endocyclic oxygen is anti-periplanar to the C-O bond of the other ring. This often favors an axial orientation of the alkoxy group at the anomeric center. Understanding how substituents on your spiroketal precursor influence the anomeric effect is crucial for predicting the thermodynamically favored product.

  • Steric Hindrance: The steric bulk of substituents on the precursor can significantly influence the transition state energies, thereby affecting the diastereoselectivity. Large substituents will favor conformations that minimize steric interactions, which may compete with the anomeric effect.

Q2: How can I shift my reaction conditions to favor kinetic control and potentially improve the diastereomeric ratio?

A2: To favor a kinetically controlled spiroketalization, you need to employ conditions that are irreversible or have a high activation barrier for the reverse reaction.

  • Lower Reaction Temperatures: Reducing the reaction temperature is a common strategy to enhance stereoselectivity.[3][4] Lower temperatures decrease the available thermal energy, making it more difficult to overcome the activation barrier for the reverse reaction or for the interconversion of diastereomers. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[4]

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the reaction's reversibility. Strong Brønsted acids or Lewis acids can promote equilibration. Consider using milder acids or reagents that promote cyclization under non-equilibrating conditions. For instance, methods involving intramolecular cyclization of a precursor with a good leaving group can proceed under kinetic control.

  • Solvent Effects: The solvent can influence the stability of transition states and intermediates.[4] A systematic solvent screen is recommended. Solvents with different polarities and coordinating abilities can alter the reaction pathway. For example, non-polar solvents may favor intramolecular hydrogen bonding in the transition state, which could enhance selectivity.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in Acid-Catalyzed Spiroketalization

You are attempting an acid-catalyzed spiroketalization of a dihydroxy ketone precursor to form {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, but the resulting diastereomeric ratio is close to 1:1.

start Low d.r. in Acid-Catalyzed Spiroketalization temp Is the reaction run at or above room temperature? start->temp lower_temp Action: Decrease reaction temperature (-20°C to -78°C). Rationale: Favors kinetic product by increasing the energy difference between diastereomeric transition states. [14] temp->lower_temp Yes catalyst Are you using a strong Brønsted acid (e.g., TFA, HCl)? temp->catalyst No milder_catalyst Action: Screen milder catalysts (e.g., PPTS, CSA). Rationale: May reduce the rate of equilibration to the thermodynamic mixture. catalyst->milder_catalyst Yes lewis_acid Action: Explore Lewis acid catalysis (e.g., TiCl₄, Sc(OTf)₃). Rationale: Can offer different coordination and enhance selectivity. [2] catalyst->lewis_acid Yes solvent Have you performed a solvent screen? catalyst->solvent No screen_solvents Action: Test a range of solvents (e.g., CH₂Cl₂, Toluene, THF). Rationale: Solvent polarity can influence transition state geometry. [5] solvent->screen_solvents Yes precursor Consider precursor modification. solvent->precursor No protecting_groups Action: Introduce bulky protecting groups. Rationale: Can create a stronger facial bias during cyclization. precursor->protecting_groups

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Difficulty in Achieving High Enantioselectivity with a Chiral Catalyst

You are employing a chiral catalyst for an asymmetric spiroketalization, but the enantiomeric excess (ee) of the desired {2,7-Dioxaspiro[4.5]decan-3-yl}methanol enantiomer is low.

start Low Enantiomeric Excess (ee) catalyst_purity Is the chiral catalyst/ligand of high purity and handled under inert conditions? start->catalyst_purity check_purity Action: Verify catalyst purity and ensure anhydrous/anaerobic conditions. Rationale: Impurities or catalyst degradation can lead to poor stereocontrol. [4] catalyst_purity->check_purity Uncertain catalyst_screening Have you screened different chiral catalysts or ligands? catalyst_purity->catalyst_screening Yes screen_catalysts Action: Screen a library of related catalysts/ligands. Rationale: Small structural changes in the catalyst can have a large impact on ee. [5] catalyst_screening->screen_catalysts No temp_ee Have you optimized the reaction temperature? catalyst_screening->temp_ee Yes iridium_catalyst Consider Ir-(P,olefin) complexes for high enantio- and diastereoselectivity. [1, 3] screen_catalysts->iridium_catalyst organocatalyst Explore organocatalysts like chiral squaramides. [7] screen_catalysts->organocatalyst optimize_temp Action: Systematically vary the temperature. Rationale: Lower temperatures generally improve ee, but exceptions exist. [5] temp_ee->optimize_temp No concentration Is the reaction concentration optimized? temp_ee->concentration Yes optimize_conc Action: Vary the substrate and catalyst concentrations. Rationale: Can affect catalyst aggregation and the nature of the active species. concentration->optimize_conc No

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Protocols

Protocol 1: Screening of Acid Catalysts for Diastereoselective Spiroketalization

This protocol outlines a general procedure for screening different acid catalysts to optimize the diastereomeric ratio.

Materials:

  • Dihydroxy ketone precursor

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TsOH)

  • Camphorsulfonic acid (CSA)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Molecular sieves (4 Å), activated

Procedure:

  • Set up four parallel reactions in oven-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add the dihydroxy ketone precursor (1.0 eq) and activated 4 Å molecular sieves.

  • Add anhydrous DCM to each flask to dissolve the precursor.

  • To each flask, add a different acid catalyst (0.1 eq): p-TsOH, CSA, PPTS, and Sc(OTf)₃, respectively.

  • Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reactions with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR or gas chromatography (GC) to determine the diastereomeric ratio.

Protocol 2: Temperature Optimization for Stereoselectivity

This protocol provides a framework for investigating the effect of temperature on the stereochemical outcome of the spiroketalization.

Materials:

  • Dihydroxy ketone precursor

  • Optimized acid catalyst from Protocol 1

  • Anhydrous solvent that provided the best results in initial screenings

Procedure:

  • Set up three parallel reactions in oven-dried flasks under an inert atmosphere.

  • To each flask, add the dihydroxy ketone precursor (1.0 eq), the optimized acid catalyst (0.1 eq), and the chosen anhydrous solvent.

  • Maintain each reaction at a different temperature: 0 °C (ice bath), -20 °C (ice/salt bath or cryocooler), and -78 °C (dry ice/acetone bath).

  • Monitor the reactions until completion. Note that lower temperature reactions may require significantly longer reaction times.

  • Work up the reactions as described in Protocol 1.

  • Analyze the diastereomeric and/or enantiomeric ratio of the product from each reaction to determine the optimal temperature.

Data Summary

CatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)Reference
Chiral Iridium ComplexTHF25>20:1[5]
Chiral SquaramideToluene25up to 34:1[6]
Sc(OTf)₃VariesVariesSolvent-dependent[1]
Brønsted AcidDCM25Up to 17:1 (thermodynamic)[7]

Advanced Strategies

Chiral Auxiliaries: If catalytic methods are unsuccessful, consider the use of a chiral auxiliary.[8][9] A chiral auxiliary is temporarily attached to the precursor molecule to direct the stereochemistry of the spiroketalization.[9] After the reaction, the auxiliary can be removed. Evans oxazolidinones and camphor-based auxiliaries are common examples.[9]

Enzyme Catalysis: Biocatalysis offers an increasingly powerful approach for stereoselective synthesis. Engineered enzymes can provide exquisite control over both diastereoselectivity and enantioselectivity under mild reaction conditions.[10]

References

  • Stanley, L. M., & Krische, M. J. (2017). Enantio- And Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. Available at: [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Krische, M. J. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. Available at: [Link]

  • Mahesh, M., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[4][11] Spiroketals. Organic Letters. Available at: [Link]

  • Crimmins, M. T., & Azman, A. M. (2012). A Modular, Stereoselective Approach to Spiroketal Synthesis. ResearchGate. Available at: [Link]

  • Ding, W.-P., et al. (2024). Asymmetric cascade reaction of 2-(1-hydroxyallyl)-phenols with isochroman ketals via Ir/Brønsted acid dual catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Aponick, A. (n.d.). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme Connect. Retrieved from [Link]

  • Smith, A. B., III, & Deng, Y. (2020). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PMC. Available at: [Link]

  • Ley, S. V., & Leach, A. G. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. PubMed. Available at: [Link]

  • Ghorai, M. K., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]

  • Zhang, J., & Liu, Y. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available at: [Link]

  • Zhong, G., et al. (2018). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis. Available at: [Link]

  • University of Bristol. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

  • Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

  • Tsai, Y.-F., et al. (2008). (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2024). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Welcome to the technical support guide for the purification of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally related spiroketal alcohols. The unique three-dimensional structure of spiroketals presents specific challenges in removing synthetic impurities and resolving stereoisomers.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Q1: After flash column chromatography, my fractions are still contaminated with a closely-eluting, non-polar impurity. How can I improve separation?

A1: This is a common issue when impurities have similar polarity to the target compound. Here’s a systematic approach to troubleshoot this:

  • Potential Cause: The solvent system (mobile phase) has insufficient selectivity to resolve the compounds on the stationary phase.

  • Suggested Solutions:

    • Optimize the Solvent System: If you are using a standard hexane/ethyl acetate gradient, consider introducing a third solvent to modulate selectivity. Adding a small percentage of dichloromethane or tert-butyl methyl ether (TBME) can alter the interactions between your compounds and the silica gel, often improving resolution.

    • Try an Orthogonal Chromatographic Technique: If reversed-phase chromatography was initially used, switching to normal-phase (or vice-versa) can be highly effective.[2] For a polar compound like an alcohol, normal-phase chromatography on silica gel is often the first choice. If that fails, consider using a different stationary phase, such as alumina or a diol-bonded silica.

    • Reduce the Column Loading: Overloading the column is a frequent cause of poor separation.[2] As a rule of thumb, for difficult separations, the amount of crude material should be no more than 1-2% of the mass of the silica gel.

    • Perform a "Dry Loading" Technique: If your crude product has low solubility in the initial mobile phase, dissolving it in a stronger solvent (like dichloromethane or methanol), adsorbing it onto a small amount of silica gel, and evaporating to a dry powder before loading it onto the column can result in sharper bands and better separation.

Q2: My yield is very low after recrystallization. What factors could be causing this, and how can I improve recovery?

A2: Low recovery during recrystallization typically points to issues with solvent selection or the crystallization conditions.

  • Potential Causes:

    • The chosen solvent is too good at dissolving your compound, even at low temperatures.

    • Too much solvent was used, keeping the compound in solution.

    • The cooling process was too rapid, leading to the formation of fine, impure crystals or oiling out.

  • Suggested Solutions:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold. Test a range of solvents with varying polarities (see Table 1). A two-solvent system (one in which the compound is soluble and one in which it is not) can also be highly effective. For an alcohol like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, consider solvent pairs like acetone/hexane or ethyl acetate/heptane.[3]

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is crucial.

    • Control the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals. If the solution becomes supersaturated, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

    • Concentrate the Mother Liquor: A significant amount of product may remain in the mother liquor (the solution left after filtration). Concentrating this solution and cooling it again can often yield a second crop of crystals. Check the purity of this second crop by TLC or HPLC before combining it with the first.[4]

Q3: I suspect I have a mixture of diastereomers. How can I separate them and confirm their identity?

A3: Spiroketal synthesis can often lead to the formation of diastereomers, which can be challenging to separate.[5][6]

  • Potential Cause: The cyclization reaction that forms the spiroketal center is not perfectly stereoselective.

  • Suggested Solutions:

    • High-Resolution Chromatography: Careful flash column chromatography on silica gel can sometimes separate diastereomers.[5][6] Using a long column with a slow, shallow gradient is often necessary. Preparative HPLC or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase can also be highly effective for separating both diastereomers and enantiomers.[1][]

    • Derivatization: Converting the primary alcohol of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol to an ester (e.g., an acetate or benzoate) can alter the molecule's overall shape and polarity. The resulting diastereomeric esters may be more easily separable by chromatography. The ester can then be hydrolyzed to recover the purified alcohol.

    • Spectroscopic Confirmation: NMR spectroscopy is a powerful tool for identifying and differentiating diastereomers.[8] Acquire high-resolution 1H, 13C, and 2D NMR (like COSY and HSQC) spectra. Diastereomers will have distinct sets of peaks, although the differences may be subtle.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose technique for purifying crude {2,7-Dioxaspiro[4.5]decan-3-yl}methanol?

A: For most lab-scale syntheses, flash column chromatography on silica gel is the most effective and widely used initial purification method.[5][8] It is excellent for removing unreacted starting materials and major byproducts. For achieving very high purity or separating stereoisomers, this may be followed by recrystallization or preparative HPLC.

Q: My compound appears to be degrading on the silica gel column (indicated by streaking on TLC and low recovery). What can I do?

A: Spiroketals can be sensitive to acidic conditions, and standard silica gel is slightly acidic.

  • Solution 1: Neutralize the Silica Gel. You can prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine (by volume) to neutralize the acidic sites. After stirring, the slurry can be packed into the column as usual.

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or a bonded silica phase like diol, which is less acidic.

Q: Can I use distillation to purify {2,7-Dioxaspiro[4.5]decan-3-yl}methanol?

A: Fractional distillation is used to separate liquids with different boiling points.[9][10] While this technique is excellent for separating volatile solvents, it is generally less effective for purifying high-boiling point alcohols like this spiroketal from non-volatile impurities.[11] The high temperatures required for vacuum distillation could also lead to thermal degradation. It is not the recommended primary method unless you are trying to separate it from other volatile components.

Q: What analytical techniques should I use to assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • HPLC/UHPLC-MS: This is ideal for determining purity and quantifying trace impurities. Using a chiral stationary phase can also determine the diastereomeric and/or enantiomeric excess.[1][8]

  • GC-MS: This can be used to check for volatile impurities and confirm the mass of the desired product.[8] However, be aware that spiroketals can sometimes undergo thermal degradation in the hot injector port.[8]

  • NMR Spectroscopy (1H and 13C): This is essential for confirming the structure of the purified compound and ensuring the absence of proton- or carbon-containing impurities.[3][8]

  • Elemental Analysis: This provides the percentage composition of C, H, and O, which can be compared to the theoretical values to support the purity assessment.

Data & Protocols
Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent Class (Polarity)Recommended Solvents / SystemsApplication Notes
Flash Chromatography Non-polar / Polar AproticHexane/Ethyl Acetate (gradient)A standard, effective system for many spiroketals. Start with 5-10% Ethyl Acetate and increase polarity.
Dichloromethane/Methanol (gradient)Useful for more polar compounds. Be cautious of silica solubility with high methanol concentrations.
Recrystallization Polar Aprotic / Non-polarAcetone / HexaneDissolve in minimal hot acetone, then add hexane until turbidity appears. Cool slowly.[3]
Ethyl Acetate / HeptaneA common alternative with a good polarity difference.
Isopropanol / WaterMay be effective if the compound has some water solubility.
Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Column Preparation: Select a column of appropriate size. As a guideline, use approximately 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry using the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude {2,7-Dioxaspiro[4.5]decan-3-yl}methanol in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate to a free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The rate of increase will depend on the separation difficulty observed by TLC.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC analysis on every few fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Analytical HPLC for Purity Assessment

This protocol provides a starting point for method development.[8]

  • System and Column: An HPLC or UHPLC system with a UV detector. For isomer separation, a chiral stationary phase column (e.g., a polysaccharide-based CSP) is recommended.[1]

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent like n-hexane or heptane and a polar modifier like isopropanol or ethanol. A good starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm), as the spiroketal itself lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the system.[8]

Visualizations
Purification Workflow Diagram

crude Crude {2,7-Dioxaspiro[4.5]decan-3-yl}methanol dissolve Dissolve in minimal DCM crude->dissolve dry_load Adsorb onto Silica Gel (Dry Loading) dissolve->dry_load column Flash Column Chromatography (e.g., Hexane/EtOAc gradient) dry_load->column tlc TLC Analysis of Fractions column->tlc pool Pool Pure Fractions tlc->pool rotovap Solvent Removal (Rotovap) pool->rotovap purity_check1 Purity Check 1 (TLC, NMR) rotovap->purity_check1 recrystallize Recrystallization (e.g., Acetone/Hexane) purity_check1->recrystallize Impurities Present purity_check2 Final Purity & Isomer Check (HPLC, GC-MS, NMR) purity_check1->purity_check2 Product Pure recrystallize->purity_check2 final_product Pure Product purity_check2->final_product Meets Spec

Caption: General workflow for the purification of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Troubleshooting Logic for Poor Purity

start Poor Purity After Initial Purification Attempt check_method What was the purification method? start->check_method chrom Chromatography check_method->chrom Chromatography recryst Recrystallization check_method->recryst Recrystallization check_chrom_issue What is the issue? chrom->check_chrom_issue coelution Co-eluting Impurities check_chrom_issue->coelution Co-elution streaking Streaking / Degradation check_chrom_issue->streaking Streaking solve_coelution Optimize Solvent System (add 3rd solvent) Try Different Stationary Phase (e.g., Alumina) Reduce Column Loading coelution->solve_coelution solve_streaking Neutralize Silica with NEt3 Use Neutral Alumina Run at Lower Temperature streaking->solve_streaking check_recryst_issue What is the issue? recryst->check_recryst_issue oiling_out Product Oiled Out check_recryst_issue->oiling_out Oiling Out low_yield Low Yield check_recryst_issue->low_yield Low Yield solve_oiling Cool More Slowly Use More Dilute Solution Change Solvent System oiling_out->solve_oiling solve_low_yield Use Less Solvent Ensure Complete Precipitation (cool longer/colder) Concentrate Mother Liquor low_yield->solve_low_yield

Caption: Decision tree for troubleshooting poor purification outcomes.

References
  • Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. (2025). Benchchem.
  • Technical Support Center: Spirodionic Acid Purific
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). Benchchem.
  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. (2009). Molbank.
  • Troubleshooting Purific
  • Alcohol
  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. (n.d.). Purdue Extension.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PMC - NIH.
  • Distillation - The science of distill
  • Enantiomeric Purific
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. (2025). Benchchem.
  • (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. (n.d.). Organic Syntheses Procedure.

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Welcome to the Technical Support Center for the scale-up and manufacturing of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol . As a Senior Application Scientist, I have designed this resource to provide researchers, process che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol . As a Senior Application Scientist, I have designed this resource to provide researchers, process chemists, and drug development professionals with field-proven insights into the complexities of spirocyclic compound synthesis.

Scaling up spiroketal and spiroether architectures from benchtop to pilot plant introduces significant challenges in stereocontrol, thermal management, and downstream processing. This guide bypasses generic advice, focusing instead on the causality behind experimental choices to ensure your protocols are robust, reproducible, and self-validating.

Process Chemistry & Mechanistic Pathways

The synthesis of the 2,7-dioxaspiro[4.5]decane core typically relies on an acid-catalyzed intramolecular spirocyclization of an acyclic dihydroxy-ketone (or equivalent precursor)[1]. The critical challenge at scale is controlling the stereochemistry at the spirocenter, which is governed by the delicate balance between kinetic and thermodynamic control[1].

G SM Acyclic Precursor (Dihydroxy-ketone) Acid Acid Catalyst (e.g., CSA or Sc(OTf)3) SM->Acid Activation Kinetic Kinetic Spiroketal (Axial/Equatorial) Acid->Kinetic Low Temp / Fast Ring Closure Thermo Thermodynamic Spiroketal (Diaxial Anomeric Effect) Acid->Thermo Elevated Temp / Equilibration Kinetic->Thermo Acid-Catalyzed Isomerization

Mechanistic pathway of acid-catalyzed spirocyclization highlighting thermodynamic vs. kinetic control.

Frequently Asked Questions (FAQs): Scale-Up Strategy

Q1: Why does our diastereomeric ratio (dr) drop significantly when moving from a 5g lab scale to a 100g demo batch? A1: This is a classic manifestation of thermal gradients and mixing inefficiencies[2]. At the 5g scale, magnetic stirring provides rapid, homogenous heat transfer. In a 100g demo batch[3], localized cold spots can trap the reaction in a kinetically favored, less stable diastereomer state[4]. The spirocyclization to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol relies on the anomeric effect to drive the formation of the thermodynamically stable isomer[1]. Solution: Ensure your reactor utilizes a mechanical stirrer (e.g., pitched blade turbine) for optimal mass transfer and maintain a slightly elevated temperature with a prolonged equilibration time to allow the kinetic product to isomerize to the thermodynamic product[1][4].

Q2: How do we validate the scalability of our route before committing to multi-kilogram production? A2: We strongly recommend executing a "demo batch" at the 10-100 gram scale[3]. This intermediate step is vital for identifying operational challenges that do not appear in round-bottom flasks. Data generated here—specifically regarding exothermic profiles, gas evolution, and impurity amplification—will form the foundation of your tech transfer documentation[2][3].

Workflow Lab Lab Scale (1-10g) Route Scouting & Catalyst Screening Demo Demo Batch (10-100g) Thermal & Mixing Validation Lab->Demo Tech Transfer Data Pilot Pilot Plant (>1kg) Controlled Exotherms & Automation Demo->Pilot Scalability Validation Purif Downstream Processing Crystallization / Chromatography Pilot->Purif Crude Spiroketal

Workflow for the scale-up of spirocyclic compounds from laboratory to pilot plant.

Troubleshooting Guide: Resolving Synthesis Bottlenecks

Issue: Runaway Exotherm During the Oxidation of the Primary Alcohol Precursor

  • Root Cause: The oxidation step (often required to form the ketone prior to cyclization) is highly exothermic. In larger volumes, the reactor's jacket may fail to remove heat quickly enough, leading to a runaway reaction and decomposition[2].

  • Intervention: Transition from batch addition to continuous or semi-batch addition of the oxidant. Equip the reactor with real-time temperature sensors and ensure the cooling jacket fluid has sufficient heat capacity[2].

Issue: Incomplete Cyclization / Presence of Unreacted Acyclic Intermediate

  • Root Cause: Impurities in the starting materials can inhibit the acid catalyst, or water generated during the reaction (if a dehydration step is involved) may shift the equilibrium backward[4].

  • Intervention: Implement a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture. Verify the purity of the starting materials via quantitative NMR prior to the reaction[4].

Issue: Poor Resolution During Downstream Purification

  • Root Cause: Diastereomers of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol often co-elute due to similar polarities.

  • Intervention: While flash column chromatography is standard[4], scaling up requires optimizing the stationary phase. Consider reversed-phase chromatography or, preferably, identify a solvent system that allows for the selective crystallization of the desired thermodynamic diastereomer directly from the crude mixture.

Standardized Experimental Protocol: 100g Demo Batch Cyclization

This protocol outlines the acid-catalyzed cyclization to form the spiro[4.5]decane core, incorporating self-validating checkpoints.

Equipment: 2L jacketed glass reactor equipped with a mechanical overhead stirrer, internal temperature probe, and a Dean-Stark trap with a reflux condenser[2].

Step-by-Step Methodology:

  • Preparation: Purge the reactor with dry Nitrogen for 15 minutes.

  • Substrate Loading: Add the acyclic dihydroxy-ketone precursor (100.0 g, 1.0 equiv) to the reactor.

  • Solvent Addition: Add anhydrous toluene (1.0 L) to the vessel. Initiate mechanical stirring at 250 RPM to ensure complete dissolution.

  • Catalyst Addition: Carefully add Camphorsulfonic acid (CSA) (0.1 equiv) as the acid catalyst. Causality Check: CSA is chosen for its solubility in organic solvents and mild acidity, which minimizes side-product formation compared to stronger mineral acids.

  • Heating & Equilibration: Ramp the jacket temperature to achieve a gentle reflux (internal temperature ~110°C).

  • Water Removal: Maintain reflux for 12-16 hours, collecting the azeotropically removed water in the Dean-Stark trap. Self-Validation: The reaction is deemed complete when water ceases to collect and LC-MS confirms >98% conversion of the starting material.

  • Thermodynamic Annealing: Cool the mixture slowly (5°C/hour) to room temperature. This slow cooling profile ensures that any transient kinetic products have sufficient thermal energy to equilibrate to the desired thermodynamic {2,7-Dioxaspiro[4.5]decan-3-yl}methanol[1].

  • Quenching: Quench the acid catalyst by adding saturated aqueous NaHCO3 (200 mL). Stir vigorously for 30 minutes.

  • Phase Separation & Concentration: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude spiroketal.

Quantitative Data Summary

The following table summarizes the expected parameter shifts and performance metrics when scaling the synthesis from a 5g lab scale to a 100g demo batch.

ParameterLab Scale (5g)Demo Batch (100g)Causality / Notes
Stirring Mechanism Magnetic Stir BarPitched Blade TurbinePrevents dead zones and localized concentration spikes[2].
Reaction Time 4 - 6 hours12 - 16 hoursLarger volumes require longer equilibration for thermodynamic control[1].
Yield (Crude) 88 - 92%82 - 86%Slight drop expected due to mass transfer limitations and reactor wall hold-up.
Diastereomeric Ratio (dr) >20:115:1 to 18:1Thermal gradients in larger vessels can trap minor kinetic isomers[2][4].
Heat Removal Ambient Air/Oil BathJacketed CoolingCritical for managing exotherms during precursor oxidation[2].

References

  • SpiroChem. "Scale-Up And Demo Batches". Available at: [Link]

  • Arkat USA. "Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches". Available at:[Link]

  • HWS Labortechnik Mainz. "From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis". Available at: [Link]

Sources

Optimization

Technical Support Center: Safe Handling, Storage, and Troubleshooting of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Welcome to the Technical Support Center. As drug development increasingly relies on rigid, three-dimensional spirocyclic scaffolds to improve pharmacokinetic profiles, compounds like {2,7-Dioxaspiro[4.5]decan-3-yl}methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on rigid, three-dimensional spirocyclic scaffolds to improve pharmacokinetic profiles, compounds like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol have become critical building blocks. However, the presence of a dioxaspiro core introduces specific chemical vulnerabilities—namely, autoxidation to explosive peroxides and acid-catalyzed ring opening.

As an Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to ensure your safety and the integrity of your synthetic workflows.

Quantitative Compound Profile

PropertySpecification
Chemical Name {2,7-Dioxaspiro[4.5]decan-3-yl}methanol
CAS Number 2060050-45-3
Molecular Formula C9H16O3
Hazard Classification Group B Peroxide Former (Concentration Hazard)[1]
Storage Conditions 2–8 °C, Dark, Inert Atmosphere (Ar/N 2​ )
Testing Frequency Every 6–12 months; Mandatory prior to distillation[2]
Safe Peroxide Limit < 10 ppm for general use and concentration[3]

Causality-Driven FAQs

Q1: Why does this specific spirocycle require strict peroxide testing, and what is the mechanism of degradation? A1: {2,7-Dioxaspiro[4.5]decan-3-yl}methanol contains a cyclic ether network. Ethers with primary and secondary alkyl groups are highly susceptible to autoxidation upon exposure to atmospheric oxygen[4]. Oxygen undergoes a radical chain reaction at the α -carbons (the carbons directly adjacent to the ether oxygens), forming hydroperoxides[5]. Because this compound is often concentrated via rotary evaporation during synthetic workups, it is classified as a Group B peroxide-forming chemical. Peroxides are less volatile than the parent spirocycle; during evaporation, they concentrate in the residue and can detonate upon heating or mechanical shock[1].

Q2: My downstream coupling reactions are failing, and TLC shows multiple baseline spots. Is the reagent degrading? A2: Yes, this is a classic symptom of acidic hydrolysis. The spiroketal/acetal center in dioxaspiro compounds is highly sensitive to trace acids. If moisture enters your storage container, it can react with atmospheric CO 2​ or trace acidic impurities to catalyze the opening of the spiro ring, yielding diols and ketones. To prevent this, always store the compound over activated molecular sieves under an argon atmosphere.

Q3: Can I distill this compound to purify it from degraded byproducts? A3: Distillation is highly dangerous if peroxides are present. You must test for peroxides first. If levels exceed 10 ppm, you must actively remove them before attempting any thermal purification[3]. Even when peroxide levels are safe, you must never distill the compound to dryness. Always leave at least 10–20% residual bottoms in the distillation flask to prevent the dry-heating of any trace peroxides that may have concentrated during the process[2][6].

Self-Validating Experimental Protocols

As a rule of thumb, never assume a reagent is pure based solely on its storage history. Every handling step must include a validation loop.

Protocol A: Peroxide Testing and Verification

Causality: Test strips degrade over time, leading to false negatives. This protocol ensures the test itself is valid before clearing the chemical for use.

  • Visual Pre-Inspection: Before moving the bottle, inspect the liquid for visible crystals around the cap or stratification. If observed, DO NOT touch the bottle ; contact EHS immediately, as shock-sensitive peroxides may have crystallized[2].

  • Dip-Strip Testing: In a fume hood, dip a semi-quantitative redox peroxide test strip into the reagent for 1 second.

  • Incubation & Reading: Wait 15–30 seconds (per manufacturer instructions) and compare the color to the provided scale.

  • System Validation: To ensure the strip is functioning, periodically test a known positive control (e.g., an uninhibited bottle of diethyl ether exposed to air) and strictly enforce strip expiration dates[3].

Protocol B: Peroxide Remediation via Basic Alumina

Causality: If peroxides are detected (10–20 ppm), washing with aqueous reducing agents (like sodium sulfite) can introduce moisture, which hydrolyzes the spirocycle. Basic alumina actively adsorbs hydroperoxides while maintaining anhydrous conditions[3].

  • Column Preparation: Pack a glass column (2 x 33 cm) with approximately 80 g of 80-mesh activated basic alumina.

  • Elution: Pass the contaminated {2,7-Dioxaspiro[4.5]decan-3-yl}methanol through the column.

  • System Validation: Re-test the eluent using a fresh peroxide test strip. The reading must be strictly < 2 ppm before proceeding with concentration.

  • Disposal: Dispose of the alumina as hazardous waste. The peroxides remain intact on the solid support and can pose a delayed hazard[3].

Protocol C: Structural Integrity Validation (Acetal Hydrolysis Check)

Causality: CDCl 3​ used for NMR naturally degrades over time to produce trace DCl, which will hydrolyze your spirocycle during the NMR experiment, giving a false positive for degradation.

  • Sampling: Withdraw 5 mg of the compound under argon.

  • NMR Preparation: Dissolve the sample in CDCl 3​ that has been strictly stored over K 2​ CO 3​ or basic alumina to neutralize trace acids.

  • System Validation: Run a 1 H NMR. The disappearance of the distinct, complex spiro multiplets and the emergence of aliphatic ketone peaks (~2.1 ppm) confirms that the reagent has degraded in the storage bottle and must be discarded.

Workflow Visualization

Workflow N1 Retrieve {2,7-Dioxaspiro[4.5]decan-3-yl}methanol N2 Visual Inspection: Crystals or Stratification? N1->N2 N3 DO NOT OPEN. Contact EHS for Disposal N2->N3 Yes N4 Perform Peroxide Dip-Strip Test (Validate strip expiration) N2->N4 No N5 Evaluate Peroxide Concentration N4->N5 N6 < 10 ppm: Safe for Synthesis N5->N6 Low N7 10 - 20 ppm: Purify via Basic Alumina N5->N7 Moderate N8 > 20 ppm: Dispose as Hazardous Waste N5->N8 High N7->N4 Re-test Eluent

Fig 1: Safety validation and peroxide remediation workflow for handling spirocyclic ethers.

References

  • Title: BLD Pharmatech Co., Limited @ ChemBuyersGuide.com, Inc. | Source: ChemBuyersGuide | URL:[Link]

  • [4] Title: Peroxide Forming Chemicals | Source: University of South Carolina Environmental Health & Safety | URL:[Link]

  • [2] Title: Information on Peroxide-Forming Compounds | Source: Stanford Environmental Health & Safety | URL:[Link]

  • [3] Title: Management of Peroxide-Forming Organic Solvents | Source: Berkeley Lab Environment, Health, and Safety | URL:[Link]

  • [6] Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: NCBI Bookshelf | URL:[Link]

  • [1] Title: Peroxide-Forming Chemicals | Source: Division of Research Safety - University of Illinois | URL:[Link]

  • [5] Title: Chemiluminescence-promoted oxidation of alkyl enol ethers by NHPI under mild conditions and in the dark | Source: PubMed Central (PMC) | URL:[Link]

Sources

Troubleshooting

avoiding common pitfalls in {2,7-Dioxaspiro[4.5]decan-3-yl}methanol reactions

Welcome to the technical support center for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile spiroketal building block. Here, we provide troubleshooting guides and frequently asked questions to address common pitfalls and ensure the success of your experiments. Our approach is rooted in mechanistic principles and field-proven insights to empower you with the knowledge to overcome synthetic challenges.

Introduction to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a valuable synthetic intermediate characterized by a rigid spiroketal scaffold, which is a privileged structural motif in many natural products and biologically active molecules.[1] Its unique three-dimensional structure offers a powerful tool for exploring chemical space in drug discovery. However, the inherent reactivity of the spiroketal and the primary alcohol can present challenges. This guide will help you anticipate and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle {2,7-Dioxaspiro[4.5]decan-3-yl}methanol?

A1: Like many organic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture or oxygen, especially if it is to be used in reactions sensitive to these.

Q2: Is the spiroketal moiety stable to acidic and basic conditions?

A2: Spiroketals can be sensitive to acidic conditions, which can catalyze their hydrolysis or isomerization to a more thermodynamically stable diastereomer.[3] The stability is highly dependent on the specific spiroketal and the reaction conditions. While some spiroketals are surprisingly resistant to acid-mediated isomerization, it is a critical factor to consider.[4] Generally, prolonged exposure to strong acids should be avoided unless spiroketal cleavage or rearrangement is the desired outcome. The spiroketal is generally more stable to basic conditions.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions involve the spiroketal core and the primary alcohol. For the spiroketal, acid-catalyzed isomerization or decomposition are the primary concerns. For the primary alcohol, over-oxidation or incomplete reaction during derivatization are common issues. Careful selection of reagents and reaction conditions is crucial.

Troubleshooting Guides

Oxidation of the Primary Alcohol

The oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid is a common transformation. However, pitfalls such as over-oxidation, low yield, and difficult purification are frequently encountered.

Problem 1.1: Low or no conversion to the desired aldehyde.

Potential Cause Troubleshooting Solution Scientific Rationale
Inactive Oxidizing Agent Use a freshly opened or properly stored bottle of the oxidizing agent (e.g., Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC)).Oxidizing agents can degrade upon exposure to air and moisture, leading to reduced activity.
Insufficient Reagent Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents).Stoichiometric control is crucial. Impurities in the starting material or solvent can consume the oxidant.
Sub-optimal Temperature Ensure the reaction is run at the optimal temperature for the chosen reagent. For many mild oxidants, this is room temperature.Oxidation reactions have specific activation energy requirements. Temperatures that are too low can lead to sluggish or incomplete reactions.

Problem 1.2: Over-oxidation to the carboxylic acid when the aldehyde is the target.

Potential Cause Troubleshooting Solution Scientific Rationale
Harsh Oxidizing Agent Switch to a milder oxidizing agent known for stopping at the aldehyde stage, such as DMP or PCC.[5]Reagents like potassium permanganate or chromic acid are strong oxidants and will readily convert the primary alcohol to a carboxylic acid.
Presence of Water Use anhydrous solvents and reagents.In the presence of water, the initially formed aldehyde can become hydrated to a geminal diol, which can be further oxidized to the carboxylic acid.

A typical experimental protocol for the oxidation to the aldehyde using Dess-Martin periodinane is as follows:

  • To a solution of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.[5]

  • Stir the reaction mixture vigorously for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).[5]

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protecting Group Strategies for the Hydroxyl Group

Protection of the primary alcohol is often necessary to prevent its interference in subsequent reactions.[6] The choice of protecting group is critical and depends on the planned synthetic route.

Problem 2.1: Protecting group is cleaved during a subsequent reaction.

Potential Cause Troubleshooting Solution Scientific Rationale
Incompatible Protecting Group Choose a protecting group that is stable to the downstream reaction conditions. For example, if a reaction requires acidic conditions, a silyl ether like TBDMS may be too labile. A benzyl ether might be more suitable.[7]Different protecting groups have varying stability profiles towards acidic, basic, and nucleophilic conditions. An orthogonal protecting group strategy is often employed in multi-step synthesis.[6]
Unintentional Deprotection during Workup Adjust the pH of the aqueous workup to be compatible with the protecting group. For acid-sensitive groups, use a neutral or mildly basic wash.Acidic or basic washes can inadvertently cleave sensitive protecting groups.

Problem 2.2: Difficulty in removing the protecting group.

Potential Cause Troubleshooting Solution Scientific Rationale
Steric Hindrance For sterically hindered alcohols, a less bulky protecting group might be easier to remove. If a bulky group is already in place, more forcing deprotection conditions may be necessary.Steric hindrance around the protected alcohol can impede the access of reagents required for deprotection, slowing down or preventing the reaction.
Incorrect Deprotection Conditions Consult a reliable source for the specific deprotection conditions for the chosen protecting group. For example, silyl ethers are typically removed with a fluoride source like TBAF.[8]Each protecting group has a specific set of reagents and conditions under which it is cleanly removed.

The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group:

G start Start: Need to Protect Primary -OH q1 Are subsequent reaction conditions acidic? start->q1 q2 Are subsequent reaction conditions basic? q1->q2 No pg_mom Consider MOM or THP Ether q1->pg_mom Yes q3 Are reducing conditions (e.g., H2, Pd/C) planned? q2->q3 No pg_ester Consider Ester (e.g., Acetate, Benzoate) q2->pg_ester Yes pg_silyl Consider Silyl Ethers (e.g., TBDMS, TIPS) q3->pg_silyl No pg_benzyl Consider Benzyl Ether (Bn) q3->pg_benzyl Yes (Cleaved) end Final Choice pg_silyl->end Good choice for neutral or mildly acidic/basic conditions. pg_benzyl->end Stable to many conditions but removed by hydrogenolysis. pg_mom->end Stable to base, removed with acid. pg_ester->end Stable to acid, removed with base.

Caption: Decision tree for selecting a suitable protecting group.

Stereochemical Integrity of the Spiroketal Core

The stereochemistry of the spiroketal center is often thermodynamically controlled, but kinetic control can be achieved under certain conditions.[1] Unwanted epimerization is a common pitfall.

Problem 3.1: Formation of a diastereomeric mixture at the spiroketal center.

Potential Cause Troubleshooting Solution Scientific Rationale
Acid-Catalyzed Epimerization Avoid acidic conditions during reaction and purification. Use of buffered solutions or non-acidic media is recommended. If an acid catalyst is required, consider using a milder Lewis acid at low temperatures.The spiroketal can undergo ring-opening and closing under acidic conditions, leading to equilibration to the thermodynamically most stable diastereomer, which is often governed by the anomeric effect.
Thermodynamic vs. Kinetic Control To access the kinetic product, reactions should be run at low temperatures with a non-equilibrating catalyst. To obtain the thermodynamic product, an acid catalyst and higher temperatures may be employed to allow for equilibration.[1]The stereochemical outcome of spiroketalization can be directed by the choice of reaction conditions.

The following diagram illustrates the general concept of acid-catalyzed spiroketal isomerization:

G kinetic Kinetic Spiroketal (Less Stable) open_chain Open-chain Hemiketal Intermediate kinetic->open_chain + H⁺ open_chain->kinetic - H⁺ thermo Thermodynamic Spiroketal (More Stable) open_chain->thermo - H⁺ thermo->open_chain + H⁺

Caption: Acid-catalyzed isomerization of spiroketals.

References

  • Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Li, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(8), 793-828. [Link]

  • Reddy, B. V. S., et al. (2021). Rearrangement-Driven Molecular Diversity: Synthesis of Functionalized Pyrones, Orthoesters, and Xanthones from Spiroketals. Organic Letters, 23(22), 8823–8828. [Link]

  • Singh, V. K., et al. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(20), 1-25. [Link]

  • Toste, F. D., et al. (2006). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters, 8(21), 4879–4882. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Wang, J., et al. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 13(3), 735-739. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal, 91(2), 56-65. [Link]

  • PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-310. [Link]

  • PubChem. (n.d.). (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. [Link]

  • Cuny, E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Natural Product Communications, 15(4). [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro[4.5]decane-7-butyric acid, 2-[5-ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-beta-methoxy-alpha,gamma,2,8-tetramethyl-, methyl ester. National Center for Biotechnology Information. [Link]

  • Ley, S. V., et al. (1984). Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. The Journal of Organic Chemistry, 49(25), 4771–4775. [Link]

  • Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • PubChemLite. (n.d.). 7-methyl-2,7-diazaspiro[4.5]decane. [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]

  • Wang, C., et al. (2019). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 17(4), 785-789. [Link]

  • Organic Syntheses. (n.d.). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Characterization and Bioisosteric Performance of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

The Rationale: "Escape from Flatland" via Spirocyclic Scaffolds

In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has been linked to poor physicochemical properties, including low aqueous solubility and high off-target toxicity. The paradigm shift toward increasing the fraction of saturated carbons ( Fsp3​ ) [1] has popularized the use of spirocyclic scaffolds as three-dimensional bioisosteres [2].

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol represents a highly specialized, oxygen-rich spirocyclic appendage. Comprising a tetrahydrofuran ring spiro-fused to a tetrahydropyran ring, this scaffold offers exceptional rigidity. Unlike simple linear or monocyclic ethers, the spiro-fusion locks the conformation of the molecule, pre-organizing the exit vectors of the hydroxymethyl group. This structural pre-organization minimizes the entropic penalty upon target binding while simultaneously masking lipophilicity through its dense network of hydrogen-bond acceptors.

ScaffoldHopping Flat Flat Aromatic Scaffold (e.g., Phenol derivatives) Spiro Spirocyclic Bioisostere {2,7-Dioxaspiro[4.5]decan-3-yl}methanol Flat->Spiro Scaffold Hopping Prop1 Increased Fsp3 Fraction (Enhanced 3D Shape & Target Complementarity) Spiro->Prop1 Prop2 Improved Aqueous Solubility (Lower Lipophilicity / LogD) Spiro->Prop2 Prop3 Enhanced Metabolic Stability (Reduced Phase II Glucuronidation Liability) Spiro->Prop3

Caption: Scaffold hopping from flat aromatics to spirocyclic {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Performance Comparison: Spirocycle vs. Traditional Alternatives

To objectively evaluate the utility of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, we must benchmark it against structural alternatives commonly used as linkers or terminal appendages in medicinal chemistry:

  • 3-(Hydroxymethyl)phenol : A traditional flat aromatic appendage.

  • ** (Tetrahydro-2H-pyran-4-yl)methanol**: A simple, non-spirocyclic saturated ether.

Comparative Data Analysis

The following table summarizes the representative physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these scaffolds when incorporated into a generic pharmacophore [3].

Parameter{2,7-Dioxaspiro[4.5]decan-3-yl}methanol(Tetrahydro-2H-pyran-4-yl)methanol3-(Hydroxymethyl)phenol
Structural Class Spirocyclic EtherMonocyclic EtherAromatic / Phenol
Fsp3​ Score 1.001.000.14
Conformational Rigidity High (Spiro-locked)Medium (Chair-flip possible)Low (Planar)
Estimated LogP (cLogP) ~0.2~0.5~1.1
Kinetic Solubility (pH 7.4) > 100 µM (Highly Soluble)> 100 µM (Highly Soluble)~ 40 µM (Moderate)
HLM Clearance (µL/min/mg) < 15 (Stable)~ 25 (Moderate)> 80 (High Clearance)
Primary Metabolic Liability Slow CYP-mediated oxidationCYP-mediated ring oxidationRapid UGT-mediated glucuronidation

Mechanistic Insights:

  • Solubility and Fsp3​ : The transition from the phenol ( Fsp3​ = 0.14) to the spirocycle ( Fsp3​ = 1.00) disrupts the π−π stacking interactions that typically drive crystal lattice energy in aromatic systems, thereby drastically improving aqueous solubility.

  • Metabolic Stability : The phenol is subject to rapid Phase II metabolism (glucuronidation) via UGT enzymes. The {2,7-Dioxaspiro[4.5]decan-3-yl}methanol scaffold eliminates this phenolic liability. Furthermore, compared to the simple tetrahydropyran, the steric bulk surrounding the spiro-fusion center (the quaternary carbon) sterically hinders Cytochrome P450 (CYP) enzymes from accessing adjacent C-H bonds, resulting in superior metabolic stability.

Structural Characterization Strategy

Proper structural elucidation of spirocycles is notoriously complex due to the presence of a quaternary "spiro" carbon that lacks attached protons, rendering it invisible in standard 1H NMR.

To unequivocally confirm the structure of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a multi-modal analytical approach is required:

  • High-Resolution Mass Spectrometry (HRMS) : Utilizing Electrospray Ionization (ESI) to prevent the fragmentation of the delicate ketal/acetal-like spiro core, confirming the exact mass and elemental composition.

  • 2D NMR (HSQC & HMBC) : Heteronuclear Multiple Bond Correlation (HMBC) is the critical linchpin here. It detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to "bridge" the isolated spin systems of the 5-membered and 6-membered rings through the invisible quaternary spiro carbon.

Workflow Step1 Synthesis & Purification Step2 Structural Elucidation (1D/2D NMR, HRMS) Step1->Step2 Step3 Physicochemical Profiling (LogD, Sol.) Step2->Step3 Step4 In Vitro ADME (Microsomal Stability) Step3->Step4

Caption: Experimental workflow for structural characterization and ADME profiling of the spirocycle.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following methodologies include internal controls and mechanistic justifications to ensure data integrity.

Protocol A: Comprehensive NMR Elucidation of the Spirocyclic Core

Objective: To unambiguously assign the quaternary spiro carbon and confirm the ring fusion.

  • Sample Preparation : Dissolve 15 mg of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • 1D 1H and 13C Acquisition :

    • Acquire 1H NMR at 500 MHz. Causality: Use a relaxation delay ( D1​ ) of at least 2.0 seconds to ensure complete longitudinal relaxation of all protons, allowing for accurate quantitative integration of the hydroxymethyl appendage versus the ring protons.

    • Acquire 13C NMR at 125 MHz. Identify the quaternary spiro carbon (typically shifted downfield, ~100-110 ppm, due to the deshielding effect of the adjacent oxygen atoms).

  • 2D HMBC Acquisition (The Critical Step) :

    • Set the long-range coupling delay optimized for nJCH​=8 Hz.

    • Self-Validation: Look for cross-peaks between the protons of the tetrahydropyran ring (positions 6, 8, 9, 10) and the quaternary spiro carbon (position 5), as well as protons from the tetrahydrofuran ring (positions 3, 4). If the spiro carbon shows correlations to protons from both ring systems, the spiro-fusion is definitively confirmed.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic clearance of the spirocyclic scaffold against alternatives.

  • Incubation Matrix Preparation :

    • Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: MgCl2​ is an essential cofactor for the enzymatic activity of Cytochrome P450s.

  • Reaction Initiation :

    • Spike the test compound (Spirocycle, Monocycle, or Phenol) to a final concentration of 1 µM.

    • Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation.

  • Time-Course Quenching :

    • At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Self-Validation: Tolbutamide serves as an internal standard (IS). Normalizing the analyte peak area to the IS peak area corrects for any volumetric errors during extraction or variations in LC-MS/MS ionization efficiency.

  • LC-MS/MS Analysis :

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate microsomal proteins. Inject the supernatant into a Triple Quadrupole LC-MS/MS.

    • Calculate the in vitro intrinsic clearance ( CLint​ ) based on the log-linear depletion of the compound over time. Include Verapamil as a high-clearance positive control to validate the metabolic viability of the HLM batch.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link][1]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[Link][2]

  • Hiesinger, K., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[Link][3]

Sources

Comparative

A Comparative Guide for the Strategic Selection of Chiral Synthons: Spotlight on {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

For professionals engaged in the intricate art of asymmetric synthesis, the choice of a chiral synthon is a foundational decision that dictates the stereochemical outcome and overall efficiency of a synthetic campaign. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the intricate art of asymmetric synthesis, the choice of a chiral synthon is a foundational decision that dictates the stereochemical outcome and overall efficiency of a synthetic campaign. This guide offers an in-depth, objective comparison of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a conformationally restricted building block, against more conventional and flexible chiral synthons. By examining their performance through the lens of experimental data and established synthetic transformations, this document aims to equip researchers with the insights necessary to make informed strategic decisions in the design of complex, enantiomerically pure molecules.

Core Concept: The Strategic Value of Conformational Rigidity

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a chiral building block whose utility stems from its rigid spiroketal framework. This bicyclic system locks the molecule into a well-defined three-dimensional shape. In asymmetric synthesis, such conformational pre-organization is a powerful tool. It minimizes undesired reaction pathways and creates a highly predictable steric environment, enabling precise control over the formation of new stereocenters. Spiroketals are not merely academic curiosities; they are prevalent structural motifs in a host of biologically active natural products, including insect pheromones, antibiotics, and marine toxins.[1][2] The use of a synthon that already contains this core structure can dramatically simplify complex total synthesis endeavors.

Comparative Analysis: {2,7-Dioxaspiro[4.5]decan-3-yl}methanol vs. Acyclic Chiral Synthons

The performance of any synthon is best understood in relation to its alternatives. Here, we compare {2,7-Dioxaspiro[4.5]decan-3-yl}methanol with two of the most widely utilized acyclic chiral building blocks derived from the "chiral pool": (R)- & (S)-Glyceraldehyde Acetonide and Solketal.[3][4]

Feature{2,7-Dioxaspiro[4.5]decan-3-yl}methanol(R)- & (S)-Glyceraldehyde Acetonide(R)- & (S)-Solketal
Structural Hallmark Rigid, bicyclic spiroketalAcyclic, protected glyceraldehydeAcyclic, protected glycerol
Conformational Flexibility LowHighHigh
Primary Stereocontrol High, due to defined 3D structureModerate, relies on Felkin-Anh modelsModerate, single stereocenter
Key Functional Handle Primary hydroxyl groupAldehyde, protected diolPrimary hydroxyl group
Ideal Applications Synthesis of spiroketal-containing natural products, scaffolds requiring rigid conformational control.Linear polyketide chains, carbohydrate synthesis, general asymmetric transformations.Introduction of a simple C3 chiral unit, synthesis of glycerophospholipids.
Synthetic Complexity HigherLowerLower

Expertise & Experience in Synthon Selection:

The primary advantage of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol lies in its "scaffold-based" approach. When the target molecule contains a spiroketal, using this synthon is a convergent strategy that introduces a significant portion of the carbon skeleton and its associated stereochemistry in a single step.

In contrast, Glyceraldehyde Acetonide and Solketal represent a "functional-group-based" approach. They are excellent for building linear chains where stereocenters are set sequentially. However, their conformational flexibility can sometimes lead to lower diastereoselectivity in certain reactions compared to a rigid system, requiring more carefully optimized conditions or the use of chiral auxiliaries.

Experimental Protocol: A Gateway Transformation for Elaboration

A frequent and critical manipulation of alcohol-containing synthons is their oxidation to the corresponding aldehyde. This unlocks a vast array of carbon-carbon bond-forming reactions. The following protocol describes a reliable method for the oxidation of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Protocol: Dess-Martin Oxidation of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Objective: To efficiently convert the primary alcohol to the corresponding aldehyde with minimal purification challenges and without over-oxidation.

Methodology:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-{2,7-Dioxaspiro[4.5]decan-3-yl}methanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin periodinane (DMP) (1.2 eq) to the stirred solution in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until consumption of the starting material is observed (typically 1-2 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic and aqueous layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

Trustworthiness & Causality of Protocol Choices:

  • Dess-Martin Periodinane: DMP is chosen over other oxidants like chromium-based reagents for its mild conditions, operational simplicity, and non-toxic byproducts. It is highly effective for converting primary alcohols to aldehydes with a very low risk of over-oxidation to the carboxylic acid.

  • Bicarbonate/Thiosulfate Quench: This specific workup is self-validating. The thiosulfate reduces any excess DMP and the iodine-containing byproducts, while the bicarbonate neutralizes the acetic acid byproduct of the reaction. This dual-action quench simplifies purification significantly.

Visualization of Synthetic Pathways

The true power of a synthon is realized in its subsequent transformations. The aldehyde generated from the protocol above is a versatile intermediate.

Caption: Comparative synthetic workflow from chiral synthons to key motifs.

Conclusion and Strategic Outlook

The selection of a chiral synthon is a strategic, not absolute, choice.

  • {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is the superior choice when the synthetic target contains a spiroketal core or when a rigid, predictable stereochemical environment is required to control downstream transformations. Its value lies in convergence and high-fidelity stereocontrol.

  • Glyceraldehyde Acetonide and Solketal remain the workhorses for constructing acyclic and more flexible molecular frameworks. Their commercial availability and lower cost make them ideal for the divergent synthesis of a wide range of targets where conformational rigidity is not a prerequisite for stereocontrol.

Ultimately, a deep understanding of how the three-dimensional structure of a building block will influence the transition states of subsequent reactions is the hallmark of an experienced synthetic chemist. This guide serves to illuminate these considerations, empowering researchers to design more elegant and efficient synthetic routes.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 1983, 48(22), 4155–4156. [Link]

  • Schmid, C. R.; Bryant, J. D. D- and L-Glyceraldehyde Acetonides. Organic Syntheses, 1995, 72, 6. [Link]

  • Jurczak, J.; Pikul, S.; Bauer, T. (R)- and (S)-Isopropylidene-Glyceraldehyde in Stereoselective Organic Synthesis. Tetrahedron, 1986, 42(2), 447-488. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 1989, 89(4), 863–927. [Link]

  • Franck, R. W. Asymmetric Synthesis of Naturally Occurring Spiroketals. Chemical Reviews, 2008, 108(8), 3379-3404. [Link]

  • Tan, D. S. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute, 2011. [Link]

  • Graff, D. Chiral Pool Synthesis. In Synthetic Methods I - Chiral Pool and Diastereoselective Methods, 2012. [Link]

  • Perron, F.; Albizati, K. F. Chemistry of spiroketals. Chemical Reviews, 1989, 89(7), 1617–1661. [Link]

  • Blaser, H. U. The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries. Chemical Reviews, 1992, 92(5), 935–952. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

In the landscape of modern pharmaceutical and natural product synthesis, the stereochemical integrity of chiral building blocks is paramount. The molecule {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a key intermediate posse...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and natural product synthesis, the stereochemical integrity of chiral building blocks is paramount. The molecule {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a key intermediate possessing a spiroketal moiety and a primary alcohol, presents a common yet critical analytical challenge: the precise determination of its enantiomeric excess (ee). The biological activity of downstream products often depends on the stereochemistry of this precursor, making accurate ee determination a non-negotiable aspect of quality control and process development.

This guide provides an in-depth comparison of the three principal analytical techniques for this task: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent. We will explore the fundamental principles, provide actionable experimental protocols, and compare the performance of each method to empower researchers, scientists, and drug development professionals to make informed decisions.

At a Glance: Method Comparison

FeatureChiral HPLC (Direct)Chiral GC (with Derivatization)Chiral NMR (with Mosher's Acid)
Principle Differential interaction with a Chiral Stationary Phase (CSP)Separation of diastereomeric derivatives on a chiral GC columnIntegration of distinct NMR signals from diastereomeric esters
Sample Prep Minimal (dissolution)Derivatization requiredDerivatization required
Analysis Time Moderate (15-30 min)Fast (10-20 min)Fast (NMR acquisition is quick)
Sensitivity HighVery HighModerate to Low
Destructive? No (sample can be recovered)YesNo (sample can be recovered)
Key Advantage Simplicity and broad applicabilityHigh resolution and speedProvides structural confirmation
Key Limitation CSP selection can be empiricalRequires volatile & stable derivativesPotential for kinetic resolution errors

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[1] The direct method, which employs a Chiral Stationary Phase (CSP), is preferred for its simplicity as it avoids the need for sample derivatization.[1]

Principle of Separation

The core of this technique lies in the CSP, which creates a chiral environment within the column. The two enantiomers of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different binding energies, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a wide range of compounds, including alcohols, due to their ability to engage in multiple types of interactions such as hydrogen bonding, and dipole-dipole interactions.[1][2][3]

Experimental Protocol: Direct Analysis on a Polysaccharide-Based CSP
  • Column Selection: A polysaccharide-based column, such as a Daicel Chiralpak® IA, IB, or IC, is a strong starting point. These immobilized phases are robust and compatible with a wide range of solvents.[4][5]

  • Mobile Phase Preparation: Begin with a standard mobile phase for normal-phase chromatography, such as a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas thoroughly.

  • Sample Preparation: Prepare a stock solution of the racemic {2,7-Dioxaspiro[4.5]decan-3-yl}methanol standard at ~1 mg/mL in the mobile phase. Prepare the analyte sample at the same concentration.

  • HPLC System Setup & Analysis:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / IPA (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or Refractive Index (RI) detector.

    • Injection Volume: 10 µL

  • Validation & Data Analysis:

    • First, inject the racemic standard to confirm baseline separation of the two enantiomers. The resolution (Rs) should be >1.5.

    • Inject the analyte sample.

    • Integrate the peak areas (A1 and A2) for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution SystemSetup HPLC System Setup SamplePrep->SystemSetup MobilePhase Mobile Phase Prep MobilePhase->SystemSetup RacemicStd Inject Racemic Standard SystemSetup->RacemicStd SampleInject Inject Sample RacemicStd->SampleInject Integration Peak Integration SampleInject->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, or can be made so via derivatization, chiral GC offers excellent resolution and speed.[6] Given the hydroxyl group in {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, derivatization is necessary to reduce polarity and improve volatility.

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase, typically based on cyclodextrin derivatives. The derivatized enantiomers interact differently with the chiral cavities of the cyclodextrin, leading to separation. The derivatization step converts the enantiomers into diastereomers if a chiral agent is used, or more commonly, into achiral derivatives (like acetates or trifluoroacetates) that are then separated on the chiral column.

Experimental Protocol: Analysis via Trifluoroacetyl Derivatization
  • Derivatization:

    • Dissolve ~1-2 mg of the alcohol sample in 200 µL of Dichloromethane (DCM).

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 5 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 60 °C for 20 minutes.

    • Cool to room temperature. The sample is ready for GC analysis. This procedure must be performed on the racemic standard and the analyte sample.[7]

  • GC System Setup & Analysis:

    • Column: A cyclodextrin-based chiral capillary column, such as a Beta-DEX™ 225 (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.

    • Injector Temperature: 220 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Validation & Data Analysis:

    • Inject the derivatized racemic standard to determine the retention times and confirm baseline separation.

    • Inject the derivatized analyte sample.

    • Calculate ee% from the integrated peak areas as described in the HPLC method.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution Derivatization Derivatization (TFAA) SamplePrep->Derivatization SystemSetup GC System Setup Derivatization->SystemSetup RacemicStd Inject Derivatized Standard SystemSetup->RacemicStd SampleInject Inject Derivatized Sample RacemicStd->SampleInject Integration Peak Integration SampleInject->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers.[8][9] These diastereomers have distinct NMR signals that can be quantified.[10][11]

Principle of Differentiation

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and highly effective CDA.[8][12] Reacting the enantiomeric alcohol mixture with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) produces two diastereomeric Mosher's esters.[10][13] The differing spatial arrangement of the groups in these diastereomers causes protons (or fluorine atoms) near the new stereocenter to experience different magnetic environments, resulting in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[9]

Experimental Protocol: Mosher's Ester Analysis
  • Derivatization (Ester Formation):

    • In an NMR tube, dissolve ~5 mg of the alcohol sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

    • Add a slight excess (~1.2 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride.

    • Seal the tube and mix gently. Let the reaction proceed to completion (typically 30-60 minutes at room temperature). It is crucial for the reaction to go to completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement.[10]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. A ¹⁹F NMR spectrum can also be highly effective and often provides simpler, baseline-resolved singlets for the -CF₃ groups.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the -OCH₂- protons of the original alcohol) in the two diastereomers.

    • Carefully integrate the areas of these two signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100 .

Workflow for NMR/Mosher's Acid Analysis

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample in CDCl3 Derivatization Add (R)-MTPA-Cl & DMAP SamplePrep->Derivatization Reaction Allow Reaction Completion Derivatization->Reaction AcquireNMR Acquire 1H or 19F NMR Reaction->AcquireNMR Integration Integrate Diastereomeric Signals AcquireNMR->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR using Mosher's acid.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol depends on the specific requirements of the analysis and the available instrumentation.

  • Chiral HPLC is the recommended starting point due to its simplicity, reliability, and non-destructive nature. Its broad applicability makes it a workhorse in both research and quality control environments.[14]

  • Chiral GC is an excellent alternative if high throughput and sensitivity are required, provided a robust derivatization protocol is established. It is particularly well-suited for routine analysis of many samples.[15]

  • NMR with Mosher's acid is a powerful method that not only quantifies ee but can also be used to determine the absolute configuration (the Advanced Mosher's Method).[12][16] It is invaluable for structural confirmation but requires careful execution to ensure complete derivatization.

Ultimately, for regulatory filings or process validation, it is often advisable to use two orthogonal methods (e.g., HPLC and GC, or HPLC and NMR) to provide a comprehensive and self-validating assessment of the enantiomeric purity of this critical chiral intermediate.

References

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 94, No. 5. Available at: [Link]

  • The Retort. (2012, October 22). Mosher's Acid. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. Available at: [Link]

  • Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 105-121. Available at: [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Available at: [Link]

  • ACS Publications. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Available at: [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Available at: [Link]

  • Chromatography Online. (2026, March 28). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available at: [Link]

  • American Pharmaceutical Review. (2026, March 25). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Available at: [Link]

  • An, G., Raghunathan, R., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature protocols, 15(7), 2389–2406. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Al-Majed, A. R., Al-Zehouri, J., Al-Otaibi, F., & Belal, F. (2019). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules (Basel, Switzerland), 24(22), 4160. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

Sources

Comparative

Comparative Analysis of Synthesis Routes for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Executive Summary The pharmaceutical industry's ongoing paradigm shift from planar, sp2 -hybridized aromatics to complex, sp3 -rich 3D architectures has elevated the importance of spirocyclic scaffolds. The {2,7-Dioxaspi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's ongoing paradigm shift from planar, sp2 -hybridized aromatics to complex, sp3 -rich 3D architectures has elevated the importance of spirocyclic scaffolds. The {2,7-Dioxaspiro[4.5]decan-3-yl}methanol scaffold (CAS: 2060050-45-3) is a highly valuable building block. By incorporating a rigid spiro-fused tetrahydropyran (THP) and tetrahydrofuran (THF) system, this scaffold significantly improves aqueous solubility, metabolic stability, and target binding specificity.

However, constructing the quaternary spiro center (C5) while maintaining precise stereocontrol over the hydroxymethyl group at C3 presents a significant synthetic challenge. This guide objectively evaluates three distinct synthetic methodologies for this scaffold, providing mechanistic insights, comparative data, and self-validating experimental protocols to aid drug development professionals in selecting the optimal route.

Mechanistic & Structural Overview

The core challenge in synthesizing 2,7-dioxaspiro[4.5]decane derivatives lies in the regioselective formation of the two oxygen heterocycles around a single quaternary carbon.

  • Route A (Classical Acid-Catalyzed Cyclization): Relies on the thermodynamic equilibration of open-chain diols or epoxides[1].

  • Route B (Gold(I)-Catalyzed Cycloisomerization): Utilizes modern transition-metal catalysis to drive a highly stereoselective cascade hydroalkoxylation[2].

  • Route C (Ring-Closing Metathesis - RCM): Employs ruthenium-based carbenes to construct the rings sequentially via diene precursors[3],[4].

Comparative Analysis of Synthesis Routes

Route A: Classical Acid-Catalyzed Cyclization

This traditional approach involves the acid-catalyzed cyclization of an acyclic epoxydiol or unsaturated diol precursor[1]. Under acidic conditions (e.g., p -Toluenesulfonic acid), the precursor undergoes intramolecular etherification.

  • Causality & Logic: The reaction is entirely under thermodynamic control. A Dean-Stark apparatus is typically employed to continuously remove water, driving the equilibrium toward the closed spirocyclic form via Le Chatelier's principle.

  • Pros/Cons: While the reagents are inexpensive and highly scalable, the harsh acidic conditions can degrade sensitive functional groups. Furthermore, the lack of stereocontrol often results in a nearly 1:1 mixture of diastereomers at the C3 position.

Route B: Gold(I)-Catalyzed Cascade Cycloisomerization

This modern route utilizes a cationic Gold(I) complex to activate an acyclic alkynyl diol precursor[2].

  • Causality & Logic: The relativistic effects of gold make it a "soft," highly alkynophilic Lewis acid. It selectively activates the alkyne π -system without coordinating to the oxygen nucleophiles. The cascade initiates with a 6-exo-dig hydroalkoxylation to form the THP ring, generating a vinylgold intermediate. Subsequent proton transfer and a 5-endo-trig attack by the secondary alcohol close the THF ring.

  • Pros/Cons: This route boasts exceptional step economy and high stereocontrol (often >95:5 dr) due to the rigid transition states. The primary drawback is the high cost of the gold catalyst and silver salts.

GoldCatalysis A Alkynyl Diol Precursor B [Au]+ π-Alkyne Complex A->B +[Ph3PAu]+ C Vinylgold Intermediate B->C 1st Hydroalkoxylation (THP Ring) D Oxonium Intermediate C->D Proton Transfer E Spirocyclic Product D->E 2nd Hydroalkoxylation (THF Ring)

Mechanistic pathway of Gold(I)-catalyzed cascade cycloisomerization for spiroether synthesis.

Route C: Ring-Closing Metathesis (RCM)

RCM utilizes Grubbs' 2nd Generation catalyst to perform a [2+2] cycloaddition and cycloreversion on a diallyl ether precursor, forming an endocyclic enol ether[3], which is subsequently hydroborated to yield the hydroxymethyl group[4].

  • Causality & Logic: The reaction must be run at high dilution (typically 0.05 M) to leverage the Ziegler-Ruggli principle, favoring intramolecular ring closure over intermolecular cross-metathesis (oligomerization).

  • Pros/Cons: Highly modular and tolerant of diverse functional groups. However, it requires a lengthy linear sequence to synthesize the diene precursor and necessitates a two-step functionalization to install the C3-methanol group.

RCMWorkflow Step1 Diallyl Ether Precursor (0.05 M in Toluene) Step2 Add Grubbs II Catalyst (5 mol%) Step1->Step2 High Dilution Step3 Reflux at 80°C (Argon Atmosphere) Step2->Step3 [2+2] Cycloaddition Step4 Quench with Ethyl Vinyl Ether Step3->Step4 Carbene Deactivation Step5 Hydroboration/Oxidation (Install -CH2OH) Step4->Step5 Functionalization

Workflow for the Ring-Closing Metathesis (RCM) approach to spiroether synthesis.

Quantitative Data Comparison

MetricRoute A: Acid-CatalyzedRoute B: Gold(I)-CatalyzedRoute C: RCM
Overall Yield 45 - 55%78 - 85%60 - 70%
Step Count (from commercial) 3 - 4 steps2 - 3 steps5 - 6 steps
Stereoselectivity (dr) ~ 1.2:1 (Poor)> 19:1 (Excellent)~ 4:1 (Moderate)
E-factor (Waste Generation) High (Aqueous workups)Low (Atom economical)Medium (Solvent heavy)
Catalyst Cost Very Low ( p TSA)High (Au/Ag salts)High (Ru carbenes)
Scalability Excellent (Multi-kg)Moderate (Gram scale)Moderate (Gram scale)

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual cues and chemical quench steps to prevent off-target reactions.

Protocol A: Acid-Catalyzed Cyclization
  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the epoxydiol precursor (10.0 mmol) in 100 mL of anhydrous toluene.

  • Catalysis: Add p -Toluenesulfonic acid monohydrate ( p TSA·H 2​ O, 1.0 mmol, 10 mol%).

  • Reflux: Heat the mixture to 115 °C. Self-Validation: Monitor the Dean-Stark trap; the collection of stoichiometric water (~0.18 mL) indicates reaction progression. Reflux for 12 hours.

  • Quench & Workup: Cool to room temperature. Critical Step: Wash the organic layer immediately with saturated aqueous NaHCO 3​ (2 × 50 mL). Causality: Neutralizing the acid prevents the reverse ring-opening reaction during solvent evaporation.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Gold(I)-Catalyzed Cascade Cycloisomerization
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Ph 3​ PAuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) in 5 mL of anhydrous DCM. Stir for 15 minutes in the dark. Self-Validation: The formation of a white precipitate (AgCl) confirms the generation of the active cationic [Ph 3​ PAu] + species.

  • Filtration: Filter the activated catalyst solution through a 0.2 μ m PTFE syringe filter into a separate flask containing the alkynyl diol precursor (1.0 mmol) in 5 mL DCM. Causality: Removing AgCl prevents off-target Lewis acid catalysis and alkyne degradation by free Ag + ions.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC until complete consumption of the starting material.

  • Quench: Add 1 drop of triethylamine. Causality: The amine coordinates to the gold center, instantly deactivating the catalyst and preventing polymerization during concentration.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Protocol C: Ring-Closing Metathesis (RCM)
  • Dilution: Dissolve the diallyl ether precursor (1.0 mmol) in 20 mL of anhydrous, degassed toluene (yielding a 0.05 M solution). Causality: Strict adherence to this concentration prevents intermolecular cross-metathesis.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%) in one portion.

  • Reaction: Heat to 80 °C under Argon for 4 hours.

  • Quench: Cool to room temperature and add 0.5 mL of ethyl vinyl ether. Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form an inactive Fischer carbene, preventing double bond migration or isomerization during workup.

  • Purification: Concentrate and purify via silica gel chromatography to isolate the spirocyclic alkene, which is subsequently subjected to standard hydroboration-oxidation (BH 3​ ·THF, then H 2​ O 2​ /NaOH) to yield the final {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

References

  • BLD Pharmatech Co., Limited @ ChemBuyersGuide.com, Inc. (CAS 2060050-45-3). ChemBuyersGuide.
  • Giam, C. S., et al. "TETRAHYDROFURANS: II. SPIRO COMPOUNDS CONTAINING THE TETRAHYDROFURAN RING." Canadian Science Publishing.
  • "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.
  • Fuwa, H., Sasaki, M. "An efficient strategy for the synthesis of endocyclic enol ethers and its application to the synthesis of spiroacetals.
  • Kotha, S., Manivannan, E.

Sources

Validation

biological activity comparison of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol analogs

In the landscape of medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for designing novel therapeutic agents. The inherent conformational restriction of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for designing novel therapeutic agents. The inherent conformational restriction of these systems can lead to enhanced binding affinity and selectivity for biological targets. Among these, the dioxaspiro[4.5]decane framework has emerged as a versatile core in a variety of biologically active compounds. This guide provides a comparative analysis of the biological activities of various analogs based on the dioxaspiro[4.5]decane scaffold, drawing upon available experimental data to elucidate structure-activity relationships. While direct research on {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is limited, this guide will explore the broader class of dioxaspiro[4.5]decane derivatives to infer potential activities and guide future research.

The Dioxaspiro[4.5]decane Scaffold: A Foundation for Diverse Bioactivity

The 1,4-dioxaspiro[4.5]decane unit is a common structural motif, often utilized as a protective group for cyclohexanones in organic synthesis. However, its presence in bioactive molecules suggests that it is more than a mere synthetic accessory. This spiroketal system can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. The following sections will delve into the reported biological activities of various analogs, categorized by their therapeutic potential.

Antifungal Properties of Spiroketal-Containing Compounds

Fungal infections represent a significant and growing threat to public health, necessitating the discovery of novel antifungal agents. Spiroketal moieties are found in a number of natural products with potent antifungal activity.

For instance, naphthoquinone spiroketals isolated from the endophytic fungus Edenia gomezpompae have demonstrated significant growth inhibition against various phytopathogens.[1] One of the isolated compounds, preussomerin EG1, along with its acetylated derivatives, exhibited broad-spectrum bioactivity against several microorganisms.[1] Similarly, spirolactone, a novel macrolide with a[2][2]-spiroketal ring, isolated from Streptomyces iranensis, has shown profound antifungal effects against a range of fungal pathogens, including clinically relevant species like Aspergillus niger.[3] Proteomics analysis suggests that spirolactone may disrupt the integrity of the fungal cell wall.[3]

Another class of spiroketal-containing natural products with notable antifungal activity is the oligomycins. Oligomycin A, a 26-membered macrolide featuring a bicyclic spiroketal, exhibits potent, broad-spectrum antifungal activity against various Candida and Aspergillus species.[4]

The antifungal potential of these compounds underscores the importance of the spiroketal scaffold in designing new drugs to combat fungal infections.

Neurological and Receptor-Modulating Activities

Derivatives of 1,4-dioxaspiro[4.5]decane have been extensively investigated for their effects on the central nervous system, particularly as ligands for serotonin (5-HT) and adrenergic receptors.

One of the most well-studied analogs is 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which has been identified as a potent and selective 5-HT1A receptor partial agonist.[2][5] Structure-activity relationship (SAR) studies on a series of related arylpiperazine derivatives have revealed that modifications to the arylpiperazine moiety can significantly alter the affinity and efficacy at both 5-HT1A and α1-adrenoceptors.[5] For example, specific substitutions can lead to promising α1 receptor antagonists or more potent and efficacious 5-HT1A agonists.[5]

Further research has led to the identification of derivatives with improved selectivity and potency, with some compounds showing promise for their neuroprotective and antinociceptive activities.[2] These findings highlight the potential of the dioxaspiro[4.5]decane scaffold in the development of novel treatments for neurological and psychiatric disorders.

Anticancer and Cytotoxic Potential

The unique structural features of spiro compounds have also been exploited in the development of anticancer agents. While direct evidence for the anticancer activity of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol analogs is not available, related spiroketal structures have shown cytotoxic effects.

For example, certain antimicrobial spiroketal macrolides isolated from Micromonospora sp. have demonstrated moderate cytotoxicity against drug-resistant tumor cell lines.[6] Additionally, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, which is overexpressed in many human tumors.[7] A radiolabeled version of one such derivative showed high accumulation in human carcinoma and melanoma xenografts, suggesting its potential as a tumor imaging agent.[7]

Comparative Data Summary

To provide a clear overview of the structure-activity relationships, the following table summarizes the biological activities of representative dioxaspiro[4.5]decane analogs and related spiroketal compounds.

Compound/Analog ClassCore ScaffoldKey Structural FeaturesBiological ActivityReference
Preussomerin EG1Naphthoquinone spiroketalFused aromatic ringsAntifungal[1]
Spirolactone[2][2]-Spiroketal macrolideβ-lactone moietyAntifungal[3]
Oligomycin ABicyclic spiroketal macrolide26-membered macrolide ringAntifungal[4]
Arylpiperazine derivatives1,4-Dioxaspiro[4.5]decaneArylpiperazine side chain5-HT1A receptor agonism/antagonism, α1-adrenoceptor antagonism[2][5]
Piperidine derivatives1,4-Dioxa-8-azaspiro[4.5]decanePiperidine ringσ1 receptor binding (tumor imaging)[7]
Antimicrobial macrolidesSpiroketal macrolideL-rhodinose sugar moietyAntifungal, Cytotoxic[6]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of fungal strains.

Workflow Diagram:

Antifungal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum C Add inoculum to each well A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate at 35°C for 48-72 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow the fungal strain on potato dextrose agar (PDA) at 35°C for 7 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium, resulting in a final volume of 100 µL per well.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well.

    • Incubate the plate at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, growth can be assessed by measuring the optical density at 530 nm.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Analysis A Prepare cell membranes expressing 5-HT1A receptor C Incubate membranes, radioligand, and test compound at 25°C A->C B Prepare assay buffer, radioligand ([3H]8-OH-DPAT), and test compounds B->C D Rapidly filter the mixture through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity on filters using a scintillation counter E->F G Calculate specific binding and determine IC50 values F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the 5-HT1A receptor in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (50-100 µg protein), the radioligand (e.g., [3H]8-OH-DPAT, final concentration ~1 nM), and various concentrations of the test compound in a total volume of 250 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

    • Define non-specific binding using a high concentration of a known 5-HT1A ligand (e.g., 10 µM 5-HT).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Scintillation Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The dioxaspiro[4.5]decane scaffold and its related spiroketal analogs represent a promising area for the discovery of new therapeutic agents with a wide range of biological activities. The available data on antifungal, neurological, and potential anticancer properties provide a strong foundation for further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of analogs to establish more comprehensive structure-activity relationships. In particular, the synthesis and screening of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and its derivatives could uncover novel biological activities and lead to the development of new drug candidates. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this fascinating class of molecules.

References

  • Macías-Rubalcava, M. L., et al. (2008). Naphthoquinone spiroketal with allelochemical activity from the newly discovered endophytic fungus Edenia gomezpompae. Phytochemistry, 69(5), 1185-1196. [Link]

  • Yuan, Y., et al. (2024). Spirolactone, an unprecedented antifungal β-lactone spiroketal macrolide from Streptomyces iranensis. bioRxiv. [Link]

  • Li, Y., et al. (2023). Natural Polyketides Act as Promising Antifungal Agents. Molecules, 28(21), 7294. [Link]

  • Chen, Y., et al. (2024). Antimicrobial spiroketal macrolides and dichloro-diketopiperazine from Micromonospora sp. FIMYZ51. Fitoterapia, 174, 105946. [Link]

  • Kirschning, A., & Phillips, A. (2010). Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ChemInform, 38(10). [Link]

  • Cattabriga, E., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor agonists with neuroprotective activity. European Journal of Medicinal Chemistry, 124, 734-749. [Link]

  • Campo, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Perrone, R., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6216-6228. [Link]

Sources

Comparative

A Comparative Guide to the Computational Modeling of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Introduction Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their ability to confer rigid, three-dimensional architectures upon drug candidates. This structural rigidity allows for prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their ability to confer rigid, three-dimensional architectures upon drug candidates. This structural rigidity allows for precise spatial positioning of functional groups, often leading to enhanced target affinity and selectivity compared to more flexible or planar molecules.[1] Among these privileged structures, the dioxaspiro[4.5]decane framework is a versatile and recurring motif in biologically active compounds. This guide provides a comprehensive comparison of computational strategies for modeling a specific derivative, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol .

The inherent complexity of this molecule—featuring a rigid spiroketal core, multiple stereocenters, and a flexible hydroxymethyl sidechain—presents a significant challenge for computational modeling. Accurate prediction of its conformational preferences and intermolecular interactions is critical for its application in structure-based drug design.[2] This document will compare and contrast key methodologies, from rapid molecular mechanics to high-accuracy quantum mechanics, providing researchers, scientists, and drug development professionals with a validated framework for robust in-silico analysis.

The Modeling Challenge: Structural Nuances of a Spiroketal

The primary challenge in modeling {2,7-Dioxaspiro[4.5]decan-3-yl}methanol lies in accurately capturing its rich conformational landscape. This landscape is governed by a delicate balance of several factors:

  • Ring Conformation: The six-membered tetrahydropyran ring and the five-membered tetrahydrofuran ring of the spiroketal core can adopt multiple low-energy puckered conformations (e.g., chair, twist-boat for the six-membered ring; envelope, twist for the five-membered ring).

  • Anomeric Effects: Stereoelectronic effects at the spirocyclic center influence the relative stability of different stereoisomers and conformers.

  • Sidechain Flexibility: The C-C and C-O bonds of the hydroxymethyl (-CH₂OH) substituent have multiple rotatable bonds, leading to a variety of possible orientations.

  • Intramolecular Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming transient intramolecular hydrogen bonds with the ether oxygens of the spiroketal core, which can significantly stabilize certain conformations.

To illustrate a robust modeling strategy, this guide will compare two primary computational tiers: efficient, high-throughput Molecular Mechanics (MM) for initial conformational sampling and rigorous, high-accuracy Quantum Mechanics (QM) for energy refinement and property calculation.

Tier 1: Molecular Mechanics for Conformational Exploration

Molecular Mechanics (MM) provides a computationally inexpensive method to explore the vast conformational space of a molecule.[3] The accuracy of this approach is entirely dependent on the quality of the underlying force field—a set of parameters and functions that describe the potential energy of the system.[4] For a molecule containing ether and alcohol functionalities, the choice of force field is critical.

We will compare two common approaches:

  • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields well-parameterized for organic molecules, including specific parameters for alcohols and ethers.

  • GAFF (General Amber Force Field): A general-purpose force field designed for broad applicability to drug-like organic molecules.

Causality of Choice: OPLS is often preferred for its detailed parameterization of specific functional groups, which can lead to more accurate representations of torsional profiles and non-bonded interactions for molecules like our target. GAFF, while more general, provides a robust baseline and is widely used in drug discovery pipelines.[5]

Experimental Protocol: MM Conformational Search
  • Structure Preparation: Build the 3D structure of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol using a molecular editor. Assign initial atom types and partial charges according to the chosen force field (e.g., OPLS4 or GAFF2).

  • Systematic Search: Perform a conformational search by systematically rotating all acyclic single bonds (e.g., C-C and C-O bonds of the sidechain) in defined increments (e.g., 30°).

  • Energy Minimization: Each generated conformer is subjected to energy minimization to relieve steric clashes and find the nearest local energy minimum.

  • Filtering and Clustering: Retain all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum. Cluster the results based on root-mean-square deviation (RMSD) to identify distinct conformational families.

Data Presentation: Illustrative MM Results

The table below shows hypothetical but representative data from a conformational search, highlighting the lowest energy conformers and the key dihedral angle (τ) defining the orientation of the hydroxymethyl group relative to the ring system.

Conformer IDForce FieldRelative Energy (kcal/mol)Dihedral Angle (τ) O-C-C-OPopulation (%)
MM-Conf-1OPLS40.00-65.2°68.3
MM-Conf-2OPLS41.25178.5°15.1
MM-Conf-3OPLS41.8955.9°7.4
MM-Conf-1GAFF20.00-68.9°62.1
MM-Conf-2GAFF20.9860.3°21.5
MM-Conf-3GAFF22.15175.1°5.9

Note: This data is for illustrative purposes only.

Visualization: MM Conformational Search Workflow

MM_Workflow cluster_prep Preparation cluster_search Conformational Search cluster_analysis Analysis prep 1. Build 3D Structure assign 2. Assign Force Field (OPLS4 / GAFF2) prep->assign search 3. Systematic/Stochastic Torsional Search assign->search minimize 4. Energy Minimize All Conformers search->minimize filter 5. Filter by Energy Window (e.g., < 10 kcal/mol) minimize->filter cluster 6. Cluster by RMSD filter->cluster output Unique Low-Energy Conformers cluster->output

Caption: Workflow for Molecular Mechanics conformational analysis.

Tier 2: Quantum Mechanics for High-Accuracy Refinement

While MM methods are excellent for exploring conformational space, they lack the accuracy to definitively rank the energies of closely related conformers or to describe electronic properties.[6] For this, we turn to Quantum Mechanics (QM), specifically Density Functional Theory (DFT). DFT provides a much more accurate description of the electronic structure, which is crucial for capturing subtle stereoelectronic effects and intramolecular interactions like hydrogen bonding.[7]

We will compare two widely used DFT functionals:

  • B3LYP: A hybrid functional that has long been a workhorse in computational chemistry for its balance of speed and accuracy.[8]

  • M06-2X: A meta-hybrid GGA functional known for its superior performance in systems with significant non-covalent interactions, making it well-suited for analyzing potential intramolecular hydrogen bonds in our target molecule.

Causality of Choice: The low-energy conformers identified by the MM search serve as starting points for QM optimization. This multi-level QM/MM approach is a cost-effective strategy that leverages the strengths of both methods.[9] Comparing B3LYP and M06-2X allows us to assess the sensitivity of the conformational energies to the theoretical model, providing a self-validating system. A large discrepancy would suggest that the results are highly dependent on the treatment of dispersion and non-covalent interactions, warranting further investigation.

Experimental Protocol: QM Geometry Optimization and Energy Calculation
  • Input Preparation: Take the top 3-5 unique low-energy conformers from the MM search (for both OPLS and GAFF results to ensure broad coverage).

  • Method Selection: For each conformer, set up a calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

  • Geometry Optimization: Perform a full geometry optimization using the chosen functional (B3LYP or M06-2X) and a suitable basis set, such as 6-311+G(d,p), which includes diffuse and polarization functions to accurately describe lone pairs and hydrogen bonds. Include an implicit solvent model (e.g., PCM or SMD) to mimic a condensed-phase environment.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Property Calculation: From the optimized geometry, calculate properties of interest such as dipole moment, partial charges (e.g., Natural Bond Orbital analysis), and HOMO/LUMO energies.[10]

Data Presentation: Illustrative QM Refinement Results

The table below compares the relative Gibbs free energies (ΔG) and calculated dipole moments for the lowest-energy conformers refined at the QM level.

Conformer IDQM Method (Functional/Basis Set)Relative ΔG (kcal/mol)Dipole Moment (Debye)
QM-Conf-1B3LYP / 6-311+G(d,p)0.002.15
QM-Conf-2B3LYP / 6-311+G(d,p)0.853.21
QM-Conf-3B3LYP / 6-311+G(d,p)1.981.88
QM-Conf-1M06-2X / 6-311+G(d,p)0.002.23
QM-Conf-2M06-2X / 6-311+G(d,p)1.153.29
QM-Conf-3M06-2X / 6-311+G(d,p)1.751.95

Note: This data is for illustrative purposes only. Small differences in energy ordering between functionals are common and highlight the importance of methodological comparison.

Visualization: The QM/MM Hybrid Workflow

QMMM_Workflow cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics mm_search Conformational Search (Broad Exploration) mm_output Top 3-5 Unique Conformers mm_search->mm_output  Filter &  Cluster qm_opt Geometry Optimization (High-Accuracy Refinement) qm_freq Frequency Calculation (Thermodynamic Correction) qm_opt->qm_freq qm_prop Property Calculation (Dipole, NBO, etc.) qm_freq->qm_prop final_output Validated Conformational Ensemble & Properties qm_prop->final_output mm_output->qm_opt  Select for  Refinement

Caption: A hybrid QM/MM workflow for accurate conformational analysis.

Conclusion and Best Practices

The computational modeling of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol requires a multi-tiered approach to adequately balance computational cost with predictive accuracy. This guide demonstrates that a hybrid workflow, initiating with a broad conformational search using a well-parameterized molecular mechanics force field like OPLS, followed by high-accuracy DFT refinement of low-energy states, represents a robust and validated strategy.

For this specific molecule, the choice of the M06-2X functional at the QM level is recommended for its reliable treatment of the non-covalent and weak hydrogen bonding interactions that are likely to dictate the ultimate conformational preferences of the hydroxymethyl sidechain. By comparing results from different but credible methods (e.g., OPLS vs. GAFF, B3LYP vs. M06-2X), researchers can build confidence in their models and identify potential sensitivities to the level of theory. This comparative approach ensures the scientific integrity required for applications in drug discovery, where accurate 3D structural information is paramount for predicting molecular interactions and guiding further synthesis.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • Supporting Information S1 Conformer search and DFT verification. The Royal Society of Chemistry. Available at: [Link]

  • (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem. Available at: [Link]

  • DFT and NBO analysis on conformers of dioxaphosphinane derivatives. DergiPark. Available at: [Link]

  • (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. PubChem. Available at: [Link]

  • Machine-learned molecular mechanics force fields from large-scale quantum chemical data. arXiv.org. Available at: [Link]

  • Molecular Mechanics Force Fields and their Applications in Drug Design. ResearchGate. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • A Computational Framework for Modeling Pharmaceutically Relevant Chemical Space. EDISS. Available at: [Link]

  • Role Of Computational Modeling In Pharmaceutical Drug Design And Analysis. ManTech Publications. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • QUANTUM CHEMICAL STUDY OF THE ACIDITY OF 3,4-DIHYDRO-2H-THIOPYRAN-1,1-DIOXIDES1. Chemintech. Available at: [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry. Available at: [Link]

  • Lecture 17 Molecular Mechanics / Force Field. YouTube. Available at: [Link]

  • {2,8-dioxaspiro[4.5]decan-3-yl}methanol. PubChemLite. Available at: [Link]

  • Machine-learned molecular mechanics force fields from large-scale quantum chemical data. eScholarship. Available at: [Link]

  • Molecular Mechanics Force Fields and their Applications in Drug Design. Academia.edu. Available at: [Link]

  • Chap. 3 Conformational Analysis and Molecular Mechanics. National Tsing Hua University. Available at: [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

  • Quantum Chemical Studies and Pharmacophore Modeling for Designing Novel Keap1 Antagonists that Enhance Nrf2 Mediated Neuroprotection. ChemRxiv. Available at: [Link]

Sources

Validation

A Comparative Guide to the Stereochemical Assignment of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

In the landscape of pharmaceutical development and natural product synthesis, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical determinant of b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and natural product synthesis, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical determinant of biological activity and therapeutic efficacy. The spiroketal motif, a common feature in many biologically active compounds, often presents a significant stereochemical challenge. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous assignment of the absolute configuration of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a chiral building block of interest.

The inherent chirality of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol arises from the stereogenic center at the C3 position. The spatial arrangement of the hydroxymethyl group at this center dictates the molecule's interaction with other chiral entities, such as biological receptors or enzymes. Consequently, a robust and reliable method for confirming its absolute configuration is paramount for its application in drug discovery and development.

This document will explore and contrast four powerful analytical methodologies: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-ray Diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's Ester Analysis. Each technique will be evaluated based on its underlying principles, experimental workflow, sample requirements, and the confidence it imparts to the stereochemical assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach

Vibrational Circular Dichroism (VCD) has emerged as a premier technique for determining the absolute configuration of chiral molecules in solution.[1][2] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] This differential absorption, or VCD spectrum, is exquisitely sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known enantiomer.[1][3]

Causality Behind Experimental Choices

For a molecule like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, which may be an oil or difficult to crystallize, VCD offers a significant advantage as it is performed on the sample in solution.[1][4] The presence of multiple chiral centers and conformational flexibility can be modeled computationally, providing a weighted-average theoretical spectrum that reflects the solution-state conformational ensemble.

Experimental Workflow and Data Interpretation

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Analysis & Assignment exp_sample Dissolve Sample (5-15 mg in CDCl3) exp_measure Acquire IR and VCD Spectra exp_sample->exp_measure exp_spectrum Experimental VCD Spectrum exp_measure->exp_spectrum analysis_compare Compare Experimental and Predicted Spectra exp_spectrum->analysis_compare comp_model Build 3D Model (e.g., (S)-enantiomer) comp_conf Conformational Search comp_model->comp_conf comp_opt DFT Optimization and Frequency Calculation comp_conf->comp_opt comp_vcd VCD Spectrum Calculation comp_opt->comp_vcd comp_spectrum Predicted VCD Spectrum comp_vcd->comp_spectrum comp_spectrum->analysis_compare analysis_assign Assign Absolute Configuration analysis_compare->analysis_assign

Figure 1: Workflow for absolute configuration determination using VCD.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[5]

  • Spectral Acquisition: Measure the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Generate a 3D structural model of one enantiomer (e.g., the (S)-enantiomer) of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

    • Perform a thorough conformational search to identify all low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[6]

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged theoretical spectrum of the chosen enantiomer. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is opposite to the one modeled.[5]

Electronic Circular Dichroism (ECD) Spectroscopy

Similar to VCD, Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of circularly polarized light.[7] However, ECD probes electronic transitions in the UV-Vis region.[7][8] The absolute configuration is assigned by comparing the experimental ECD spectrum with the spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations.[8]

Causality Behind Experimental Choices

The applicability of ECD to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol depends on the presence of a suitable chromophore that absorbs in an accessible UV-Vis range. The spiroketal moiety itself does not have a strong chromophore. Therefore, to utilize ECD, derivatization of the primary alcohol with a chromophoric group (e.g., p-bromobenzoate) would be necessary. This chemical modification introduces a chromophore whose ECD spectrum is sensitive to the stereochemistry of the parent molecule.

Experimental Workflow and Data Interpretation

ECD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Analysis & Assignment exp_deriv Derivatize with Chromophore exp_sample Dissolve Derivatized Sample (e.g., in MeCN) exp_deriv->exp_sample exp_measure Acquire UV-Vis and ECD Spectra exp_sample->exp_measure exp_spectrum Experimental ECD Spectrum exp_measure->exp_spectrum analysis_compare Compare Experimental and Predicted Spectra exp_spectrum->analysis_compare comp_model Build 3D Model of Derivatized Enantiomer comp_conf Conformational Search comp_model->comp_conf comp_opt DFT Optimization comp_conf->comp_opt comp_ecd TD-DFT ECD Spectrum Calculation comp_opt->comp_ecd comp_spectrum Predicted ECD Spectrum comp_ecd->comp_spectrum comp_spectrum->analysis_compare analysis_assign Assign Absolute Configuration analysis_compare->analysis_assign

Figure 2: Workflow for absolute configuration determination using ECD.

Step-by-Step Protocol:

  • Derivatization: React the primary alcohol of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol with a suitable chromophoric acylating agent (e.g., p-bromobenzoyl chloride) to form the corresponding ester.

  • Sample Preparation: Dissolve the purified derivative in a UV-transparent solvent such as methanol or acetonitrile.

  • Spectral Acquisition: Measure the ECD and UV-Vis spectra of the solution.

  • Computational Modeling:

    • Construct a 3D model of the derivatized enantiomer.

    • Perform a conformational analysis to identify low-energy structures.

    • For each conformer, calculate the ECD spectrum using TD-DFT.[9]

  • Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged theoretical spectrum. A match confirms the absolute configuration.[8]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is often considered the "gold standard" for structural elucidation as it provides a precise three-dimensional map of the atoms in a crystalline solid.[10] For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration.[11]

Causality Behind Experimental Choices

This method is contingent on the ability to grow a high-quality single crystal of the molecule or a suitable derivative.[5] For {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, which is a relatively small molecule with limited intermolecular interactions, crystallization may be challenging. Derivatization with a heavy atom (e.g., bromine or iodine) can facilitate both crystallization and the anomalous dispersion measurement, thereby increasing the confidence in the absolute configuration assignment.[5][11]

Experimental Workflow and Data Interpretation

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Analysis & Assignment prep_deriv Optional: Derivatize with Heavy Atom prep_crystal Grow Single Crystal prep_deriv->prep_crystal data_mount Mount Crystal on Diffractometer prep_crystal->data_mount data_collect Collect X-ray Diffraction Data data_mount->data_collect data_solve Solve Crystal Structure data_collect->data_solve analysis_refine Refine Structure and Determine Flack Parameter data_solve->analysis_refine analysis_assign Assign Absolute Configuration analysis_refine->analysis_assign

Figure 3: Workflow for absolute configuration determination using X-ray diffraction.

Step-by-Step Protocol:

  • Crystallization: Grow a single crystal of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol or a heavy-atom derivative suitable for X-ray diffraction.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct.[11]

NMR Spectroscopy: Mosher's Ester Analysis

For chiral molecules containing a secondary alcohol, Mosher's ester analysis is a well-established NMR-based method for determining absolute configuration.[12][13][14] This technique can be adapted for primary alcohols like the one in {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13][14]

Causality Behind Experimental Choices

Mosher's ester analysis is a powerful tool when chiroptical methods are inconclusive or when crystallization is not feasible. It relies on the principle that the phenyl group of the MTPA reagent creates a magnetically anisotropic environment, leading to different chemical shifts for nearby protons in the two diastereomers.[12][14] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[12]

Experimental Workflow and Data Interpretation

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_analysis Configuration Assignment synth_r React with (R)-MTPA-Cl nmr_r Acquire ¹H NMR of (R)-MTPA Ester synth_r->nmr_r synth_s React with (S)-MTPA-Cl nmr_s Acquire ¹H NMR of (S)-MTPA Ester synth_s->nmr_s nmr_assign Assign Proton Resonances nmr_r->nmr_assign nmr_s->nmr_assign analysis_delta Calculate Δδ (δS - δR) for Protons nmr_assign->analysis_delta analysis_model Apply Mosher's Model analysis_delta->analysis_model analysis_assign Assign Absolute Configuration analysis_model->analysis_assign

Figure 4: Workflow for absolute configuration determination using Mosher's ester analysis.

Step-by-Step Protocol:

  • Esterification: Separately react two portions of the chiral alcohol with (R)- and (S)-MTPA chloride to form the two diastereomeric Mosher esters.[15][16]

  • NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. It is crucial to unambiguously assign the proton signals for the protons on either side of the newly formed ester linkage.[15]

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

  • Configuration Assignment: Apply Mosher's model. For a given configuration, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the carbinol center.[15]

Comparative Summary

Technique Principle Sample Requirement Advantages Limitations
VCD Spectroscopy Differential absorption of circularly polarized IR light5-15 mg, in solutionNo crystallization or derivatization needed[1]; applicable to a wide range of molecules; provides solution-state conformation[4]Requires quantum chemical calculations; may be challenging for highly flexible molecules
ECD Spectroscopy Differential absorption of circularly polarized UV-Vis light<1 mg, in solutionHigh sensitivityRequires a chromophore, often necessitating chemical derivatization; calculations can be complex[9]
X-ray Diffraction Anomalous scattering of X-rays by atomsHigh-quality single crystalUnambiguous and definitive 3D structure determination[10]Crystallization can be a significant bottleneck[15]; not representative of solution-state structure
Mosher's Ester (NMR) Anisotropic effects in diastereomeric esters1-5 mg per esterNo specialized equipment beyond a high-field NMR; robust and widely usedRequires chemical derivatization[15]; can be difficult to interpret for complex molecules; model can be misapplied

Conclusion and Recommendation

The choice of method for determining the absolute configuration of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol depends on the available resources, the physical properties of the sample, and the desired level of certainty.

  • Vibrational Circular Dichroism (VCD) is highly recommended as a primary, non-destructive method. Its ability to analyze the molecule directly in solution without the need for crystallization or derivatization makes it an efficient and powerful choice.[1][4] The combination of experimental data with quantum chemical calculations provides a high degree of confidence in the assignment.

  • If the sample can be crystallized, Single-Crystal X-ray Diffraction will provide the most definitive answer. If the parent molecule fails to crystallize, derivatization with a p-bromobenzoyl group could serve a dual purpose: facilitating crystallization for X-ray analysis and introducing a chromophore for ECD studies.

  • Mosher's Ester Analysis serves as an excellent orthogonal method to confirm the results obtained from chiroptical spectroscopy or when other methods are not feasible.

Ultimately, for a rigorous and unassailable assignment, employing two independent methods (e.g., VCD and X-ray diffraction, or VCD and Mosher's analysis) is the best practice. This dual-validation approach ensures the scientific integrity of the stereochemical assignment, a cornerstone of modern drug development and chemical research.

References

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. Retrieved from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Nafie, L. A., & Freedman, T. B. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Chirality, 20(3-4), 193-203. Retrieved from [Link]

  • van der Vight, M., & Buma, W. J. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal. Retrieved from [Link]

  • Buma, W. J., & van der Vight, M. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Retrieved from [Link]

  • Zhang, H., et al. (2009). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Molecules, 14(9), 3547-3563. Retrieved from [Link]

  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • Li, X., & Yang, G. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10. Retrieved from [Link]

  • ChemTalk. (2023, March 9). Absolute Configuration. Retrieved from [Link]

  • ORCA Community. (n.d.). Electronic Circular Dichroism. Retrieved from [Link]

  • Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(16), 6081-6095. Retrieved from [Link]

  • Martin-Ezquina, E. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]

  • Zhang, Z., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia.pub. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from analogous spiroketa...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from analogous spiroketal structures, {2,7-Dioxaspiro[4.5]decan-3-yl}methanol should be handled as a hazardous substance.[1][2]

Causality of Hazard: The molecule's structure, containing a spiroketal (a type of heterocyclic ether) and a primary alcohol functional group, dictates its chemical reactivity and toxicological profile. Ether linkages can be susceptible to peroxide formation, and the alcohol group presents a site for various reactions. The overall structure is anticipated to be an irritant.

Anticipated Hazard Profile:

Hazard ClassificationGHS Category (Anticipated)DescriptionRecommended Personal Protective Equipment (PPE)
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2]Nitrile or other chemically-resistant gloves, lab coat.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]ANSI Z87.1-compliant safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled.[2]Use only in a well-ventilated area or chemical fume hood.
FlammabilityTreat as FlammableThe flashpoint is unknown. Alcohols and ethers are often flammable.[3][4]Store away from heat, sparks, and open flames.

Incompatible Materials: To prevent hazardous reactions, this compound must be stored and disposed of separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Regulatory Compliance: Adherence to the Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework mandates a "cradle-to-grave" responsibility for all generators of hazardous waste.[5][6]

Determining Your Generator Status: Your laboratory must determine its hazardous waste generator category based on the total amount of hazardous waste produced per month. This status dictates your specific regulatory responsibilities regarding accumulation time and quantity limits.[7]

  • Very Small Quantity Generators (VSQGs): Generate ≤ 100 kg/month .

  • Small Quantity Generators (SQGs): Generate > 100 kg but < 1,000 kg/month .

  • Large Quantity Generators (LQGs): Generate ≥ 1,000 kg/month .

On-Site Waste Management: A Step-by-Step Protocol

Proper on-site handling is the most critical phase for ensuring laboratory safety and regulatory compliance. All chemical waste, including {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and materials contaminated with it, must be treated as hazardous.[8]

Step 1: Container Selection

  • Rationale: To prevent leaks and chemical degradation of the container, proper material selection is crucial.

  • Procedure: Collect liquid waste in a dedicated, leak-proof container made of a chemically-resistant material such as high-density polyethylene (HDPE) or borosilicate glass. Ensure the container has a secure, tight-fitting screw cap.[9][10] Do not use metal containers for any chemical waste unless specifically indicated, as they are susceptible to corrosion from a variety of compounds.[10]

Step 2: Waste Segregation

  • Rationale: Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or fire.

  • Procedure: Dedicate a specific waste container solely for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol and compatible wastes (e.g., other simple alcohols). Do not mix this waste with acids, bases, oxidizers, or reactive metals.[11] Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3]

Step 3: Labeling

  • Rationale: Accurate labeling is a legal requirement and is essential for safe handling and disposal by waste management professionals.

  • Procedure: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "{2,7-Dioxaspiro[4.5]decan-3-yl}methanol." Do not use abbreviations.

    • An accurate statement of the hazards (e.g., "Irritant," "Flammable").

    • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Accumulation and Storage

  • Rationale: Safe storage minimizes the risk of spills and exposure.

  • Procedure: Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10] Store the container in a secondary containment bin to mitigate potential leaks.[10]

Disposal Workflow and Logistics

Disposal of hazardous chemical waste must be conducted through a licensed and approved waste management vendor. It is forbidden to dispose of this chemical via the sanitary sewer system or by evaporation in a fume hood.[8][12]

G cluster_lab Laboratory Operations cluster_disposal Disposal Logistics cluster_final Final Disposition gen Waste Generated ({2,7-Dioxaspiro[4.5]decan-3-yl}methanol) select Step 1: Select Resistant Container gen->select segregate Step 2: Segregate from Incompatibles select->segregate label_waste Step 3: Apply Hazardous Waste Label segregate->label_waste store Step 4: Store Safely in Secondary Containment label_waste->store contact Step 5: Contact Licensed Waste Disposal Vendor store->contact manifest Step 6: Prepare Manifest (if required) contact->manifest pickup Step 7: Vendor Pickup and Transport manifest->pickup tsdf Transport to a permitted TSDF* pickup->tsdf destroy Final Disposal (e.g., Incineration) tsdf->destroy caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

Procedure:

  • Engage a Professional Service: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]

  • Documentation: For SQGs and LQGs, a Uniform Hazardous Waste Manifest is required to track the waste from your facility to its final destination.[7] This document ensures a legal and transparent chain of custody.

  • Final Disposition: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] The most common and effective disposal method for organic compounds like this is high-temperature incineration, which ensures complete destruction of the hazardous material.[13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is treated as flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large spills.

  • Collect Absorbent Material: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the absorbed spill material as hazardous waste and dispose of it according to the procedures outlined in this guide.

References

  • Collect and Recycle. (2024, March 20). Ethanol Disposal In Laboratories. Retrieved from [Link]

  • NextSDS. (n.d.). {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • ACTenviro. (n.d.). Key Differences Between RCRA and EPA Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Cayman Chemical. (2025, August 20). Safety Data Sheet: Spirolaxine.
  • Texas Woman's University. (n.d.).
  • PubChem. (n.d.). (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Tokyo Chemical Industry. (2025, November 27). Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane.
  • Harvard University Environmental Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]

  • ETH Zürich. (n.d.). Disposal Guideline.
  • Pharmaffiliates. (n.d.). 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro(4.5)decane-3-methanol.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Basel Convention. (n.d.). Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Diethyl Ether. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

In the landscape of drug discovery and chemical research, our commitment to safety is as critical as our pursuit of innovation. This guide provides essential safety and logistical information for handling {2,7-Dioxaspiro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, our commitment to safety is as critical as our pursuit of innovation. This guide provides essential safety and logistical information for handling {2,7-Dioxaspiro[4.5]decan-3-yl}methanol. It is designed for the discerning researcher, scientist, and drug development professional who understands that robust safety protocols are the bedrock of reproducible, high-quality science.

While specific hazard data for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is not extensively documented in publicly available safety literature, a rigorous, first-principles approach based on its chemical structure is paramount. The molecule contains a spiroketal and a primary alcohol. The spiroketal moiety, a type of diether, raises concerns about the potential for peroxide formation over time when exposed to air.[1][2] Such peroxides can be shock-sensitive and pose a significant explosion risk, especially upon concentration.[1][3] The alcohol functional group suggests typical alcohol-related hazards, such as potential flammability and irritation. Therefore, we will proceed with a comprehensive safety strategy that respects these potential, uncharacterized hazards.

The Hierarchy of Controls: A Foundational Safety Paradigm

Before detailing Personal Protective Equipment (PPE), we must embed our protocols within the universally recognized hierarchy of safety controls. PPE is the final, though essential, line of defense.[4]

  • Elimination/Substitution: If the experimental design allows, consider if a less hazardous, well-characterized alternative can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. When handling {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, all manipulations should occur within a certified chemical fume hood to mitigate inhalation exposure.

  • Administrative Controls: These are procedural changes. This includes rigorous training on the specific hazards of peroxide-forming chemicals, clear labeling of containers with dates of receipt and opening, and restricting access to authorized personnel only.[5]

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the correct selection and use of PPE.

Core PPE Requirements: A Detailed Protocol

A hazard assessment is the first step in selecting appropriate PPE.[6][7] For {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, the primary risks are dermal contact with a potentially irritating or sensitizing substance, ocular exposure to splashes, and inhalation of any aerosols or vapors.

Table 1: PPE Selection Guide for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Protection Type Required PPE Standard Rationale & Causality
Eye & Face Chemical Splash Goggles & Face ShieldANSI Z87.1[8]Safety glasses are insufficient. Goggles are required for protection against liquid splashes and potential vapors.[8] A face shield must be worn over goggles when there is a significant splash risk, such as during bulk transfers or reaction quenching.[8][9]
Hand Chemical-Resistant Gloves (Nitrile)ASTM F739Nitrile gloves offer broad protection against many organic chemicals. Always check the manufacturer's compatibility chart. For prolonged contact or immersion, heavier-duty gloves may be necessary. Double-gloving is recommended for handling neat material.[9]
Body Flame-Resistant (FR) Laboratory CoatNFPA 2112A fully-buttoned, flame-resistant lab coat protects skin and personal clothing from splashes and potential flash fires.[9] The FR property is crucial given the alcohol moiety and potential use of flammable solvents.
Foot Closed-toe ShoesOSHA 29 CFR 1910.136Shoes must fully cover the foot and be made of a non-porous material to protect against spills of corrosive or irritating liquids.[7]
Respiratory As determined by risk assessmentNIOSH Approved[10][11][12][13][14]All work should be conducted in a fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges would be required.[9]

Operational Plan: Step-by-Step Handling Procedures

This protocol ensures that safety is integrated into every step of the workflow.

1. Pre-Handling & Inspection:

  • Visually inspect the container for any signs of peroxide formation, such as crystal formation or cloudiness, especially around the cap.[2] If observed, do not open or move the container. Contact your institution's Environmental Health & Safety (EHS) office immediately. [2][5]

  • Verify the chemical is within its expiration date. Peroxide-forming chemicals should be dated upon receipt and opening.[5]

  • Don the required PPE as outlined in Table 1. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.

  • Confirm the chemical fume hood is functioning correctly (check airflow monitor).

2. Aliquoting & Transfer:

  • Perform all transfers within the fume hood.

  • Use compatible, clean, and dry glassware. Air-sensitive handling techniques, such as using a nitrogen or argon atmosphere, may be prudent to prevent peroxide formation.[15]

  • For liquid transfers, use a syringe or cannula. For solids, use spark-proof spatulas.

  • Keep the primary container sealed when not in use.

3. Post-Handling & Decontamination:

  • Wipe down the work area in the fume hood with a suitable solvent.

  • Properly doff PPE. Remove gloves using a technique that avoids skin contact with the outer surface.[16]

  • Wash hands thoroughly with soap and water after removing gloves.[16]

Peroxide Detection and Management

Given the spiroketal structure, a peroxide management plan is non-negotiable.

  • Testing: Ethers like this should be tested for peroxides periodically after being opened, and always before any distillation or concentration step.[2][3] Commercially available peroxide test strips are suitable for routine checks.[1][17]

  • Action Levels:

    • < 25 ppm: Considered safe for general use.[3]

    • 25-100 ppm: Do not distill or concentrate.[3] Consider disposal.

    • > 100 ppm: Unsafe. Avoid handling. Contact EHS for immediate disposal.[1][3]

Disposal Plan: Ensuring a Safe End-of-Lifecycle

Chemical waste disposal must comply with federal (EPA), state, and local regulations.[18][19]

  • Waste Segregation:

    • Collect all waste containing {2,7-Dioxaspiro[4.5]decan-3-yl}methanol in a dedicated, properly labeled hazardous waste container.[18]

    • The container must be compatible with the chemical (e.g., glass or polyethylene).

    • The label must clearly state "Hazardous Waste" and list all chemical constituents.[18][20]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical (gloves, pipette tips, paper towels) must be disposed of as solid hazardous waste.

  • Container Storage:

    • Store the waste container in a designated Satellite Accumulation Area within the laboratory, under the control of laboratory personnel.[20]

    • Ensure the container is kept closed except when adding waste.[20]

  • Pickup and Disposal:

    • Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical down the drain.[18]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.

PPE_Selection_Workflow start Start: Prepare to handle {2,7-Dioxaspiro[4.5]decan-3-yl}methanol hazard_assessment 1. Conduct Hazard Assessment - Chemical Structure Analysis - Review available data start->hazard_assessment engineering_controls 2. Implement Engineering Controls - Use Chemical Fume Hood hazard_assessment->engineering_controls body_protection 3. Select Body & Foot Protection - Flame-Resistant Lab Coat - Closed-toe Shoes engineering_controls->body_protection hand_protection 4. Select Hand Protection - Chemical-Resistant Gloves (Nitrile) - Check compatibility body_protection->hand_protection eye_protection 5. Select Eye/Face Protection hand_protection->eye_protection task_assessment Task Assessment: Splash Risk? eye_protection->task_assessment goggles_only Low Risk: Chemical Splash Goggles task_assessment->goggles_only Low goggles_shield High Risk (e.g., Bulk Transfer): Chemical Splash Goggles + Face Shield task_assessment->goggles_shield High end End: Proceed with work using selected PPE goggles_only->end goggles_shield->end

Sources

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